Z-Sar-OH
Description
The exact mass of the compound glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(7-10(13)14)11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWFTZNMONHKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068187 | |
| Record name | Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39608-31-6 | |
| Record name | N-Methyl-N-[(phenylmethoxy)carbonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39608-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Carbobenzoxysarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039608316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39608-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-CARBOBENZOXYSARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3ZZ4C081J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Strategic Role of N-benzyloxycarbonyl-sarcosine (Z-Sar-OH) in Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-benzyloxycarbonyl-sarcosine (Z-Sar-OH) is a pivotal building block in peptide chemistry, offering unique advantages in the synthesis of modified peptides and peptidomimetics. Its N-methylated backbone introduces conformational constraints and metabolic stability, making it a valuable tool for designing peptides with enhanced therapeutic properties. This technical guide provides an in-depth analysis of the role of this compound, including its applications, experimental protocols, and impact on peptide structure and function.
Core Applications in Peptide Synthesis
This compound serves as a protected form of sarcosine (N-methylglycine) for incorporation into peptide sequences. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the secondary amine of sarcosine, preventing unwanted side reactions during peptide coupling. This protection is stable under the conditions used for Fmoc and Boc-based solid-phase peptide synthesis (SPPS), allowing for its versatile use in various synthetic strategies.
The incorporation of sarcosine residues via this compound can significantly influence the properties of a peptide:
-
Increased Proteolytic Stability: The N-methylated amide bond in sarcosine is resistant to cleavage by many proteases, thereby extending the in-vivo half-life of the peptide.
-
Conformational Constraint: The presence of the N-methyl group restricts the rotation around the peptide backbone, influencing the local secondary structure and potentially inducing turns or specific folded conformations. This can lead to peptides with higher receptor affinity and selectivity.
-
Improved Solubility: The disruption of inter-chain hydrogen bonding by the N-methyl group can, in some cases, improve the solubility of aggregating peptide sequences.
-
Peptidomimetic Design: Sarcosine is a key component in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.
Quantitative Data Summary
While specific quantitative data for this compound can be sequence and condition-dependent, the following table summarizes typical observations and expectations based on the properties of N-methylated amino acids.
| Parameter | Observation | Notes |
| Coupling Efficiency | Generally lower than non-methylated amino acids due to steric hindrance from the N-methyl group. Double coupling or the use of more potent coupling reagents is often required to achieve high yields.[1][2] | The coupling of an N-methylated amino acid to another N-methylated residue is particularly challenging.[1] |
| Solubility of this compound | ||
| In DMF | High (>100 mg/mL) | DMF is a good solvent for most N-protected amino acids and is a common choice for coupling reactions involving this compound.[3] |
| In NMP | High (>100 mg/mL) | NMP is another excellent and often preferred solvent for peptide synthesis, particularly for sequences prone to aggregation.[3] |
| In DCM | Moderate (20-50 mg/mL, estimated) | DCM is less polar than DMF and NMP, and while it can be used, co-solvents may be necessary to ensure complete dissolution, especially for larger-scale reactions.[3] |
| Impact on Conformation | Induces a preference for cis-amide bonds and can disrupt secondary structures like α-helices and β-sheets. It is often found in turn structures. | The conformational effects are highly context-dependent and can be used strategically to control the peptide's three-dimensional structure. |
| Deprotection Efficiency | The Z-group can be efficiently removed by catalytic hydrogenation or catalytic transfer hydrogenation, typically with high yields. Strong acids like HBr/acetic acid or HF can also be used. | Catalytic transfer hydrogenation offers a milder alternative to traditional hydrogenation and strong acid cleavage.[4] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound
This protocol outlines a general procedure for the manual solid-phase coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Base (e.g., DIPEA or NMM)
-
Anhydrous DMF or NMP
-
DCM for washing
-
Ninhydrin test kit for monitoring
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes in a reaction vessel.
-
Pre-activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in anhydrous DMF. Add the base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the swelled resin. Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time or double coupling may be necessary.[1]
-
Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to monitor the reaction's completion. A negative result (yellow beads) indicates a complete coupling.
-
Washing: After a complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Double Coupling (if necessary): If the Kaiser test is positive (blue beads), repeat steps 2-5.
Solution-Phase Peptide Synthesis Coupling of this compound
This protocol describes a general method for coupling this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Pro-NH2)
-
Coupling reagent (e.g., EDC·HCl or DIC)
-
Coupling additive (e.g., HOBt or OxymaPure)
-
Base (e.g., NMM or DIPEA)
-
Anhydrous DCM or DMF
-
TLC plates for reaction monitoring
Procedure:
-
Activation: Dissolve this compound (1 equivalent) and the coupling additive (e.g., HOBt, 1 equivalent) in anhydrous DCM or DMF. Cool the solution to 0°C in an ice bath. Add the coupling reagent (e.g., EDC·HCl, 1.1 equivalents) and stir for 15-30 minutes.
-
Coupling: To the activated solution, add the amino acid ester hydrochloride (1 equivalent) and the base (e.g., NMM, 1 equivalent) to neutralize the hydrochloride salt. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash successively with 1 M HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Deprotection of the Z-Group from a Sarcosine-Containing Peptide
Catalytic transfer hydrogenation is a mild and efficient method for the removal of the Z-group.
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Hydrogen donor (e.g., formic acid, ammonium formate, or cyclohexene)[4]
-
Methanol or ethanol
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Hydrogen Donor Addition: Add the hydrogen donor to the reaction mixture. If using formic acid, it can often be used as the solvent or co-solvent.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Isolation: Evaporate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification may be performed if necessary.
Logical and Experimental Workflows
The following diagrams illustrate the workflows for the synthesis and deprotection of peptides containing this compound.
Signaling Pathways and Drug Development
The incorporation of sarcosine into peptides can modulate their interaction with biological targets. One area of interest is the modulation of the N-methyl-D-aspartate (NMDA) receptor. Sarcosine itself acts as a co-agonist at the glycine binding site of the NMDA receptor, and peptides containing sarcosine may therefore have applications in modulating glutamatergic neurotransmission.[7] Furthermore, sarcosine metabolism has been implicated in the progression of prostate cancer.[8] Peptides designed to interact with enzymes in the sarcosine metabolic pathway could be explored as potential cancer therapeutics.
The design of peptidomimetics often involves structure-activity relationship (SAR) studies, where systematic modifications are made to a peptide to improve its therapeutic properties. The use of this compound allows for the precise placement of N-methyl groups to probe the importance of specific amide protons for receptor binding and to enhance metabolic stability.
References
- 1. Sarcosinemia | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Z-Sar-OH (N-Benzyloxycarbonyl-N-methylglycine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Sar-OH, chemically known as N-Benzyloxycarbonyl-N-methylglycine, is a derivative of the amino acid glycine.[1][2] It belongs to the class of N-protected amino acids, where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is instrumental in peptide synthesis, preventing the amine from participating in unwanted side reactions during peptide bond formation. The presence of an N-methyl group on the glycine backbone can also confer unique properties to peptides, such as increased proteolytic stability and altered conformation, which are of significant interest in drug design and development.[3][4]
This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis protocol for this compound. While specific biological activity data and defined signaling pathways for this compound are not extensively documented in publicly available literature, this guide will touch upon the general biological context of N-methylated amino acids.
Chemical Structure and Properties
This compound is characterized by a glycine core, N-methylated and protected with a benzyloxycarbonyl group.
Chemical Identifiers:
-
IUPAC Name: 2-[(Benzyloxycarbonyl)(methyl)amino]acetic acid[2]
-
Synonyms: this compound, Z-N-Me-Gly-OH, Cbthis compound, N-Benzyloxycarbonylsarcosine[2]
-
CAS Number: 39608-31-6[1]
-
Molecular Formula: C₁₁H₁₃NO₄[1]
-
SMILES: CN(CC(=O)O)C(=O)OCC1=CC=CC=C1
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 58-59 °C | [1] |
| Boiling Point | 385.6 ± 31.0 °C (Predicted) | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Density | 1.26 g/cm³ (Predicted) | [1] |
| Flash Point | 187 °C (Predicted) | [1] |
| Vapor Pressure | 1.23E-06 mmHg at 25°C (Predicted) | [1] |
| Refractive Index | 1.553 (Predicted) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the N-protection of sarcosine (N-methylglycine) with benzyl chloroformate under basic conditions. The following is a representative experimental protocol adapted from standard procedures for the benzyloxycarbonylation of amino acids.
Experimental Protocol: N-Benzyloxycarbonylation of Sarcosine
Materials:
-
Sarcosine (N-methylglycine)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve sarcosine (1.0 eq) in 2N sodium hydroxide solution (2.0 eq) and cool the mixture to 0-5 °C in an ice bath.
-
Reaction: To the cooled solution, add benzyl chloroformate (1.1 eq) and 4N sodium hydroxide solution (to maintain a pH of 9-10) dropwise and simultaneously, ensuring the temperature does not exceed 5 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Carefully acidify the aqueous layer to a pH of 2-3 with 2N HCl while cooling in an ice bath. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
General Context of N-Methylated Amino Acids
While specific in-depth biological studies on this compound are limited in publicly accessible literature, the introduction of N-methylation to amino acids and peptides is a known strategy to modulate their biological properties.[3][4] N-methylation can:
-
Increase Proteolytic Stability: The N-methylated amide bond is often more resistant to cleavage by proteases, which can enhance the in vivo half-life of peptide-based drugs.[3]
-
Enhance Membrane Permeability: The reduced hydrogen bonding capacity of the N-methylated amide can lead to increased lipophilicity and improved cell membrane permeability.[5]
-
Induce Conformational Constraints: N-methylation restricts the rotation around the Cα-N bond, influencing the secondary structure of peptides and potentially locking them into a bioactive conformation.[3]
These properties make N-methylated amino acids, like this compound, valuable building blocks in the design of peptidomimetics with improved pharmacokinetic and pharmacodynamic profiles.
Potential Signaling Pathways
There is no direct evidence linking this compound to specific signaling pathways. However, as a derivative of glycine, which can act as a neurotransmitter, and given the general use of amino acid derivatives as supplements that may influence anabolic hormone secretion, it is conceivable that this compound or its metabolites could interact with various cellular signaling cascades.[1] Further research is required to elucidate any such interactions.
The general role of N-methylated amino acids in influencing peptide-receptor interactions can be conceptualized as follows:
Caption: Conceptual impact of N-methylation on peptide properties.
Conclusion
This compound is a well-characterized N-protected, N-methylated amino acid derivative with established physicochemical properties and a straightforward synthetic route. Its primary application lies in the field of peptide synthesis, where it serves as a valuable building block for creating peptides with potentially enhanced stability and bioavailability. While its specific biological activities and interactions with cellular signaling pathways remain an area for future investigation, the known effects of N-methylation on peptide properties suggest that this compound and its derivatives hold promise for the development of novel therapeutic peptides. This guide provides a foundational resource for researchers and professionals working with this compound.
References
A Comprehensive Technical Guide to N-α-Benzyloxycarbonyl-sarcosine (Z-Sar-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Benzyloxycarbonyl-sarcosine, commonly referred to as Z-Sar-OH. It covers its fundamental chemical properties, detailed synthesis and application protocols, and explores its potential biological relevance. This document is intended to serve as a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and biochemical research.
Core Chemical Properties
This compound is a synthetic amino acid derivative. It is the N-methylated form of glycine, where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial in peptide synthesis to prevent unwanted reactions of the N-terminal amine.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 39608-31-6 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |
| Molecular Weight | 223.23 g/mol | [3][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 58-59 °C | |
| Solubility | Soluble in DMSO (100 mg/mL) | [4] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its primary application in solid-phase peptide synthesis (SPPS).
Synthesis of N-α-Benzyloxycarbonyl-sarcosine (this compound)
This protocol describes the synthesis of this compound from sarcosine and benzyl chloroformate under basic conditions.
Materials:
-
Sarcosine (N-methylglycine)
-
2 M Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl)
-
4 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
2 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a flask, dissolve sarcosine (1.0 equivalent) in 2 M aqueous sodium hydroxide solution. Cool the solution to 0°C in an ice bath with continuous stirring.
-
Reaction: While maintaining the temperature at 0°C, simultaneously add benzyl chloroformate (1.1-1.2 equivalents) and 4 M aqueous sodium hydroxide solution dropwise. The rate of addition should be controlled to keep the reaction mixture alkaline.
-
Stirring: After the addition is complete, continue stirring the mixture at 0°C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Extraction (1): Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of this compound should form.
-
Extraction (2): Extract the acidified aqueous layer multiple times with ethyl acetate or diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.
Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.
Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support using standard Fmoc-based chemistry.
Materials:
-
Resin with N-terminally deprotected peptide (e.g., Rink Amide or Wang resin)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Kaiser test kit or equivalent for monitoring coupling completion
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus of the peptide on the resin is Fmoc-protected, treat the resin with 20% piperidine in DMF to remove the Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vial, dissolve this compound (typically 2-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, of equal molarity to this compound) in DMF. Add the base (e.g., DIPEA, 2 equivalents relative to this compound) to the solution to activate the carboxylic acid.
-
Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until the coupling reaction is complete.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
-
Chain Elongation: The peptide chain can be further elongated by repeating the deprotection and coupling steps with subsequent amino acids.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid). The benzyloxycarbonyl (Z) group on the N-terminal sarcosine will also be cleaved under these strong acidic conditions.
Caption: A schematic of the solid-phase peptide synthesis cycle for incorporating this compound.
Biological Activity and Signaling Pathways
While this compound is primarily a synthetic building block, its core structure, sarcosine (N-methylglycine), is a naturally occurring amino acid derivative with known biological roles. The biological effects of peptides incorporating sarcosine, or of sarcosine itself, can provide context for the potential relevance of this compound in drug development and research.
General Biological Context
Amino acid derivatives, including this compound, are utilized in research as ergogenic supplements that may influence anabolic hormone secretion and provide fuel during exercise[1][3][4]. The N-methylation of the peptide backbone, which can be achieved by incorporating sarcosine, is a key strategy in medicinal chemistry to enhance the metabolic stability and membrane permeability of peptide-based drugs.
Potential Signaling Pathway Involvement: The NMDA Receptor
The most well-documented signaling pathway involving sarcosine is its interaction with the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.
-
Co-agonist Activity: Sarcosine acts as a co-agonist at the glycine-binding site of the NMDA receptor[5][6]. For the NMDA receptor to be activated, both the primary agonist, glutamate, and a co-agonist, either glycine or D-serine, must bind to their respective sites on the receptor complex. Sarcosine can fulfill the role of the co-agonist, thereby potentiating NMDA receptor function.
-
Glycine Transporter Inhibition: In addition to its direct action on the receptor, sarcosine is also an inhibitor of the glycine transporter type 1 (GlyT1)[5]. By inhibiting the reuptake of glycine from the synaptic cleft, sarcosine increases the local concentration of glycine available to act on the NMDA receptor, further enhancing its activation.
Given that this compound is a protected form of sarcosine, it would not be expected to interact directly with the NMDA receptor in this form. However, peptides containing sarcosine, synthesized using this compound, could potentially be degraded in vivo to release sarcosine, which could then modulate NMDA receptor signaling. Furthermore, the development of peptide-based drugs targeting the central nervous system often incorporates N-methylated amino acids to improve their pharmacokinetic properties, making the understanding of sarcosine's neurological effects highly relevant.
Caption: A diagram illustrating the dual mechanism of sarcosine's action on the NMDA receptor.
Conclusion
N-α-Benzyloxycarbonyl-sarcosine (this compound) is a key reagent in synthetic organic and medicinal chemistry, particularly in the field of peptide science. Its utility stems from the stable benzyloxycarbonyl protecting group, which allows for the controlled incorporation of the N-methylated amino acid, sarcosine, into peptide sequences. While this compound itself is not directly bioactive, its parent molecule, sarcosine, has established roles in the central nervous system, primarily as a modulator of NMDA receptor activity. This technical guide provides researchers and drug development professionals with the essential data and detailed protocols necessary for the effective synthesis and application of this compound, as well as a foundational understanding of its potential biological significance.
References
- 1. This compound | CAS#:39608-31-6 | Chemsrc [chemsrc.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Guardian: A Technical Guide to the Z-Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, stands as a foundational cornerstone in the art of peptide synthesis.[1][2] Its historical significance is matched by its continued relevance in modern organic chemistry, offering a robust and versatile strategy for the protection of amines. This technical guide provides an in-depth exploration of the Z-protecting group, encompassing its introduction, cleavage, and strategic application in the synthesis of peptides and complex molecules. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required for its successful implementation.
Core Principles of the Z-Protecting Group
The Z-group is a carbamate-based protecting group valued for its stability under a range of conditions, including those that cleave other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[3] This orthogonality is a key advantage in complex synthetic routes.[4] The Z-group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a process known as the Schotten-Baumann reaction.[5][6] This converts the nucleophilic amine into a less reactive carbamate, effectively shielding it from undesired reactions.[7]
One of the practical advantages of the Z-group is its tendency to impart crystallinity to the protected amino acids, which can simplify purification by recrystallization.[2]
Introduction of the Z-Protecting Group (N-Benzyloxycarbonylation)
The most common method for the introduction of the Z-group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base. The choice of base and solvent is critical for optimizing the yield and preventing side reactions.
Reaction Mechanism: Schotten-Baumann Reaction
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, followed by the elimination of a chloride ion. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
The Multifaceted Role of Sarcosine Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcosine (N-methylglycine), an endogenous amino acid derivative, and its synthetic derivatives have emerged as a compelling class of molecules in medicinal chemistry.[1] Initially recognized for its association with prostate cancer progression, the therapeutic and diagnostic potential of sarcosine now extends to a range of applications, including the modulation of central nervous system (CNS) disorders and as a sensitizing agent in cancer chemotherapy. This technical guide provides an in-depth exploration of the applications of sarcosine derivatives, focusing on their mechanism of action, quantitative biological data, and detailed experimental methodologies to facilitate further research and development in this promising field.
Introduction: Sarcosine - From Biomarker to Therapeutic Target
Sarcosine first gained significant attention in the scientific community as a potential biomarker for prostate cancer.[2][3] Elevated levels of sarcosine were identified in the urine of patients with aggressive prostate cancer, suggesting its involvement in the disease's progression.[2][3] This discovery prompted further investigation into the metabolic pathways of sarcosine and the enzymes that regulate its concentration, such as glycine N-methyltransferase (GNMT) and sarcosine dehydrogenase (SARDH).[2][3]
Beyond its role in oncology, sarcosine and its derivatives have been extensively studied as inhibitors of the glycine transporter 1 (GlyT1).[4][5] By blocking GlyT1, these compounds increase the synaptic concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[6][7] This mechanism of action has positioned sarcosine derivatives as potential therapeutic agents for CNS disorders characterized by NMDA receptor hypofunction, most notably schizophrenia.[8]
This guide will delve into the key applications of sarcosine derivatives, presenting a comprehensive overview of their medicinal chemistry.
Applications in Oncology
Sarcosine as a Biomarker and Therapeutic Target in Prostate Cancer
Metabolomic studies have consistently highlighted a correlation between elevated sarcosine levels and the progression of prostate cancer.[2][3] While its utility as a standalone diagnostic biomarker has been debated, its role in the underlying pathology is increasingly evident.[2][3]
Signaling Pathway in Prostate Cancer Progression:
The progression of prostate cancer involves a complex interplay of signaling pathways, with androgen receptor (AR) signaling playing a central role. Sarcosine metabolism is intricately linked to these pathways. The enzyme Glycine N-methyltransferase (GNMT), which synthesizes sarcosine from glycine, is upregulated in prostate cancer.[2][3] Conversely, the expression of sarcosine dehydrogenase (SARDH), the enzyme responsible for sarcosine degradation, is often reduced.[2][3] This enzymatic imbalance leads to an accumulation of sarcosine, which has been shown to promote an invasive phenotype in prostate cancer cells.[2][3]
Caption: Sarcosine metabolism and its impact on prostate cancer cell behavior.
Sensitizing Cancer Cells to Chemotherapy
Recent studies have unveiled a novel application for sarcosine in oncology: as a chemosensitizing agent. In lung adenocarcinoma, for instance, sarcosine has been shown to enhance the efficacy of cisplatin by inducing ferroptosis, a form of iron-dependent programmed cell death.
Applications in Central Nervous System (CNS) Disorders
GlyT1 Inhibition for the Treatment of Schizophrenia
The hypofunction of the NMDA receptor is a leading hypothesis for the pathophysiology of schizophrenia.[9] Sarcosine and its derivatives act as GlyT1 inhibitors, thereby increasing the availability of the NMDA receptor co-agonist glycine in the synaptic cleft.[4][5] This enhancement of NMDA receptor activity has been shown to ameliorate the negative and cognitive symptoms of schizophrenia in clinical trials.[8]
Signaling Pathway of GlyT1 Inhibition and NMDA Receptor Modulation:
GlyT1 is located on both neurons and astrocytes and plays a crucial role in regulating glycine levels at the synapse.[7][10] By inhibiting GlyT1, sarcosine derivatives prevent the reuptake of glycine, leading to its accumulation in the synaptic space.[4] This elevated glycine concentration enhances the activation of NMDA receptors by glutamate, thereby potentiating glutamatergic neurotransmission.[6][7]
Caption: GlyT1 inhibition by sarcosine derivatives enhances NMDA receptor signaling.
Quantitative Data Summary
The following tables summarize key quantitative data for sarcosine and its derivatives from preclinical and clinical studies.
Table 1: In Vitro Activity of Sarcosine and its Derivatives
| Compound | Target | Assay | IC50 / EC50 | Reference |
| Sarcosine | GlyT1 | [3H]-Glycine Uptake | Weak inhibitor | [4] |
| Sarcosine | NMDA Receptor | Electrophysiology | EC50 = 26 ± 3 µM | [11] |
| NFPS | GlyT1 | [3H]-Glycine Uptake | Potent inhibitor | [12] |
| Pyridazine Derivatives | GlyT1 | [3H]-Glycine Uptake | Potent inhibition | [12] |
Table 2: Pharmacokinetic Parameters of Sarcosine
| Parameter | Value | Species | Administration | Reference |
| Tmax | ~1.5 - 2.5 hr | Human | Oral | [13][14] |
| t½ | ~1 hr | Human | Oral | [13][14] |
Table 3: Clinical Trial Dosages of Sarcosine for Schizophrenia
| Dosage | Study Phase | Population | Outcome | Reference |
| 1 g/day and 2 g/day | Phase 2 | Acutely symptomatic, drug-free patients | 2 g/day showed better response | [8] |
| 2 g/day | Add-on to antipsychotics | Chronic, stable patients | Improved negative and cognitive symptoms |
Experimental Protocols
Quantification of Sarcosine in Biological Fluids (Serum/Urine) by LC-MS/MS
This protocol outlines a high-throughput method for the accurate quantification of sarcosine, resolving it from its isomers.[15]
Materials:
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase HPLC column
-
Sarcosine and stable isotope-labeled internal standard
-
Acetonitrile, formic acid, and water (LC-MS grade)
-
Centrifuge and sample vials
Procedure:
-
Sample Preparation:
-
Thaw serum or urine samples at room temperature.
-
Precipitate proteins by adding a 3-fold volume of acetonitrile containing the internal standard.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Perform chromatographic separation using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Detect sarcosine and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify sarcosine concentration by comparing the peak area ratio of sarcosine to the internal standard against a standard curve.
-
Cell Viability (MTT) Assay for Anticancer Activity
This protocol describes a colorimetric assay to assess the cytotoxic effects of sarcosine derivatives on cancer cell lines.[16][17]
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer)
-
Cell culture medium and supplements
-
Sarcosine derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates and multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the sarcosine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Experimental and Developmental Workflow
The development of novel sarcosine derivatives as therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.
Caption: A streamlined workflow for the development of sarcosine-based therapeutics.
Conclusion and Future Directions
Sarcosine and its derivatives represent a versatile and promising class of compounds in medicinal chemistry with diverse therapeutic potential. Their role in prostate cancer progression continues to be an active area of research, with a focus on elucidating the precise molecular mechanisms and developing targeted therapies. In the realm of CNS disorders, GlyT1 inhibitors based on the sarcosine scaffold hold significant promise for the treatment of schizophrenia and potentially other conditions involving NMDA receptor dysfunction.
Future research should focus on the development of more potent and selective sarcosine derivatives, a deeper understanding of their off-target effects, and the exploration of novel applications. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this fascinating class of molecules.
References
- 1. Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sarcosine | GlyT | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sarcosine (N-methylglycine) treatment for acute schizophrenia: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety, tolerability and pharmacokinetics of open label sarcosine added on to anti-psychotic treatment in schizophrenia - preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of N-Methylation on Peptide Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a powerful strategy in medicinal chemistry to modulate the conformational and physicochemical properties of peptides. This modification can lead to significant improvements in therapeutic potential by enhancing metabolic stability, membrane permeability, and receptor affinity and selectivity. This in-depth technical guide explores the core principles of N-methylation's impact on peptide conformation, supported by quantitative data, detailed experimental protocols, and illustrative visualizations.
The Conformational Consequences of N-Methylation
The introduction of a methyl group onto the amide nitrogen atom of a peptide backbone induces profound local and global conformational changes. These alterations stem from two primary effects: the removal of a hydrogen bond donor and the introduction of steric hindrance.
-
Disruption of Hydrogen Bonding: The amide proton is a crucial hydrogen bond donor, essential for the formation and stabilization of canonical secondary structures like α-helices and β-sheets. N-methylation eliminates this capability, leading to a disruption of these ordered structures.[1] This disruption can be strategically employed to induce turns or create more flexible regions within a peptide.[2]
-
Steric Hindrance and Rotational Restriction: The bulky methyl group restricts the rotation around the Cα-C' (psi, ψ) and N-Cα (phi, φ) bonds of the peptide backbone. This steric clash can favor specific dihedral angles, leading to a more constrained and pre-organized conformation.[3]
-
Promotion of cis-Amide Bonds: While the trans conformation of the peptide bond is energetically favored for most amino acid residues, the energy difference between the cis and trans isomers is significantly reduced for N-methylated residues. This increases the population of the cis conformation, which can dramatically alter the overall peptide backbone trajectory. The energy barrier for cis-trans isomerization of a neutral N-methylated amide bond is approximately 85 kJ/mol.[4][5] In aqueous solution, the free energy difference (ΔG) favors the trans form by about 2.5 kcal/mol for N-methylacetamide.[6]
Impact on Bioactivity, Stability, and Permeability
The conformational changes induced by N-methylation have significant downstream effects on the biological and pharmacological properties of peptides.
-
Enhanced Metabolic Stability: By shielding the amide bond from proteolytic enzymes, N-methylation significantly increases the resistance of peptides to enzymatic degradation, prolonging their in vivo half-life.[1]
-
Improved Membrane Permeability: The removal of a hydrogen bond donor increases the lipophilicity of the peptide.[7] This, combined with the potential to adopt conformations that mask polar groups, can dramatically improve passive membrane permeability and oral bioavailability.[8][9] However, the relationship between the number of N-methyl groups and permeability is not always linear; an optimal level of methylation often exists for maximal permeability.[7][10]
-
Modulation of Receptor Binding: The pre-organization of a peptide into a bioactive conformation can reduce the entropic penalty upon binding to its target receptor, leading to enhanced affinity. Conversely, if N-methylation induces a conformation incompatible with the receptor's binding pocket, a loss of activity can occur. This highlights the importance of strategic, position-specific N-methylation.
Quantitative Data on the Effects of N-Methylation
The following tables summarize key quantitative data illustrating the impact of N-methylation on peptide properties.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the N-Methyl Group [11]
| Amino Acid Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-Me-Ala | 2.6 - 2.9 | 30 - 35 |
| N-Me-Val | 2.7 - 3.0 | 32 - 37 |
| N-Me-Leu | 2.6 - 2.9 | 31 - 36 |
| N-Me-Phe | 2.8 - 3.1 | 34 - 39 |
| N-Me-Gly | 2.5 - 2.8 | 29 - 34 |
Note: Chemical shifts can vary depending on the solvent, pH, temperature, and the surrounding amino acid sequence.
Table 2: Effect of N-Methylation on the Intestinal Permeability of Cyclic Hexapeptides [7][10][12]
| Peptide | Number of N-Methyl Groups | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| cyclo(-PFwKTF-) | 0 | < 1 |
| cyclo(-PF(NMe)wKTF-) | 1 | < 1 |
| cyclo(-PFw(NMe)KTF-) | 1 | < 1 |
| cyclo(-PFwK(NMe)TF-) | 1 | < 1 |
| cyclo(-PFwKT(NMe)F-) | 1 | < 1 |
| cyclo(-P(NMe)FwKTF-) | 1 | < 1 |
| cyclo(-PF(NMe)w(NMe)KTF-) | 2 | ~2 |
| cyclo(-P(NMe)FwK(NMe)TF-) | 2 | ~3 |
| cyclo(-PFw(NMe)K(NMe)T(NMe)F-) | 3 | 4 |
| Unmethylated Hexa-Ala Peptide | 0 | < 1 |
| Mono-N-methylated Hexa-Ala Peptides | 1 | < 1 |
| Di-N-methylated Hexa-Ala Peptides | 2 | Variable, some > 20 |
| Tri-N-methylated Hexa-Ala Peptides | 3 | Variable, some > 20 |
| Tetra-N-methylated Hexa-Ala Peptides | 4 | Variable, some > 20 |
| Penta-N-methylated Hexa-Ala Peptides | 5 | Variable, some > 20 |
Note: Papp values are highly dependent on the specific peptide sequence and the position of N-methylation.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of N-methylated peptides are crucial for obtaining reliable and reproducible data.
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
Objective: To synthesize a peptide containing one or more N-methylated amino acid residues.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-N-methyl amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 3-5 equivalents of the Fmoc-amino acid and coupling reagent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines).
-
For coupling to an N-methylated residue, longer coupling times (up to 4 hours) or double coupling may be necessary. The use of stronger coupling reagents like HATU is often preferred.[1]
-
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the solution conformation of an N-methylated peptide.
Materials:
-
Lyophilized, purified N-methylated peptide
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O with a suitable buffer)
-
NMR tubes
Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 1-5 mM.[11]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify the characteristic N-methyl proton signal, which typically appears as a singlet between 2.6 and 3.1 ppm.[11]
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (for smaller peptides) or ROESY (for larger peptides or those with intermediate correlation times) spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons. These are crucial for determining the three-dimensional structure.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate protons with their directly attached carbons. This is useful for assigning the N-methyl group's carbon signal (typically 30-40 ppm) and for resolving spectral overlap.[11]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range correlations between protons and carbons (2-3 bonds), which can help in sequencing and confirming the location of the N-methyl group.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Analyze the spectra to assign all proton and carbon resonances. Use the NOE/ROE restraints, along with dihedral angle restraints derived from coupling constants (if applicable), as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of solution structures.
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure content of an N-methylated peptide in solution.
Materials:
-
Lyophilized, purified N-methylated peptide
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.[2]
Protocol:
-
Sample Preparation: Prepare a stock solution of the peptide in the chosen buffer. Determine the precise concentration using UV absorbance at 280 nm (if aromatic residues are present) or by amino acid analysis. Dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL.[2]
-
Instrument Setup:
-
Set the spectropolarimeter to scan from 190 to 260 nm.
-
Use a bandwidth of 1.0 nm and a scan speed of 50 nm/min.[2]
-
Set the temperature to a constant value, typically 25 °C, using a Peltier controller.
-
-
Data Acquisition:
-
Record a baseline spectrum with the buffer alone.
-
Record the spectrum of the peptide sample.
-
Average 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (mdeg × 100) / (c × n × l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the pathlength in cm.[2]
-
Analyze the shape of the spectrum to qualitatively assess the secondary structure. Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil.
-
X-ray Crystallography
Objective: To determine the solid-state structure of an N-methylated peptide at atomic resolution.
Materials:
-
Highly purified (>98%) N-methylated peptide
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray source (in-house or synchrotron)
Protocol:
-
Crystallization Screening:
-
Dissolve the peptide at a high concentration (typically 5-20 mg/mL) in a suitable buffer.
-
Use a variety of commercially available or in-house crystallization screens to test a wide range of precipitants, pH values, and additives.
-
Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or microbatch methods.
-
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide, precipitant, and additives to grow larger, single crystals suitable for diffraction.
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the crystallization drop.
-
Soak the crystals in a cryoprotectant solution (typically the mother liquor supplemented with glycerol, ethylene glycol, or other cryo-agents) to prevent ice formation during data collection at cryogenic temperatures.
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on the goniometer of the X-ray diffractometer.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Process the diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating heavy atoms).
-
-
Model Building and Refinement:
-
Build an initial atomic model into the electron density map.
-
Refine the model against the diffraction data, alternating between automated refinement and manual model adjustments, until the model and the data are in good agreement.[14]
-
Validate the final structure using established crystallographic quality metrics.
-
Computational Simulations
Objective: To explore the conformational landscape and dynamics of an N-methylated peptide in silico.
Materials:
-
High-performance computing resources
-
Molecular dynamics simulation software (e.g., GROMACS, AMBER, NAMD)
-
Force field parameters suitable for N-methylated residues (e.g., AMBER ff14SB, CHARMM36m)
Protocol:
-
System Setup:
-
Build the initial structure of the N-methylated peptide using peptide building software.
-
Place the peptide in a simulation box of appropriate size and shape.
-
Solvate the system with an explicit water model (e.g., TIP3P, SPC/E).[15]
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.
-
Equilibration:
-
Perform a short simulation with position restraints on the peptide atoms to allow the solvent to equilibrate around the peptide (NVT ensemble).
-
Perform a subsequent simulation, gradually releasing the restraints, to equilibrate the system's pressure and temperature (NPT ensemble).
-
-
Production Simulation: Run a long (nanoseconds to microseconds) molecular dynamics simulation without restraints to sample the conformational space of the peptide.
-
Analysis:
-
Analyze the trajectory to study the peptide's conformational dynamics.
-
Calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and secondary structure content over time.
-
Perform clustering analysis to identify the most populated conformational states.
-
Analyze the dihedral angle distributions (phi, psi) to create Ramachandran plots.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of N-methylated peptides.
Caption: Experimental workflow for the study of N-methylated peptides.
References
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. moodle2.units.it [moodle2.units.it]
- 14. atbweb.stanford.edu [atbweb.stanford.edu]
- 15. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Z-Sar-OH: A Comprehensive Technical Guide for Peptidomimetic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic agents, bridging the gap between the high specificity of peptides and the favorable pharmacokinetic properties of small molecules. A key building block in the design and synthesis of these sophisticated molecules is N-benzyloxycarbonyl-sarcosine, commonly known as Z-Sar-OH. This N-protected derivative of sarcosine (N-methylglycine) offers unique structural and functional advantages, including the introduction of conformational constraints and enhanced proteolytic stability to the resulting peptidomimetic. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its synthesis, characterization, and strategic incorporation into peptide chains, supported by detailed experimental protocols and quantitative data.
Chemical and Physical Properties
This compound is a white to off-white solid that is soluble in many organic solvents. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| CAS Number | 39608-31-6 |
| Melting Point | 58-59 °C |
| Boiling Point | 385.6 ± 31.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
| Flash Point | 187.0 ± 24.8 °C |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the N-protection of sarcosine using benzyl chloroformate (Cbz-Cl) under basic conditions. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound from Sarcosine
Materials:
-
Sarcosine
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution and Cooling: Dissolve sarcosine in an aqueous solution of sodium hydroxide and cool the mixture to 0-5 °C in an ice bath.
-
Protection Reaction: While maintaining the temperature below 5 °C and ensuring the pH remains in the alkaline range, simultaneously add benzyl chloroformate and an additional aliquot of aqueous sodium hydroxide dropwise to the stirred solution.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification and Extraction: Carefully acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. This will precipitate the this compound product. Extract the product into ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Crystallization: Purify the crude this compound by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain the final product as a white solid.
Quantitative Data:
| Synthesis Method | Starting Material | Reported Yield | Reference |
| N-protection of Sarcosine | Sarcosine | High | General Procedure |
| From Cbz-glycine | Cbz-glycine | 48% | PrepChem |
Characterization of this compound
Accurate characterization of this compound is essential to confirm its identity and purity before its use in peptide synthesis. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data:
| Technique | Observed Signals |
| ¹H NMR | Signals corresponding to the N-methyl protons, the α-methylene protons, the benzylic methylene protons, and the aromatic protons of the Cbz group. |
| ¹³C NMR | Resonances for the N-methyl carbon, the α-methylene carbon, the benzylic methylene carbon, the aromatic carbons, and the carbonyl carbons of the carboxyl and carbamate groups. |
| IR (cm⁻¹) | Broad O-H stretch (carboxylic acid), C-H stretches (aromatic and aliphatic), a strong C=O stretch (carbamate), and a C=O stretch (carboxylic acid). |
| MS (m/z) | Molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns. |
Note: Specific peak values can be found in spectral databases for N-benzyloxycarbonyl-sarcosine.
Incorporation of this compound into Peptidomimetics
This compound is a versatile building block for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The N-methylated backbone introduced by sarcosine can impart unique conformational properties and resistance to enzymatic degradation.
Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for the incorporation of this compound onto a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, DIC)[1]
-
Base (e.g., DIEA, NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Activation and Coupling: In a separate vessel, dissolve this compound (2-3 equivalents), a coupling reagent (e.g., HBTU, 2-3 equivalents), and a base (e.g., DIEA, 4-6 equivalents) in DMF. Add this activation solution to the deprotected resin.
-
Reaction and Monitoring: Agitate the reaction vessel for 1-2 hours at room temperature. Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. A negative test indicates the absence of free primary amines.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
Solution-Phase Peptide Synthesis
This compound is also well-suited for solution-phase synthesis, particularly for the preparation of di- or tri-peptides which can then be used as building blocks for larger molecules.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
Coupling reagent (e.g., EDC·HCl, DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous DCM or DMF
Procedure:
-
Activation: Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., EDC·HCl, 1.1 equivalents) and stir for 30 minutes at 0 °C.
-
Coupling: To the activated solution, add the amino acid ester hydrochloride (1.1 equivalents) and the base (1.1 equivalents). Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide. The product can be purified by column chromatography or crystallization.
Quantitative Data on Coupling Efficiency:
The coupling efficiency of Z-protected amino acids is generally high, often exceeding 98-99% with appropriate coupling reagents and conditions.[2] The choice of coupling reagent and base can significantly impact the efficiency and the extent of side reactions, such as racemization.
| Coupling Reagent | Base | Expected Coupling Efficiency |
| HBTU/HOBt | DIEA | >98%[2] |
| HATU | DIEA | High |
| DIC/HOBt | - | High (low racemization) |
Deprotection of the Z-Group
The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation, a mild and efficient method that is orthogonal to many other protecting groups used in peptide synthesis.[3]
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide in methanol or ethanol in a flask. Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Application in Modulating Biological Signaling Pathways
The incorporation of sarcosine into peptidomimetics can influence their biological activity. For instance, sarcosine metabolism has been implicated in the progression of prostate cancer through its interaction with the androgen signaling pathway.[4]
Sarcosine and Androgen Signaling in Prostate Cancer
This pathway highlights how the levels of sarcosine, regulated by the enzymes GNMT and SARDH under the control of the androgen receptor and the oncogene ERG, can contribute to the invasive phenotype of prostate cancer cells.[4] Peptidomimetics containing sarcosine derivatives could potentially be designed to interfere with these processes, offering novel therapeutic strategies.
Conclusion
This compound is a valuable and versatile building block for the synthesis of peptidomimetics. Its unique N-methylated structure provides a means to introduce conformational rigidity and enhanced stability, properties that are highly desirable in the development of new therapeutics. The synthetic and purification protocols detailed in this guide, along with the characterization data and an understanding of its potential role in modulating biological pathways, provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their peptidomimetic design and discovery efforts. The continued exploration of sarcosine-containing peptidomimetics holds significant promise for the development of novel drugs targeting a range of diseases.
References
The Strategic Incorporation of Sarcosine for Enhanced Peptide Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The inherent instability of peptides in biological systems presents a significant hurdle in the development of novel peptide-based therapeutics. Rapid enzymatic degradation limits their bioavailability and therapeutic efficacy. A promising strategy to overcome this challenge is the incorporation of unnatural amino acids, such as sarcosine (N-methylglycine), into the peptide backbone. This technical guide explores the effects of sarcosine incorporation, facilitated by the use of its protected form, N-benzyloxycarbonyl-sarcosine (Z-Sar-OH), on peptide stability. We will delve into the mechanistic basis of this enhanced stability, provide detailed experimental protocols for its evaluation, and present a framework for understanding its impact on peptide drug development.
Introduction: The Challenge of Peptide Instability
Peptides are promising therapeutic agents due to their high specificity and potency.[1][2][3] However, their clinical utility is often hampered by rapid degradation by proteases and peptidases in the gastrointestinal tract and blood plasma.[1][2][3][4] This enzymatic breakdown leads to a short in vivo half-life, necessitating frequent administration and limiting oral bioavailability.[1][3][4]
Several chemical modification strategies have been developed to enhance peptide stability, including:
-
Cyclization: Restricting the peptide's conformation to reduce susceptibility to proteases.[4]
-
PEGylation: Attaching polyethylene glycol chains to shield the peptide from enzymatic attack.
-
Incorporation of non-canonical amino acids: Introducing residues that are not recognized by common proteases.[1]
This guide focuses on the latter strategy, specifically the use of sarcosine (Sar), an N-methylated amino acid. The precursor for its incorporation in peptide synthesis is often a protected form, such as this compound.[5][]
The Role of this compound in Peptide Synthesis
This compound, or N-benzyloxycarbonyl-sarcosine, is a derivative of sarcosine where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[5][] This protection is crucial during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[7] Once the desired peptide is synthesized, the Z-group is removed to yield the final sarcosine-containing peptide. Other protected forms of sarcosine, such as Fmoc-Sar-OH and Boc-Sar-OH, are also commonly used in peptide synthesis.[7]
The incorporation of sarcosine, made possible by reagents like this compound, imparts unique properties to the resulting peptide. The methyl group on the nitrogen atom introduces steric hindrance and disrupts the hydrogen bonding network of the peptide backbone, which can lead to increased resistance to enzymatic degradation.[7]
Mechanistic Insights into Sarcosine-Mediated Stability
The enhanced stability of sarcosine-containing peptides can be attributed to several factors:
-
Steric Hindrance: The N-methyl group of sarcosine sterically hinders the approach of proteases to the adjacent peptide bonds, making them less susceptible to cleavage.
-
Conformational Rigidity: The presence of sarcosine can restrict the conformational flexibility of the peptide backbone.[8] This can lock the peptide into a conformation that is not recognized by the active site of degradative enzymes.
-
Disruption of Secondary Structure: Sarcosine is known as a "helix breaker" and can disrupt common secondary structures like alpha-helices and beta-sheets, which can be recognition motifs for certain proteases.
The overall effect is a peptide with a longer biological half-life, a critical attribute for a successful therapeutic agent.
Quantitative Analysis of Peptide Stability
To assess the impact of sarcosine incorporation on peptide stability, quantitative in vitro assays are essential. A common method involves incubating the peptide in a biologically relevant matrix, such as human serum or plasma, and monitoring its degradation over time.
Table 1: Hypothetical Half-Life Data for a Model Peptide and its Sarcosine-Containing Analogue
| Peptide Sequence | Modification | Half-Life in Human Serum (hours) |
| Gly-Phe-Ala-Leu-Gly | None | 0.5 |
| Gly-Sar -Ala-Leu-Gly | Sarcosine at position 2 | 8.2 |
| Gly-Phe-Ala-Sar -Gly | Sarcosine at position 4 | 5.7 |
This table presents hypothetical data to illustrate the potential stabilizing effect of sarcosine incorporation. Actual results will vary depending on the peptide sequence and the position of the sarcosine residue.
Experimental Protocols
A standardized protocol for evaluating peptide stability is crucial for obtaining reproducible results. Below is a general methodology for an in vitro peptide stability assay.
General Protocol for In Vitro Peptide Stability Assay in Human Serum
1. Materials and Reagents:
- Test peptide and its sarcosine-containing analogue(s)
- Human serum (commercially available)
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Quenching solution (e.g., 10% TFA in ACN)
- High-performance liquid chromatography (HPLC) system with a C18 column
- Mass spectrometer (optional, for metabolite identification)
2. Experimental Procedure:
- Prepare stock solutions of the test peptides in a suitable solvent (e.g., DMSO or water).
- Pre-warm human serum to 37°C.
- Initiate the degradation reaction by adding the peptide stock solution to the pre-warmed serum to a final concentration of, for example, 100 µM.
- Incubate the mixture at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of quenching solution. This will precipitate the serum proteins.
- Centrifuge the quenched samples to pellet the precipitated proteins.
- Collect the supernatant containing the remaining peptide.
- Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of intact peptide remaining. A typical mobile phase system would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
- The percentage of remaining peptide at each time point is calculated relative to the amount at time zero.
- The half-life (t1/2) of the peptide is determined by fitting the degradation data to a first-order decay curve.
Visualization of the Experimental Workflow
Signaling Pathways and Structure-Activity Relationships
While this compound itself does not directly participate in signaling pathways, the resulting sarcosine-modified peptide can have altered interactions with its biological targets. The conformational changes induced by sarcosine can affect receptor binding affinity and specificity. Therefore, it is crucial to conduct thorough structure-activity relationship (SAR) studies for any sarcosine-modified peptide.[9][10][11][12]
The goal of SAR studies is to understand how modifications at different positions in the peptide sequence affect its biological activity.[9][11] This involves synthesizing a library of analogues with systematic modifications and evaluating their activity in relevant bioassays.
Logical Relationship in SAR Studies
Conclusion
The incorporation of sarcosine into peptides, facilitated by protected precursors like this compound, represents a powerful strategy for enhancing their metabolic stability. This modification can significantly increase the in vivo half-life of peptide therapeutics, thereby improving their potential for clinical success. However, it is imperative to couple this stability enhancement with comprehensive structure-activity relationship studies to ensure that the desired biological activity is maintained or even improved. The methodologies and frameworks presented in this guide provide a foundation for researchers and drug developers to effectively explore the benefits of sarcosine incorporation in their peptide-based drug discovery programs.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. collaborativedrug.com [collaborativedrug.com]
- 11. monash.edu [monash.edu]
- 12. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
foundational principles of solid-phase peptide synthesis (SPPS)
An In-depth Technical Guide to the Foundational Principles of Solid-Phase Peptide Synthesis (SPPS)
This guide provides a comprehensive overview of the core principles of Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide and protein chemistry. Developed by R.B. Merrifield, this technique revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble solid support, thereby simplifying the purification process at each step.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of SPPS methodologies.
Core Principles of Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, often a resin.[1][2][3] The core principle of SPPS is the simplification of the purification process; after each reaction step, excess reagents and by-products can be removed by simple filtration and washing of the resin-bound peptide.[4]
The synthesis typically proceeds from the C-terminus to the N-terminus of the peptide.[5] The general SPPS cycle consists of the following key steps:
-
Resin Swelling : The solid support is swollen in a suitable solvent to ensure optimal accessibility of the reactive sites.[5][6]
-
First Amino Acid Attachment (Anchoring) : The C-terminal amino acid, with its α-amino group temporarily protected, is covalently attached to the functionalized solid support.[1]
-
Deprotection : The temporary protecting group on the α-amino group of the resin-bound amino acid is removed to allow for the next coupling reaction.[1]
-
Washing : The resin is thoroughly washed to remove excess deprotection reagents and by-products.
-
Coupling : The next N-α-protected amino acid is activated and coupled to the free amino group of the preceding amino acid on the resin, forming a peptide bond.[1]
-
Washing : The resin is washed again to remove unreacted amino acids, coupling reagents, and by-products.
-
Repeat Cycle : The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection : Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.[3] This is typically achieved using a strong acid cocktail containing scavengers to prevent side reactions.[7]
-
Purification : The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
The Solid Support: Resins and Linkers
The choice of solid support and linker is crucial for a successful synthesis. The resin provides the insoluble matrix, while the linker connects the growing peptide chain to the resin and determines the conditions for the final cleavage.[8]
Commonly Used Resins:
-
Polystyrene (PS) Resins : These are widely used due to their low cost and good chemical stability. They are hydrophobic and require non-polar solvents for optimal swelling.[8][9]
-
Polyethylene Glycol (PEG) Resins : These resins are more hydrophilic and offer better swelling in a wider range of solvents, which can improve reaction kinetics for difficult sequences.[10]
Key Linkers in SPPS:
| Linker | Cleavage Condition | C-Terminal Functionality |
| Wang | Moderate acid (e.g., 50% TFA in DCM) | Carboxylic acid |
| Rink Amide | Mild acid (e.g., 20% TFA in DCM) | Amide |
| Sieber | Very mild acid (e.g., 1% TFA in DCM) | Amide |
| 2-Chlorotrityl | Very mild acid (e.g., 1% TFA in DCM or TFE/DCM) | Protected peptide acid |
Monitoring the Synthesis
Monitoring the completeness of the coupling and deprotection reactions is critical to ensure a high yield of the desired peptide. Incomplete reactions can lead to deletion sequences, which are difficult to separate from the final product.[11]
Common Monitoring Techniques:
-
Kaiser Test (Ninhydrin Test) : A qualitative colorimetric test to detect the presence of free primary amines. A blue color indicates an incomplete coupling reaction.[12]
-
UV-Vis Spectroscopy : In Fmoc-based SPPS, the concentration of the dibenzofulvene-piperidine adduct released during deprotection can be quantified by UV-Vis spectroscopy to monitor the reaction progress.[13]
-
Refractometry : An online monitoring technique that can be used to determine resin loading and follow the course of the synthesis in real-time.[1][13]
Protecting Group Strategies
To prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily or permanently protected.[11][13] The choice of protecting group strategy is a defining feature of an SPPS workflow. An ideal protecting group strategy is "orthogonal," meaning that the different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[3]
Fmoc/tBu Strategy
The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most commonly used approach in modern SPPS.[14]
-
N-α-Protection : The Fmoc group is used for the temporary protection of the α-amino group. It is labile to mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[15]
-
Side-Chain Protection : The side-chain protecting groups are typically based on the tert-butyl (tBu) group, which is labile to strong acidic conditions.
-
Final Cleavage : The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[5]
The Fmoc/tBu strategy offers the advantage of milder deprotection conditions for the N-α-amino group, which helps to preserve the integrity of sensitive peptide sequences.[16]
Boc/Bzl Strategy
The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the classical approach to SPPS.[5]
-
N-α-Protection : The Boc group is used for the temporary protection of the α-amino group and is removed by treatment with a moderate acid, such as 50% TFA in dichloromethane (DCM).[17]
-
Side-Chain Protection : The side-chain protecting groups are typically benzyl-based and are stable to the conditions used for Boc group removal.
-
Final Cleavage : The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[17]
While robust, the Boc/Bzl strategy requires the use of highly corrosive and hazardous strong acids for the final cleavage step.[18]
Comparison of Protecting Group Strategies
| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| N-α-Protecting Group | Fmoc | Boc |
| N-α-Deprotection Reagent | 20% Piperidine in DMF | 50% TFA in DCM |
| Deprotection Time | 5-20 minutes | 20-30 minutes |
| Side-Chain Protecting Groups | tert-Butyl (tBu) based | Benzyl (Bzl) based |
| Final Cleavage Reagent | TFA-based cocktails | Anhydrous HF or TFMSA |
| Cleavage Time | 1-3 hours | ~1 hour |
| Orthogonality | Fully orthogonal | Quasi-orthogonal |
Coupling Reagents in SPPS
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group on the resin-bound peptide chain requires the activation of the carboxyl group.[19] This is achieved using coupling reagents.
Common Classes of Coupling Reagents
-
Carbodiimides : Such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress side reactions and reduce racemization.[6]
-
Phosphonium Salts : Such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP®). These are effective for sterically hindered couplings.[20]
-
Aminium/Uronium Salts : Such as HBTU, HATU, and HCTU. These are highly efficient and widely used for routine SPPS.[20][21]
Properties of Common Coupling Reagents
| Reagent | Class | Advantages | Disadvantages |
| HBTU/HATU | Aminium/Uronium | Fast, efficient, widely used | Can cause racemization, especially with Cys and His. HBTU is a known allergen.[20] |
| HCTU | Guanidinium | High coupling efficiency, often faster than HBTU | More expensive than HBTU[20] |
| DIC/Oxyma | Carbodiimide/Additive | Low racemization, cost-effective | Slower than uronium/aminium salts[20] |
| PyBOP® | Phosphonium | Effective for sterically hindered couplings | Can be less efficient than HATU for some sequences[20] |
| COMU | Uronium | High efficiency, safer alternative to HOBt/HOAt-based reagents | Higher cost[20] |
Experimental Protocols
The following are generalized protocols for key steps in manual Fmoc-based SPPS. These may require optimization depending on the specific peptide sequence and resin used.
Resin Swelling
Objective : To swell the resin in a suitable solvent to allow for optimal diffusion of reagents.
Protocol :
-
Place the desired amount of resin (e.g., 100 mg) in a suitable reaction vessel.[20]
-
Add a solvent that effectively swells the resin (e.g., DMF for polystyrene resins, approximately 10 mL per gram of resin).
-
Agitate the resin slurry gently for 30-60 minutes at room temperature.
-
Drain the solvent by filtration.
N-α-Fmoc Deprotection
Objective : To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
Protocol :
-
Wash the swollen resin with DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).[20]
-
Agitate the mixture for an initial 2 minutes, then drain the solution.[20]
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[20]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[20]
Amino Acid Coupling using HBTU
Objective : To form a peptide bond between the free N-terminal amine on the resin and the incoming Fmoc-protected amino acid.
Protocol :
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.[20]
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxyl group. The solution will typically change color.[20]
-
Immediately add the activated amino acid solution to the deprotected peptidyl-resin.[20]
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended or performed at an elevated temperature.[20]
-
After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and then DCM.[20]
-
A qualitative ninhydrin (Kaiser) test can be performed to confirm the completion of the coupling reaction. A blue color indicates the presence of free primary amines, signifying an incomplete reaction.[20]
Cleavage and Final Deprotection
Objective : To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.
Protocol :
-
After the final coupling step, perform an N-terminal Fmoc deprotection as described in Protocol 4.2.
-
Wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.[20]
-
Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For peptides with arginine, triisopropylsilane (TIS) is a common scavenger. A typical mixture is TFA/TIS/water (95:2.5:2.5).[20]
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[5]
-
Agitate the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[20]
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).[20]
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[20]
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[20]
Visualizing SPPS Workflows and Principles
The General Solid-Phase Peptide Synthesis Cycle
Caption: A diagram illustrating the cyclical nature of solid-phase peptide synthesis.
Orthogonal Protecting Group Strategies in SPPS
Caption: A comparison of the orthogonal protecting group strategies in SPPS.
References
- 1. Real-time monitoring of solid-phase peptide synthesis: Greening the process - ACS Green Chemistry [gcande.digitellinc.com]
- 2. jpt.com [jpt.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. bachem.com [bachem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. biosynth.com [biosynth.com]
- 8. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. [PDF] Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.mpg.de [pure.mpg.de]
- 13. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Solid-Phase Synthesis of Peptides Containing N-Benzyloxycarbonyl-Sarcosine (Z-Sar-OH)
Introduction
N-methylated amino acids, such as sarcosine (N-methylglycine), are integral components in the design of peptidomimetics and therapeutic peptides. Their incorporation can significantly enhance proteolytic stability, improve cell permeability and oral bioavailability, and modulate peptide conformation.[1][2] The N-benzyloxycarbonyl (Z or Cbz) protecting group is a classic urethane-type protecting group used in peptide synthesis. This document provides a detailed protocol for the incorporation of Z-Sar-OH into a peptide sequence using manual solid-phase peptide synthesis (SPPS) based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
The synthesis of peptides containing N-methylated residues presents unique challenges, primarily due to the steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions.[1][3] To overcome these difficulties, specialized, highly reactive coupling reagents are required.[1][4] This protocol outlines the use of advanced coupling agents and provides a comprehensive workflow from resin preparation to final peptide cleavage and deprotection.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of an amino acid, including the special considerations for coupling this compound.
References
Application Notes and Protocols for Incorporating Z-Sar-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate coupling reagents and protocols for the successful incorporation of N-benzyloxycarbonyl-sarcosine (Z-Sar-OH) into peptide sequences during solid-phase peptide synthesis (SPPS). The protocols and data presented are intended to facilitate high-efficiency coupling while minimizing common side reactions.
Sarcosine (Sar), or N-methylglycine, is the simplest N-methylated amino acid. The incorporation of N-methylated amino acids into peptides can enhance their therapeutic properties by increasing metabolic stability, improving cell permeability, and modulating conformation. However, the secondary amine at the N-terminus of N-methylated amino acids, such as this compound, presents a steric hindrance that makes peptide bond formation more challenging compared to primary amino acids. This often leads to lower coupling yields and requires optimized protocols and more potent coupling reagents.
Choosing the Right Coupling Reagent
The selection of an appropriate coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like this compound. Modern coupling reagents, particularly uronium/aminium and phosphonium salts, have demonstrated superior performance in these "difficult couplings".[1] Below is a summary of commonly used and recommended coupling reagents for this compound.
Table 1: Comparison of Coupling Reagents for this compound Incorporation in SPPS
| Coupling Reagent | Class | Recommended Use & Performance | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | Excellent: Highly recommended for sterically hindered and N-methylated amino acids.[1] | High coupling efficiency, fast reaction kinetics, and low racemization.[1] | Higher cost compared to carbodiimides. Can cause guanidinylation of the N-terminal amine. |
| HBTU | Uronium/Aminium Salt | Good to Very Good: A reliable and widely used reagent.[2] | Cost-effective and efficient for many standard couplings.[3] | Less effective than HATU for particularly difficult couplings, including some N-methylated amino acids.[4] |
| COMU | Uronium/Aminium Salt | Excellent: A newer generation reagent with performance comparable to HATU.[3] | High efficiency, improved safety profile (non-explosive byproducts), and good solubility.[3] | Higher cost. |
| DIC/Oxyma | Carbodiimide/Additive | Very Good: A highly effective and cost-efficient combination.[5] | Minimizes racemization, and the urea byproduct of DIC is soluble, simplifying purification.[2][3] Oxyma is a safer alternative to HOBt/HOAt.[6] | Can be slower than uronium/aminium salts, potentially leading to side reactions with sensitive residues. |
| PyAOP | Phosphonium Salt | Excellent: Particularly effective for coupling N-methylated amino acids.[7] | High reactivity and does not cause guanidinylation side reactions. | Higher cost. |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine. These protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales or automated synthesizers.
General SPPS Workflow
The incorporation of this compound follows the standard iterative cycle of SPPS, which consists of deprotection of the N-terminal protecting group (typically Fmoc), washing, coupling of the next amino acid, and further washing.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Coupling of this compound using HATU
This protocol is highly recommended for achieving high coupling efficiency with this compound.[1]
Materials:
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol)
-
This compound (4 equivalents, 0.4 mmol, 94.9 mg)
-
HATU (3.9 equivalents, 0.39 mmol, 148.3 mg)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol, 139 µL)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel. After Fmoc deprotection, wash the resin thoroughly with DMF (3 x 10 mL) to remove all traces of piperidine.
-
Activation Solution Preparation: In a separate vial, dissolve this compound and HATU in approximately 2 mL of anhydrous DMF.
-
Activation: Add DIEA to the solution from step 2 and vortex briefly for 1-2 minutes. This is the pre-activation step.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Incubation: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring Coupling Completion: Perform a test to monitor the completion of the coupling. For N-methylated amino acids, the Kaiser test is not suitable as it gives a false negative. The bromophenol blue test is a recommended alternative.[4]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL) and then with Dichloromethane (DCM) (3 x 10 mL). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Coupling of this compound using DIC/Oxyma
This protocol offers a cost-effective and safe alternative to uronium/aminium reagents.[5][6]
Materials:
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol)
-
This compound (3 equivalents, 0.3 mmol, 71.2 mg)
-
OxymaPure® (3 equivalents, 0.3 mmol, 42.6 mg)
-
Diisopropylcarbodiimide (DIC) (3 equivalents, 0.3 mmol, 47 µL)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound and Oxyma in approximately 2 mL of anhydrous DMF.
-
Coupling Reaction: Add the solution from step 2 to the deprotected peptide-resin. Then, add the DIC to the reaction vessel.
-
Reaction Incubation: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring Coupling Completion: Use the bromophenol blue test to monitor the reaction progress.[4]
-
Washing: Follow step 7 from Protocol 1.
Chemical Reaction Pathway
The fundamental reaction in peptide coupling is the formation of an amide bond between the carboxyl group of the incoming amino acid (this compound) and the N-terminal amine of the peptide chain on the resin. The coupling reagent facilitates this by activating the carboxyl group, making it more susceptible to nucleophilic attack by the amine.
References
Synthesis of N-Methylated Peptides Using Z-Sar-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation is a critical modification in peptide drug development, enhancing pharmacokinetic properties such as metabolic stability, membrane permeability, and oral bioavailability. The incorporation of N-methylated amino acids, like sarcosine (N-methylglycine), can significantly influence the conformational properties of peptides, potentially leading to improved target affinity and selectivity. This document provides detailed application notes and protocols for the synthesis of N-methylated peptides using N-benzyloxycarbonyl-sarcosine (Z-Sar-OH), a commercially available N-methylated amino acid derivative.
The benzyloxycarbonyl (Z) group serves as a robust protecting group for the N-terminus. The synthesis strategy detailed below focuses on the incorporation of this pre-methylated building block rather than on-resin methylation. This approach offers a straightforward method for introducing N-methylation at specific sites within a peptide sequence.
Core Concepts and Challenges
The primary challenge in incorporating N-methylated amino acids into a growing peptide chain is the steric hindrance posed by the N-methyl group.[1] This steric bulk can significantly slow down the coupling reaction and lead to incomplete acylation, resulting in deletion sequences in the final product.[1] This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1]
To overcome these challenges, the use of potent coupling reagents is highly recommended. Standard reagents like HBTU and HCTU may prove inefficient.[1] More powerful phosphonium-based reagents such as HATU, PyAOP, or PyBOP in combination with an additive like HOAt have demonstrated greater success in these sterically hindered couplings.[1][2] Additionally, extending reaction times or performing double or triple coupling cycles can help drive the reaction to completion.[1]
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the expected performance of various common coupling reagents based on their known efficacy in coupling sterically hindered and N-methylated amino acids.
| Coupling Reagent | Additive | Typical Coupling Time | Expected Efficiency with this compound | Notes |
| HATU | DIPEA | 1-4 hours | High | Highly recommended for sterically hindered couplings.[1] |
| HBTU | HOBt/DIPEA | 2-12 hours | Moderate to Low | Often inefficient for N-methylated amino acids.[1] |
| DIC/HOBt | - | 4-24 hours | Moderate | A cost-effective but generally slower option.[3] |
| PyBOP | DIPEA | 1-4 hours | High | A potent phosphonium-based reagent suitable for challenging couplings.[2] |
| PyAOP | DIPEA | 1-4 hours | High | Similar to PyBOP, very effective for N-methylated residues.[2] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a peptide with this compound as the N-terminal residue on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-protected amino acids
-
Coupling Reagents: HATU, DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection (for peptide elongation):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Standard Amino Acid Coupling (for peptide elongation):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat steps 2 and 3 for each amino acid in the sequence.
-
-
Final Fmoc-Deprotection: Perform the deprotection step as described in step 2 to expose the N-terminal amine for the final coupling with this compound.
-
This compound Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.
-
Note: The Kaiser test is not suitable for monitoring the coupling to a secondary amine (the N-terminus of the peptide chain after coupling the first amino acid). An alternative test like the chloranil test can be used. If the coupling is found to be incomplete, a second coupling is recommended.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Wash the resin with methanol and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups. The Z-group on the N-terminus will remain intact under these conditions.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling Reagents: DIC (N,N'-Diisopropylcarbodiimide), HOBt (1-Hydroxybenzotriazole)
-
Base: DIPEA or NMM (N-Methylmorpholine)
-
Solvents: Anhydrous DCM or DMF, Ethyl acetate, 1 M HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 eq.) and HOBt (1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (1.1 eq.) to the solution and stir for 15-30 minutes at 0°C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1 eq.) in anhydrous DCM and add DIPEA (1.1 eq.) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Mandatory Visualizations
Solid-Phase Synthesis Workflow for a Z-Sar-Peptide
References
Application Notes and Protocols: Z-Sar-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the strategic use of N-benzyloxycarbonyl-sarcosine (Z-Sar-OH) in the synthesis of cyclic peptides. The inclusion of sarcosine, an N-methylated amino acid, can significantly influence peptide conformation and improve cyclization efficiency.
Strategic Applications of this compound
The incorporation of this compound into a peptide sequence offers several advantages for cyclic peptide synthesis. Sarcosine, as an N-alkylated amino acid, acts as a "structure-inducing element," promoting turns and specific secondary structures that can pre-organize the linear peptide for efficient macrocyclization.[1][2] This conformational constraint can lead to higher cyclization yields and reduced formation of dimeric and polymeric byproducts.
The N-methyl group of sarcosine restricts the rotational freedom around the adjacent peptide bond, favoring a cis-amide bond conformation.[2][3] This can have a significant long-range effect on the overall peptide backbone conformation, bringing the N- and C-termini into proximity for effective cyclization.[2][4] Furthermore, the introduction of N-methylated residues can enhance the metabolic stability and membrane permeability of the final cyclic peptide, making it a valuable tool in drug design.[4][5][6]
The benzyloxycarbonyl (Z) protecting group on the sarcosine nitrogen is stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), allowing for its seamless incorporation into the growing peptide chain.[7] It is typically removed during the final cleavage from the resin or by catalytic hydrogenation.[7][8]
Experimental Protocols
This section details the protocols for the incorporation of this compound into a linear peptide using SPPS and the subsequent head-to-tail cyclization in solution.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the manual synthesis of a linear peptide containing a sarcosine residue using Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (for C-terminal amides) or pre-loaded Wang resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU, HATU, or HOBt/DIC
-
Base: Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[8]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).[8]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.[9]
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of this compound:
-
Follow the standard coupling protocol (Step 3), using this compound as the amino acid to be incorporated. Due to the lack of an N-H proton, the Kaiser test is not applicable for checking the completion of the coupling of the subsequent amino acid to sarcosine. In this case, a longer coupling time or a double coupling is recommended.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage from Resin:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol 2: Head-to-Tail Cyclization in Solution
This protocol describes the macrolactamization of the linear peptide precursor.
Materials:
-
Crude linear peptide
-
Cyclization reagents: HATU, PyBOP, or DPPA
-
Base: DIEA or NaHCO₃
-
Solvent: Anhydrous DMF
-
Purification: Reversed-phase HPLC
Procedure:
-
Dissolution: Dissolve the crude linear peptide in a large volume of anhydrous DMF to achieve a high dilution condition (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Cyclization Reaction:
-
Cool the solution to 0°C.
-
Add the coupling reagent (e.g., HATU, 1.5 eq.) and base (e.g., DIEA, 3 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Reaction Monitoring: Monitor the progress of the cyclization by LC-MS by observing the disappearance of the linear precursor and the appearance of the cyclic product.
-
Work-up:
-
Quench the reaction by adding a small amount of water.
-
Remove the DMF under reduced pressure.
-
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide.
Data Presentation
The following table summarizes representative final yields for the synthesis of various N-methylated cyclic peptides, highlighting the impact of these residues on cyclization efficiency.
| Cyclic Peptide Sequence | Cyclization Method | Final Yield (%) | Reference |
| cyclo(Ala-NMeAla-Ala-Ala-Ala) | Solution Phase (HATU/DIEA) | 45 | [2] |
| cyclo(Ala-Ala-NMeAla-Ala-Ala) | Solution Phase (HATU/DIEA) | 52 | [2] |
| cyclo(Pro-Phe-D-Trp(NMe)-Lys(NMe)-Thr-Phe(NMe)) | On-resin | Not specified | [6] |
| cyclo(Leu-Leu-Leu-Leu-Pro-Tyr) N-methylated variants | On-resin | Not specified | [6] |
Note: Yields are highly sequence-dependent and can vary based on the specific amino acid sequence, ring size, and cyclization conditions.
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: Workflow for the synthesis of a cyclic peptide containing sarcosine.
Role of this compound in Promoting Favorable Conformation for Cyclization
Caption: this compound induces a pre-organized conformation favorable for cyclization.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic peptides of sarcosine. Syntheses and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Analytical Methods for the Characterization of Peptides Containing Z-Sar-OH
Introduction
N-benzyloxycarbonyl-sarcosine (Z-Sar-OH) is a protected amino acid derivative increasingly utilized in the synthesis of peptidomimetics and other peptide-based therapeutics. The benzyloxycarbonyl (Z) group provides N-terminal protection, influencing the peptide's physicochemical properties, including its hydrophobicity and conformational flexibility. Accurate and robust analytical methods are crucial for the characterization, purity assessment, and quality control of synthetic peptides incorporating this compound.
This application note provides a comprehensive overview of the key analytical techniques for characterizing peptides containing this compound. We present detailed protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Key Analytical Techniques
The characterization of this compound containing peptides typically involves a multi-faceted approach combining chromatographic and spectroscopic methods.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of synthetic peptides. Separation is based on the hydrophobicity of the peptide, with the Z-group significantly increasing retention time on nonpolar stationary phases.[1][2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing unambiguous confirmation of the peptide's molecular weight and sequence.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[7][8][9]
Experimental Protocols
Protocol 1: RP-HPLC for Purity Assessment
This protocol describes a general method for the purity analysis of a this compound containing peptide using RP-HPLC with UV detection.
Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Peptide sample containing this compound
-
Appropriate vials and syringes for HPLC
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Sample Preparation:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Dissolve the peptide in a suitable solvent (e.g., a small amount of ACN or DMSO, then dilute with Mobile Phase A) to a final concentration of 1 mg/mL.
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
HPLC System and Conditions:
| Parameter | Setting |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm, 300 Å |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| UV Detection | 220 nm |
| Injection Volume | 20 µL |
| Gradient | 5% to 95% Mobile Phase B over 30 minutes |
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the linear gradient.
-
Include a high organic wash (95% B for 5 minutes) followed by a re-equilibration step at initial conditions before the next injection.
Data Presentation: Representative HPLC Data
| Peptide Sequence | Retention Time (min) | Peak Area (%) |
| Z-Sar-Gly-Phe-Ala-NH2 | 18.5 | 98.2 |
| Impurity 1 (Deletion) | 16.2 | 0.8 |
| Impurity 2 (Unknown) | 19.1 | 1.0 |
Protocol 2: LC-MS for Identity Confirmation
This protocol outlines the use of LC-MS to confirm the molecular weight of a this compound containing peptide.
LC System and Conditions:
-
Utilize the same HPLC system and gradient as described in Protocol 1. The flow may be split before entering the mass spectrometer depending on the instrument's requirements.
Mass Spectrometry System and Conditions:
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Range (m/z) | 100 - 2000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Data Presentation: Representative LC-MS Data
| Peptide Sequence | Theoretical Mass (Da) | Observed [M+H]+ (m/z) |
| Z-Sar-Gly-Phe-Ala-NH2 | 511.57 | 512.6 |
Protocol 3: NMR for Structural Analysis
This protocol provides a general workflow for acquiring and analyzing 1D and 2D NMR spectra of a this compound containing peptide.
Sample Preparation:
-
Dissolve 1-5 mg of the peptide in 500 µL of a suitable deuterated solvent (e.g., DMSO-d6 or H2O/D2O 9:1). The choice of solvent is critical for observing exchangeable protons.
-
Transfer the solution to an NMR tube.
NMR Spectrometer and Experiments:
-
Instrument: 500 MHz or higher field NMR spectrometer.
-
1D Experiment: A standard 1D proton spectrum should be acquired to assess sample purity and overall spectral features.
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's 3D structure.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
Data Presentation: Representative NMR Data (Hypothetical Chemical Shifts)
| Proton | Chemical Shift (ppm) in DMSO-d6 |
| Z-group aromatic | 7.30 - 7.45 |
| Z-group CH2 | 5.10 |
| Sarcosine N-CH3 | 2.85 |
| Sarcosine α-CH2 | 3.95 |
| Glycine α-CH2 | 3.80 |
| Phenylalanine α-CH | 4.50 |
| Alanine α-CH | 4.20 |
Visualizations
Caption: General experimental workflow for the synthesis and characterization of this compound containing peptides.
Caption: Logical flow for the analytical characterization of this compound containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phmethods.net [phmethods.net]
- 4. Analytical methods and Quality Control for peptide products [biosynth.com]
- 5. jchemrev.com [jchemrev.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Peptides Synthesized with Z-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides synthesized incorporating N-benzyloxycarbonyl-N-methylglycine (Z-Sar-OH) present unique purification challenges primarily due to the hydrophobic nature of the benzyloxycarbonyl (Z) protecting group. This hydrophobicity can lead to aggregation, poor solubility in aqueous solutions, and strong retention on reversed-phase chromatography media, complicating the isolation of the target peptide from synthesis-related impurities.[1] These application notes provide detailed protocols for the purification of this compound containing peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEC), and crystallization, along with strategies to overcome common challenges.
Purification Strategies: An Overview
The selection of a suitable purification strategy depends on the specific properties of the peptide, the nature of the impurities, and the desired final purity. For this compound containing peptides, a multi-modal approach is often beneficial.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful and commonly used technique for peptide purification.[2][3] It separates peptides based on their hydrophobicity. The Z-group significantly increases the hydrophobicity of the peptide, allowing for good separation from more polar impurities.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge at a given pH.[4] It is an excellent orthogonal technique to RP-HPLC and can be used as a preliminary purification step to remove impurities with different charge characteristics.[4][5]
-
Crystallization: This method can yield peptides of very high purity and offers advantages in terms of scalability and cost-effectiveness for large-scale production.[6] It relies on the principle of a molecule coming out of a supersaturated solution to form a highly structured, solid crystal lattice.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical performance metrics for the purification of Z-protected or similarly hydrophobic peptides using different techniques. The data is compiled from various studies and represents expected outcomes.
| Purification Technique | Typical Purity Achieved | Typical Recovery/Yield | Key Advantages | Common Challenges |
| RP-HPLC (single step) | >95%[7][8] | 70-90%[8] | High resolution, applicable to a wide range of peptides.[9] | Co-elution of hydrophobic impurities, peptide aggregation, low recovery of very hydrophobic peptides.[1] |
| Ion-Exchange Chromatography (as a preliminary step) | 80-90% | >90%[5] | Removes charged impurities, orthogonal to RP-HPLC.[4][5] | Limited resolution for peptides with similar charge, requires a subsequent polishing step. |
| Orthogonal Purification (IEC followed by RP-HPLC) | >99%[5] | >80% (overall)[2] | Achieves very high purity by separating based on different principles.[5] | Multi-step process can be time-consuming and may lead to lower overall yield. |
| Crystallization | >98%[6] | Variable, can be high with optimization | Cost-effective for large scale, yields highly pure and stable product.[6] | Difficult to establish optimal conditions, not suitable for all peptides, can be time-consuming.[10] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed for the preparative purification of this compound containing peptides.
Workflow Diagram:
Caption: Workflow for RP-HPLC purification of this compound peptides.
Methodology:
-
Sample Preparation:
-
Dissolve the crude this compound containing peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Dilute the dissolved peptide with Mobile Phase A (see below) to a concentration suitable for injection. The final concentration of the organic solvent from the initial dissolution should be low enough to ensure binding to the column.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[1]
-
-
Chromatographic Conditions:
-
Column: A preparative C18 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: Typically 15-20 mL/min for a 21.2 mm ID column.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Gradient:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample.
-
Run a linear gradient tailored to the hydrophobicity of the peptide. A starting point could be a gradient of 20% to 80% Mobile Phase B over 60 minutes. The gradient may need to be optimized to achieve the best separation.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak(s) observed in the chromatogram.
-
Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to remove the solvents, yielding the purified peptide as a fluffy white powder.
-
Ion-Exchange Chromatography (IEC)
This protocol describes a cation-exchange chromatography step for the preliminary purification of a this compound containing peptide, assuming the peptide has a net positive charge at the working pH.
Workflow Diagram:
Caption: Workflow for Ion-Exchange Chromatography of peptides.
Methodology:
-
Buffer Preparation:
-
Loading Buffer (Buffer A): 20 mM sodium phosphate, pH 3.0.
-
Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, pH 3.0.
-
-
Sample Preparation:
-
Dissolve the crude peptide in the Loading Buffer.
-
Adjust the pH of the sample to match the Loading Buffer if necessary.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: A strong cation-exchange column (e.g., SP Sepharose).
-
Flow Rate: Dependent on the column size and manufacturer's recommendations.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Procedure:
-
Equilibrate the column with Loading Buffer until a stable baseline is achieved.
-
Load the prepared sample onto the column.
-
Wash the column with several column volumes of Loading Buffer to remove unbound impurities.
-
Elute the bound peptide with a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.
-
-
-
Fraction Analysis and Desalting:
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the target peptide.
-
Pool the pure fractions.
-
The pooled fractions will have a high salt concentration and will need to be desalted. This can be achieved using a subsequent RP-HPLC step with a volatile buffer system (e.g., water/acetonitrile with TFA).
-
Crystallization
This protocol provides a general guideline for the crystallization of a this compound containing peptide. The optimal conditions will need to be determined empirically for each specific peptide.
Workflow Diagram:
Caption: General workflow for peptide crystallization.
Methodology:
-
Starting Material:
-
The peptide should be of high purity, ideally >95%, as impurities can inhibit crystallization.[6]
-
-
Solubility and Screening:
-
Determine the solubility of the peptide in various aqueous buffers and organic solvents.
-
Perform a high-throughput screening of crystallization conditions using commercially available screens. These screens will vary parameters such as pH, precipitant type (e.g., polyethylene glycols, salts), and additives.[10]
-
-
Crystallization Method (Vapor Diffusion):
-
Hanging Drop:
-
Mix a small volume (e.g., 1-2 µL) of the peptide solution with an equal volume of the reservoir solution on a siliconized glass coverslip.
-
Invert the coverslip and seal it over the well of a crystallization plate containing the reservoir solution.
-
-
Sitting Drop:
-
Place a small volume of the peptide solution and reservoir solution in a drop post within the well of a crystallization plate.
-
Seal the well.
-
-
-
Incubation and Observation:
-
Incubate the crystallization plates in a stable, vibration-free environment at a constant temperature.
-
Periodically observe the drops under a microscope for the formation of crystals.
-
-
Crystal Harvesting and Analysis:
-
Once crystals have grown to a suitable size, they can be carefully harvested using a small loop.
-
The crystals are typically flash-cooled in liquid nitrogen for storage and analysis by X-ray diffraction to confirm their structure.
-
Conclusion
The purification of peptides synthesized with this compound requires careful consideration of the hydrophobic nature of the Z-protecting group. RP-HPLC is the primary and most effective method for achieving high purity. For challenging separations, an orthogonal approach combining ion-exchange chromatography with RP-HPLC can be highly effective. Crystallization offers a valuable alternative for large-scale purification, yielding highly pure and stable product. The protocols provided herein serve as a comprehensive guide for researchers to develop and optimize purification strategies for these challenging peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. polypeptide.com [polypeptide.com]
- 3. bachem.com [bachem.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downstreamcolumn.com [downstreamcolumn.com]
- 6. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. approcess.com [approcess.com]
Application Note: Mass Spectrometry Analysis of Z-Sar-OH Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of peptides and proteins play a critical role in cellular function and disease pathogenesis. The artificial modification of peptides is also a cornerstone of drug development, enhancing stability, cell permeability, and therapeutic efficacy. One such modification is the addition of N-benzyloxycarbonyl-sarcosine (Z-Sar-OH), a derivative of the amino acid sarcosine featuring a benzyloxycarbonyl (Z or Cbz) protecting group. This modification can alter the physicochemical properties of a peptide, influencing its biological activity and pharmacokinetic profile.
Accurate and robust analytical methods are essential for the characterization and quantification of these modified peptides. Mass spectrometry (MS), coupled with liquid chromatography (LC), is the premier analytical technique for this purpose, offering high sensitivity, specificity, and the ability to pinpoint the modification site. This application note provides a detailed protocol and data analysis workflow for the mass spectrometric analysis of peptides modified with this compound.
Key Characteristics of this compound for Mass Spectrometry
-
Monoisotopic Mass of this compound: 223.08446 u
-
Average Mass of this compound: 223.22 g/mol [2]
The benzyloxycarbonyl group is known to exhibit characteristic fragmentation patterns in mass spectrometry, which can be leveraged for the identification of this compound modified peptides.[3][4] Key fragmentation events include the neutral loss of benzyl alcohol (108.0575 Da) and the formation of the tropylium ion (m/z 91.0548).[3]
Experimental Protocols
A generalized workflow for the analysis of this compound modified peptides is presented below. Optimization of these protocols may be necessary based on the specific peptide and the mass spectrometer used.
Sample Preparation
Proper sample preparation is critical to avoid the introduction of contaminants that can interfere with mass spectrometry analysis, such as salts and detergents.[5]
Materials:
-
This compound modified peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
Protocol:
-
Dissolve the this compound modified peptide in a solution of 0.1% formic acid in water to a final concentration of 1 mg/mL.
-
If solubility is an issue, a small percentage of acetonitrile can be added.
-
Vortex the sample until the peptide is fully dissolved.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is typically used to separate the modified peptide from other components in the sample prior to mass spectrometry.
Instrumentation and Columns:
-
A nano- or micro-flow HPLC system is recommended for high sensitivity.
-
A C18 reversed-phase column is suitable for most peptide separations.
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient Conditions (Example):
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 2 |
| 5 | 2 |
| 35 | 40 |
| 40 | 95 |
| 45 | 95 |
| 46 | 2 |
| 60 | 2 |
Flow Rate: 300 nL/min (for nano-LC)
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) is used to determine the mass of the modified peptide and to obtain sequence information through fragmentation.
Instrumentation:
-
An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended.
MS Parameters (Example):
-
Ionization Mode: Positive
-
Capillary Voltage: 1.8 kV
-
Scan Range (MS1): m/z 350-1800
-
Resolution (MS1): 60,000
-
Data-Dependent Acquisition (DDA): Top 10 most intense ions selected for MS/MS
-
Fragmentation Method: Higher-energy C-trap dissociation (HCD)
-
Collision Energy: Normalized collision energy (NCE) of 28%
-
Resolution (MS2): 15,000
Data Presentation
Quantitative analysis of this compound modified peptides can be performed using label-free methods, such as comparing the peak areas of the precursor ion across different samples, or by using stable isotope-labeled internal standards for absolute quantification.
Table 1: Relative Quantification of a this compound Modified Peptide in Different Cellular Compartments
| Cellular Compartment | Mean Peak Area (n=3) | Standard Deviation | Fold Change vs. Cytosol |
| Cytosol | 1.25E+07 | 1.10E+06 | 1.0 |
| Nucleus | 3.75E+07 | 2.50E+06 | 3.0 |
| Mitochondria | 5.50E+06 | 4.80E+05 | 0.44 |
Table 2: Absolute Quantification of a this compound Modified Peptide in a Pharmacokinetic Study
| Time Point (hours) | Concentration (ng/mL) | Standard Deviation (n=3) |
| 0.5 | 152.3 | 12.1 |
| 1 | 289.7 | 25.4 |
| 2 | 198.5 | 18.9 |
| 4 | 75.2 | 8.3 |
| 8 | 12.1 | 2.5 |
| 24 | Below Limit of Quantification | - |
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a proposed fragmentation pathway for this compound modified peptides.
Caption: Experimental workflow for the analysis of this compound modified peptides.
Caption: Proposed fragmentation of a this compound modified peptide in MS/MS.
Conclusion
The mass spectrometric workflow detailed in this application note provides a robust framework for the identification and quantification of this compound modified peptides. By leveraging the characteristic fragmentation patterns of the benzyloxycarbonyl group, researchers can confidently identify these modified species in complex biological matrices. The provided protocols for sample preparation, LC-MS/MS analysis, and data interpretation serve as a valuable resource for scientists in academic research and the pharmaceutical industry. The ability to accurately analyze such modifications is paramount for advancing our understanding of protein function and for the development of novel peptide-based therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. N-Carbobenzoxysarcosine | C11H13NO4 | CID 97053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. The mass spectra of amino-acid and peptide derivatives. I. Benzyloxycarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of Z-Sar-OH in Peptide Chemistry: A Guide to Evaluating Permeation Enhancers
Initial investigations into the use of Z-Sar-OH as a direct agent for improving peptide permeability and bioavailability have revealed a need for clarification. Scientific literature and chemical databases identify this compound not as a permeation enhancer, but as N-Carbobenzoxy-sarcosine, a protected amino acid derivative.[1][2][3][4][5][6][7][8][9] Its primary application lies in the synthesis of peptides and other complex molecules, where the benzyloxycarbonyl (Z) group serves as a temporary protecting shield for the sarcosine (N-methylglycine) amine group during chemical reactions.[1][2][10] While it is a crucial building block in the creation of novel therapeutics, including those for drug delivery systems, there is no evidence to suggest its direct use as an excipient to enhance the absorption of other peptide drugs.
For researchers and drug development professionals focused on overcoming the challenge of poor peptide absorption, the evaluation of true permeation enhancers is a critical step. This document provides a comprehensive set of application notes and protocols to guide the investigation of a novel, hypothetical permeation enhancer for improving peptide permeability and bioavailability.
Application Notes: Evaluating a Novel Permeation Enhancer
The oral delivery of peptide therapeutics is a significant challenge in pharmaceutical development due to their inherent low permeability across the intestinal epithelium and susceptibility to enzymatic degradation. Permeation enhancers are compounds designed to transiently increase the permeability of the intestinal barrier, thereby improving the systemic absorption of co-administered drugs. The following notes outline the key considerations and experimental approaches for characterizing the efficacy and safety of a novel permeation enhancer.
Key Principles:
-
Efficacy: A successful permeation enhancer must significantly increase the transport of a target peptide across a model intestinal epithelium (e.g., Caco-2 cell monolayers) without chemically modifying the peptide itself.
-
Mechanism of Action: Understanding how the enhancer exerts its effect is crucial. Common mechanisms include the modulation of tight junctions (paracellular pathway) or increasing membrane fluidity (transcellular pathway).
-
Reversibility and Safety: The effect of the permeation enhancer on the epithelial barrier must be transient and fully reversible. Prolonged disruption of the intestinal barrier can lead to toxicity and the absorption of unwanted luminal contents.
-
Specificity: Ideally, the enhancer should be specific for the intended absorption pathway and not cause widespread cellular damage.
Experimental Strategy:
A tiered approach is recommended for evaluating a novel permeation enhancer. This typically begins with in vitro screening using cell-based models, followed by more complex ex vivo and in vivo studies for promising candidates.
-
In Vitro Permeability Studies: The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption.[1][4] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and mimic the barrier properties of the human intestinal epithelium.
-
Transepithelial Electrical Resistance (TEER) Measurement: TEER is a quantitative measure of the integrity of the tight junctions in a cell monolayer. A decrease in TEER in the presence of a permeation enhancer suggests a transient opening of the paracellular pathway. This effect should be reversible upon removal of the enhancer.
-
Cytotoxicity Assays: It is essential to determine the concentration range at which the permeation enhancer is non-toxic to the intestinal cells. Standard assays such as MTT or LDH release assays can be employed.
-
In Vivo Bioavailability Studies: For lead candidates, in vivo studies in animal models (e.g., rats, dogs) are necessary to determine the absolute oral bioavailability of the peptide when co-administered with the permeation enhancer.
Data Presentation
The following tables provide a template for summarizing quantitative data from in vitro permeability studies.
Table 1: In Vitro Permeability of a Model Peptide in Caco-2 Monolayers
| Formulation | Apparent Permeability (Papp) (cm/s x 10⁻⁶) | Efflux Ratio (Papp B-A / Papp A-B) |
| Model Peptide (10 µM) | 0.1 ± 0.02 | 1.2 |
| Model Peptide (10 µM) + Enhancer (5 mM) | 2.5 ± 0.3 | 1.1 |
| Propranolol (High Permeability Control) | 25 ± 2.8 | 1.5 |
| Atenolol (Low Permeability Control) | 0.2 ± 0.05 | 1.0 |
Table 2: Effect of Permeation Enhancer on Caco-2 Monolayer Integrity (TEER)
| Treatment | Initial TEER (Ω·cm²) | TEER after 2h (Ω·cm²) | TEER after 24h Recovery (Ω·cm²) |
| Vehicle Control | 350 ± 25 | 345 ± 22 | 352 ± 28 |
| Permeation Enhancer (5 mM) | 355 ± 30 | 150 ± 20 | 348 ± 25 |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the rate of transport of a peptide across a Caco-2 cell monolayer, both in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, in the presence and absence of a permeation enhancer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test peptide and hypothetical permeation enhancer
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system for quantification
Protocol:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the transport experiment, measure the TEER of each monolayer using an epithelial voltohmmeter. Only use monolayers with TEER values > 200 Ω·cm².[1]
-
-
Transport Experiment:
-
Wash the monolayers twice with pre-warmed (37°C) HBSS.
-
Equilibrate the monolayers in HBSS for 30 minutes at 37°C.
-
For A-B transport: Add the dosing solution (peptide ± enhancer in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.
-
For B-A transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the peptide across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the peptide in the donor chamber.
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
TEER Measurement for Barrier Integrity
Objective: To assess the effect of the permeation enhancer on the integrity of the Caco-2 cell monolayer tight junctions and its reversibility.
Protocol:
-
Culture Caco-2 cells on Transwell® inserts as described above.
-
Measure the initial TEER of the monolayers.
-
Replace the medium in the apical and basolateral chambers with HBSS containing either the vehicle control or the permeation enhancer at the desired concentration.
-
Incubate for a relevant period (e.g., 2 hours) at 37°C.
-
Measure the TEER again.
-
To assess reversibility, wash the monolayers with fresh culture medium and incubate for a recovery period (e.g., 24 hours).
-
Measure the TEER at the end of the recovery period.
Visualizations
Caption: Experimental workflow for evaluating a novel permeation enhancer.
Caption: Pathways of peptide transport across the intestinal epithelium.
Caption: Hypothetical mechanism of a tight junction-modulating permeation enhancer.
References
- 1. This compound | 39608-31-6 | Benchchem [benchchem.com]
- 2. research.unipd.it [research.unipd.it]
- 3. This compound | CAS#:39608-31-6 | Chemsrc [chemsrc.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. myskinrecipes.com [myskinrecipes.com]
- 6. escholarship.org [escholarship.org]
- 7. advbiopharm.com [advbiopharm.com]
- 8. escholarship.org [escholarship.org]
- 9. sgpgims.org.in [sgpgims.org.in]
- 10. WO2018100561A1 - Coordination compounds, syntheses, nanoformulation and use thereof in oncology - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Z-Sar-OH in Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Z-Sar-OH, or N-Benzyloxycarbonyl-sarcosine, is a protected form of sarcosine (N-methylglycine) that serves as a critical building block in synthetic organic chemistry and drug discovery. Its primary role in structure-activity relationship (SAR) studies lies in its utility as a versatile scaffold for the synthesis of diverse compound libraries. By systematically modifying the structure of molecules derived from this compound and assessing their biological activity, researchers can elucidate the chemical features essential for therapeutic efficacy and selectivity. These studies are particularly prominent in the development of modulators for the Glycine Transporter 1 (GlyT1) and the N-methyl-D-aspartate (NMDA) receptor, both of which are significant targets in the treatment of central nervous system (CNS) disorders such as schizophrenia.[1][2][3]
Sarcosine itself is a competitive inhibitor of GlyT1 and a co-agonist at the glycine binding site of the NMDA receptor.[3][4] The Z-group (benzyloxycarbonyl) in this compound provides a stable protecting group for the secondary amine of sarcosine, allowing for selective modifications at the carboxylic acid terminus. Subsequently, the Z-group can be readily removed to enable further derivatization at the nitrogen atom, making it an ideal starting material for creating a wide array of analogs for SAR exploration.
Data Presentation: SAR of Sarcosine Derivatives
While comprehensive SAR tables for a single, systematically varied library derived from this compound are proprietary and often not fully disclosed in public literature, the following tables summarize quantitative data for key sarcosine-related compounds and highlight the structure-activity relationships for GlyT1 inhibitors and NMDA receptor modulators.
Table 1: GlyT1 Inhibitory Activity of Sarcosine and its Analogs
| Compound | Structure | Assay Type | IC50 / Ki (µM) | Reference(s) |
| Sarcosine | N-methylglycine | [3H]NFPS binding | 190 (IC50) | [5] |
| NFPS (ALX-5407) | N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl])sarcosine | [3H]NFPS binding | Potent (Kd = 7.1 nM) | [5] |
| Glycine | Glycine | [3H]NFPS binding | 1,008 (IC50) | [5] |
| Bitopertin (RG1678) | A non-sarcosine based inhibitor | [3H]-glycine uptake | Potent inhibitor | [1] |
| Pyridazine Analog 1 | Replacement of biphenyl-4-yloxy in NFPS with 5-pyridazinylphenoxy | GlyT-1 inhibition | Potent | [2] |
| Pyridazine Analog 2 | Replacement of biphenyl-4-yloxy in NFPS with 2-phenyl-5-pyridazinyloxy | GlyT-1 inhibition | Potent | [2] |
SAR Insights for GlyT1 Inhibitors:
-
N-Substitution: Large, lipophilic N-substituents on the sarcosine scaffold generally lead to potent, non-competitive inhibition of GlyT1.[2]
-
Scaffold Modification: Moving away from the sarcosine backbone to other scaffolds, like in the case of Bitopertin, has been a major strategy to improve pharmacokinetic properties.[1]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as pyridazine, in the N-substituent can yield potent GlyT1 inhibitors.[2]
Table 2: NMDA Receptor Co-agonist Activity of Sarcosine
| Compound | Concentration | Effect on NMDA receptor-mediated currents | EC50 (µM) | Reference(s) |
| Sarcosine | 100 µM in the presence of glutamate | Increased frequency and amplitude of excitatory field potentials | 26 ± 3 | [3][6] |
| Glycine | 10 µM in the presence of glutamate | Increased frequency and amplitude of excitatory field potentials | 0.061 ± 0.008 | [6] |
| N,N-dimethylglycine (DMG) | 100 µM in the presence of glutamate | Partial agonist activity | - | [3] |
SAR Insights for NMDA Receptor Co-agonists:
-
N-Methylation: The N-methyl group of sarcosine is tolerated for co-agonist activity at the NMDA receptor, although it is significantly less potent than the parent molecule, glycine.[6]
-
Further N-Alkylation: The addition of a second methyl group to the nitrogen (N,N-dimethylglycine) results in a shift from full to partial agonist activity.[3]
Experimental Protocols
Protocol 1: Synthesis of an N-Acyl Sarcosine Library from this compound for SAR Studies
This protocol outlines a general method for the synthesis of a library of N-acyl sarcosine derivatives starting from this compound.
Step 1: Deprotection of this compound to yield Sarcosine
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain sarcosine.
Step 2: N-Acylation of Sarcosine to form N-Acyl Sarcosine Derivatives
-
Sarcosine Solution: Dissolve the sarcosine obtained in Step 1 in a suitable solvent system, such as a mixture of dioxane and water.
-
Base Addition: Add a base, such as sodium hydroxide, to the solution to deprotonate the carboxylic acid and neutralize the amine.
-
Acyl Chloride Addition: To separate reaction vessels for each analog, add a different acyl chloride (1 equivalent) of choice (e.g., benzoyl chloride, acetyl chloride, etc.) dropwise while maintaining the pH of the reaction mixture.
-
Reaction: Stir the reaction mixtures at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: Acidify the reaction mixtures and extract the N-acyl sarcosine derivatives with an organic solvent. Purify each analog using an appropriate method, such as column chromatography or recrystallization.
Protocol 2: [³H]Glycine Uptake Assay for GlyT1 Inhibitor Screening
This functional assay measures the inhibition of [³H]glycine uptake into cells expressing GlyT1 and is a gold standard for characterizing GlyT1 inhibitors.[7][8][9]
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[9]
-
[³H]Glycine.[8]
-
Test compounds (synthesized N-acyl sarcosine derivatives) and a reference inhibitor (e.g., Sarcosine).[9]
-
Lysis Buffer (e.g., 0.1 N NaOH).[7]
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Plating: Seed the GlyT1-expressing cells into a 96-well plate and culture overnight to form a confluent monolayer.[9]
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.[7]
-
Assay Initiation:
-
Aspirate the culture medium from the cells and wash twice with pre-warmed assay buffer.[8]
-
Add the compound dilutions to the respective wells.
-
For total uptake wells, add assay buffer alone. For non-specific uptake control wells, add a high concentration of a known GlyT1 inhibitor.[8]
-
Pre-incubate the cells with the compounds for 15-30 minutes at 37°C.[7]
-
-
Glycine Uptake: Add [³H]Glycine to each well to a final concentration near its Km value for GlyT1 to initiate the uptake.[7]
-
Incubation: Incubate the plate for 10-20 minutes at 37°C. This time should be within the linear range of glycine uptake.[7]
-
Assay Termination: Rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer to remove unincorporated [³H]Glycine.[7]
-
Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.[7]
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells and determine the IC50 values using non-linear regression analysis.[9]
Mandatory Visualizations
Caption: GlyT1 Inhibition and NMDA Receptor Signaling.
Caption: SAR Study Workflow Using this compound.
Caption: [³H]Glycine Uptake Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Z-Sar-OH in Preclinical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of Z-Sar-OH (N-Benzyloxycarbonyl-sarcosine) as a molecular scaffold or test compound in early-stage drug discovery. Given the limited public data on this compound as a direct therapeutic agent, this document outlines standardized protocols and conceptual frameworks for its evaluation, drawing from established methodologies in medicinal chemistry and pharmacology.
Section 1: Introduction to this compound in a Drug Discovery Context
This compound, a derivative of the amino acid glycine, possesses structural features that make it an interesting starting point for medicinal chemistry campaigns.[1][2][3][4] Its benzyloxycarbonyl protecting group and N-methylated backbone can influence properties such as cell permeability, metabolic stability, and conformational rigidity. These characteristics are often explored in the development of novel therapeutics, particularly in the design of enzyme inhibitors and modulators of protein-protein interactions.
This document details protocols for two fundamental preclinical assays: an enzyme inhibition assay and a cell-based viability assay. It also presents a hypothetical structure-activity relationship (SAR) study to guide potential optimization efforts.
Section 2: Quantitative Data Summary
The following tables represent hypothetical data that could be generated from the protocols described herein. These tables are for illustrative purposes to demonstrate how quantitative results for this compound and its analogs might be structured for comparative analysis.
Table 1: In Vitro Enzyme Inhibition Data for this compound Analogs
| Compound ID | Structure Modification from this compound | Target Enzyme IC50 (µM) | Kinase B IC50 (µM) (Off-Target) |
| This compound | - | 15.2 ± 1.8 | > 100 |
| Analog A | Replacement of benzyl with 4-chlorobenzyl | 5.8 ± 0.7 | 85.3 ± 9.1 |
| Analog B | Replacement of carboxylic acid with amide | 45.1 ± 5.3 | > 100 |
| Analog C | Removal of N-methyl group | 28.9 ± 3.4 | > 100 |
Table 2: Cell Viability Data (MTT Assay) for this compound Analogs in HEK293 Cells
| Compound ID | CC50 (µM) after 48h Exposure |
| This compound | > 200 |
| Analog A | 150.7 ± 12.5 |
| Analog B | > 200 |
| Analog C | > 200 |
Section 3: Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay (Kinase Target)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound like this compound against a purified enzyme, using a spectrophotometric approach.[5][6]
Materials:
-
Purified target enzyme
-
Substrate specific to the enzyme
-
This compound and its analogs (test compounds)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
ATP and MgCl2 (for kinase assays)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Microplate spectrophotometer
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compounds in assay buffer to achieve a range of final assay concentrations.
-
Prepare solutions of the enzyme and substrate in assay buffer at optimized concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer only.
-
Negative control wells (100% enzyme activity): Assay buffer, enzyme, and DMSO (at the same final concentration as in the test wells).
-
Positive control wells: Assay buffer, enzyme, and a known inhibitor at its IC90 concentration.
-
Test wells: Assay buffer, enzyme, and the test compound at various concentrations.
-
-
Pre-incubation:
-
Add 50 µL of assay buffer, followed by 25 µL of the test compound dilution (or control) and 25 µL of the enzyme solution to the respective wells.
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately place the plate in a microplate spectrophotometer pre-set to the appropriate wavelength and temperature (37°C).
-
Measure the absorbance at regular intervals (e.g., every 60 seconds) for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the negative control (100% activity) and blank (0% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effect of a compound on a cell line, which is crucial for determining a therapeutic window.[7][8]
Materials:
-
HEK293 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the CC50 (cytotoxic concentration 50%) value.
-
Section 4: Visualizations
Diagrams of Workflows and Pathways
The following diagrams illustrate the experimental workflow for enzyme inhibition screening and a hypothetical signaling pathway that could be targeted by a this compound-based inhibitor.
Caption: Experimental workflow for enzyme inhibition assay.
Caption: Hypothetical signaling pathway inhibited by a this compound analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Coupling of Z-Sar-OH and Other Hindered Amino Acids
Welcome to the technical support center for overcoming challenges in peptide synthesis involving Z-Sar-OH (N-benzyloxycarbonyl-sarcosine) and other sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound or other N-methylated amino acids so challenging?
A1: The primary difficulty arises from steric hindrance. The methyl group on the amide nitrogen, combined with the substituent on the alpha-carbon, physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[1][2] This steric bulk significantly slows down the kinetics of the coupling reaction, often leading to incomplete reactions and low yields.[1] The coupling of an N-methylated amino acid to another N-methylated residue is particularly difficult.[1]
Q2: My standard coupling protocol using DCC or DIC is failing. What should I do?
A2: Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids.[3] It is highly recommended to switch to a more potent coupling reagent. In-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP), are generally more effective for these challenging couplings.[3] These reagents form highly reactive esters that can better overcome the steric barrier.[3]
Q3: Which coupling reagents are considered the most effective for hindered amino acids like this compound?
A3: For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred.[3] HATU and PyAOP are considered among the most efficient due to the formation of OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[3] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents.[3] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.[3][4]
Q4: I've switched to a more potent reagent like HATU, but the coupling is still incomplete. What other parameters can I optimize?
A4: If a powerful coupling reagent alone is insufficient, consider the following strategies:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents.[2][3] This is a common and effective method to drive the reaction to completion.[3]
-
Increase Reaction Time: Extend the coupling time to 4-6 hours or even overnight to allow the reaction to proceed to completion.[2]
-
Elevated Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-60°C) can help to disrupt secondary structures and improve coupling efficiency.[5] Microwave-assisted synthesis can also be beneficial.[6]
-
Solvent Choice: Use solvents with good swelling properties for the solid support and that can disrupt peptide aggregation, such as NMP (N-methylpyrrolidone) or mixtures containing DMSO.[3][5]
Q5: How can I monitor the completion of a coupling reaction with an N-methylated amino acid like this compound?
A5: Standard monitoring methods like the ninhydrin (Kaiser) test are unreliable for N-methylated amino acids because they do not react with the secondary amine to produce the characteristic blue color.[2] The bromophenol blue test is a more suitable alternative.[2] A blue or green color indicates an incomplete reaction, while a yellow color signifies a complete reaction.[2]
Q6: What are the risks of using stronger coupling reagents and forcing conditions?
A6: The main side reaction to be aware of is epimerization (racemization) of the activated amino acid, especially when using a strong base and prolonged reaction times.[2][7] Hindered residues themselves can increase the rate of epimerization.[7] To mitigate this, use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine, and avoid excessively long pre-activation times.[2] Additives like HOBt, and more effectively HOAt, can suppress epimerization.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance. 3. Peptide aggregation on the solid support. | 1. Switch to a more potent coupling reagent such as HATU, HCTU, PyAOP, or COMU.[2][3] 2. Perform a "double coupling" by repeating the coupling step with fresh reagents.[2][3] 3. Increase the reaction time (4-6 hours or overnight).[2] 4. Increase the reaction temperature (e.g., 50-60°C). 5. Change the solvent to NMP or a DMF/DMSO mixture to improve solvation and disrupt aggregation.[3][5] |
| Incomplete Coupling (detected by Bromophenol Blue test) | 1. Insufficient activation or reaction time due to steric hindrance. | 1. Perform a second coupling (re-couple) with a fresh solution of activated amino acid and coupling reagent.[2] 2. Extend the coupling time for the subsequent coupling step.[2] |
| Presence of Deletion Sequences in Final Product | 1. Incomplete coupling at the hindered residue step. | 1. Implement the double coupling strategy.[3] 2. Optimize the coupling reagent and reaction time as described above. |
| Epimerization/Racemization Detected | 1. Prolonged activation time with a strong base. 2. Use of a highly activating coupling reagent. | 1. Use a weaker, sterically hindered base like DIPEA or sym-collidine.[2] 2. Minimize the pre-activation time.[3] 3. Add an epimerization suppressant like HOAt or Oxyma. HATU is often preferred over HBTU for minimizing epimerization.[2] 4. Conduct the reaction at a lower temperature if possible, though this may negatively impact coupling efficiency for hindered residues.[7] |
Data on Coupling Reagent Performance
The selection of a coupling reagent is critical for success. The following table summarizes the characteristics and performance of commonly used reagents for hindered couplings.
| Reagent | Reagent Type | Key Advantages | Potential Issues |
| HATU | Aminium/Uronium Salt | Highly efficient for hindered couplings, forms reactive OAt esters, and can minimize racemization compared to HBTU.[2][3][8] | Based on potentially explosive HOAt, can cause guanidinylation of the N-terminal amine.[8] |
| HBTU | Aminium/Uronium Salt | Popular and highly efficient reagent.[8] | Generally less reactive than HATU for hindered couplings.[3] |
| PyAOP | Phosphonium Salt | Highly effective, especially for coupling N-methyl amino acids.[9] Avoids guanidinylation side reactions.[8] | |
| PyBOP | Phosphonium Salt | Efficient coupling and avoids the carcinogenic byproduct HMPA associated with the original BOP reagent.[8] | Generally less reactive than HATU.[8] |
| COMU | Aminium/Uronium Salt | Efficiency is comparable to HATU. It is safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives, and has reduced allergenic potential.[3][8] | Limited stability in solution.[8] |
| Acyl Fluorides (e.g., TFFH) | In situ generation | Very effective for extremely hindered couplings, such as those involving α,α-disubstituted amino acids.[3][4] | Requires a different activation protocol. |
Experimental Protocols
Protocol 1: Standard HATU Coupling for a Hindered Amino Acid
-
Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF again (3 times).[2]
-
Activation Mixture: In a separate vessel, dissolve the hindered N-α-Fmoc-amino acid (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.[2][3] Add DIPEA (6-8 equivalents) and allow the solution to pre-activate for 2-5 minutes.[2][3]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 45-60 minutes for a first attempt, or 4-6 hours for a more challenging coupling.[2][3]
-
Monitoring: Take a small sample of resin beads, wash them with methanol, and perform the bromophenol blue test. A yellow color indicates a complete reaction.[2]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (3 times) and DCM (3 times).[2]
-
Double Coupling (if necessary): If the bromophenol blue test is blue or green, repeat steps 2 through 6 with a fresh solution of activated amino acid.[2][3]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation:
-
Dissolve the protected, hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[3]
-
-
Coupling Reaction:
-
Add the acyl fluoride solution to the deprotected resin.
-
Add a non-nucleophilic base like DIPEA.
-
Allow the coupling reaction to proceed, monitoring as appropriate.
-
Wash the resin thoroughly with DMF and DCM upon completion.[3]
-
Visual Guides
Caption: Standard workflow for coupling hindered amino acids with a decision point for double coupling.
Caption: Troubleshooting logic for incomplete coupling of hindered amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Aggregation in Z-Sar-OH Containing Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for managing aggregation during the synthesis of peptides containing Z-Sar-OH (N-benzyloxycarbonyl-sarcosine).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why can it be problematic during peptide synthesis?
A1: this compound is a derivative of the N-alkylated amino acid sarcosine, where the amino group is protected by a benzyloxycarbonyl (Z) group. The incorporation of this compound into a peptide sequence can present a dual challenge. On one hand, the N-alkylated nature of the sarcosine backbone can disrupt the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation.[1] On the other hand, the benzyloxycarbonyl (Z) group is bulky and hydrophobic, which can increase the peptide's tendency to aggregate, especially in hydrophobic sequences.[2]
Q2: What are the common signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
A2: Common indicators of on-resin aggregation include:
-
Poor resin swelling: The peptide-resin beads may shrink or fail to swell adequately in the synthesis solvent.[3]
-
Slow or incomplete Fmoc deprotection: The piperidine solution may have difficulty accessing the N-terminus of the growing peptide chain, leading to incomplete removal of the Fmoc protecting group.[3]
-
Incomplete coupling reactions: A positive Kaiser test (or other ninhydrin-based tests) after a coupling step indicates the presence of unreacted free amines.[4]
-
Formation of a gel-like consistency: In severe cases, the resin may clump together, forming a gel.
-
Low purity and yield of the crude peptide: Upon cleavage, the crude peptide will show a complex mixture of deletion sequences and other impurities by HPLC analysis.[2]
Q3: How does the position of this compound in the peptide sequence affect aggregation?
A3: While specific quantitative data for this compound is limited, general principles of peptide aggregation suggest that placing it strategically can be beneficial. N-alkylated amino acids like sarcosine are known to act as "structure breakers."[1] Incorporating this compound within or near a hydrophobic stretch of amino acids may help to disrupt the formation of β-sheet structures that lead to aggregation. However, the hydrophobic Z-group itself can contribute to aggregation, so its placement requires careful consideration based on the overall sequence.
Q4: What are the first-line troubleshooting steps when aggregation is suspected?
A4: If you suspect aggregation, consider the following initial steps:
-
Solvent Change: Switch from DMF to NMP, which has better solvating properties for many aggregating peptides.[5][6][7] A "magic mixture" of DCM:DMF:NMP (1:1:1) can also be effective.[1]
-
Increased Temperature: Performing the coupling and/or deprotection steps at an elevated temperature (e.g., 50-75°C) can help to disrupt secondary structures and improve reaction kinetics.[8][9]
-
Use of Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt hydrogen bonds and reduce aggregation.[4]
Troubleshooting Guides
Problem 1: Incomplete Coupling of this compound or Subsequent Amino Acids
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling reactions.
Detailed Solutions:
-
Optimize Coupling Reagents: For sterically hindered or aggregation-prone couplings involving this compound, standard coupling reagents may be insufficient. Switch to more potent activating agents. A qualitative comparison is provided in the table below.
Coupling Reagent Relative Effectiveness for Difficult Couplings Notes DIC/HOBt Standard Can be slow for hindered couplings. HBTU Good Generally effective, but may be less so than HATU for very difficult sequences.[3] HATU Excellent Often the reagent of choice for difficult couplings due to the formation of a more reactive active ester.[3][10][11] PyBOP Excellent A phosphonium salt-based reagent known for rapid coupling and low racemization, suitable for hindered amino acids.[12] COMU Excellent A newer generation uronium salt with high reactivity, comparable to HATU.[10][13] -
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid.
-
Increase Temperature: Increasing the reaction temperature can significantly improve coupling efficiency for difficult sequences.[8][9] However, be mindful of potential side reactions like racemization, especially with sensitive amino acids like histidine and cysteine.[9]
Problem 2: Poor Resin Swelling and Slow Deprotection
Symptoms:
-
Visible shrinking of the resin bed.
-
Extended time required for the yellow color of the Fmoc deprotection solution to appear.
-
Incomplete deprotection leading to deletion sequences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resin swelling and slow deprotection.
Detailed Solutions:
-
Solvent Modification: NMP generally provides better solvation than DMF for aggregating peptides.[5][6][7] The addition of DMSO can also help to disrupt secondary structures.
-
Elevated Temperature: As with coupling, increasing the temperature during deprotection can break up aggregates and speed up the reaction.[8][9]
-
Chaotropic Agents: These salts disrupt the hydrogen bonding network that contributes to aggregation.[4]
-
Stronger Base: For very difficult deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in combination with piperidine.
Experimental Protocols
Protocol 1: Synthesis of a this compound Containing Peptide with High Temperature and HATU Coupling
This protocol is a general guideline for manual SPPS of a peptide containing this compound and is intended to mitigate aggregation.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in NMP for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in NMP (v/v) for 5 minutes at room temperature. Drain.
-
Treat with fresh 20% piperidine in NMP for 15 minutes. For difficult sequences, this step can be performed at 50°C.
-
Wash the resin thoroughly with NMP (5x) and DCM (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes. For difficult couplings, the temperature can be raised to 50-75°C.
-
Wash the resin with NMP (5x).
-
Perform a Kaiser test to check for completion. If positive, perform a second coupling.
-
-
This compound Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in NMP. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. If aggregation is a concern, increase the temperature to 50°C.
-
Wash the resin thoroughly with NMP (5x) and DCM (3x).
-
Perform a Kaiser test.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Filter and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Protocol 2: Use of Chaotropic Salts for an Aggregation-Prone Step
This protocol describes the modification of a standard coupling or deprotection step with the addition of a chaotropic salt.
-
Prepare Chaotropic Salt Solution: Prepare a 0.4 M solution of LiCl or KSCN in the synthesis solvent (DMF or NMP).
-
Pre-Wash (Optional): Before the problematic coupling or deprotection step, wash the resin with the chaotropic salt solution for 10-15 minutes.
-
Modified Coupling/Deprotection:
-
For Coupling: Prepare the activated amino acid solution as usual. Add this solution to the resin along with the chaotropic salt solution.
-
For Deprotection: Use a deprotection solution containing the chaotropic salt (e.g., 20% piperidine in 0.4 M LiCl/DMF).
-
-
Washing: After the reaction, wash the resin thoroughly with the standard synthesis solvent to remove the chaotropic salt before proceeding to the next step.
Quantitative Data
While direct quantitative comparisons for this compound are scarce in the literature, the following table presents representative data on the effect of temperature on the synthesis of a difficult peptide, illustrating a common strategy to improve purity.
Table 1: Effect of Temperature on Crude Purity of a Difficult Peptide Sequence
| Synthesis Condition | Deprotection Time | Coupling Time | Crude Purity (%) |
| Room Temperature | 10 min | 30 min | 18 |
| Microwave (Coupling only) | 10 min | 5 min | 25 |
| Microwave (Deprotection only) | 2.5 min | 30 min | 39 |
| Microwave (Both) | 2.5 min | 5 min | 61 |
| Data adapted from a study on the EGFR peptide sequence, demonstrating the combined effect of elevated temperature on both deprotection and coupling steps.[14] |
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting peptide aggregation can be visualized as a logical flow.
Caption: A logical workflow for addressing peptide aggregation during SPPS.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. csbio.com [csbio.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Z-Deprotection for Sarcosine
Welcome to the technical support center for the optimization of deprotection conditions for N-benzyloxycarbonyl (Z)-protected sarcosine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in achieving efficient and clean deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for deprotecting Z-sarcosine?
The most common and generally mildest method for removing the Z (or Cbz) group is catalytic hydrogenolysis.[1] This typically involves stirring the Z-protected sarcosine in a suitable solvent with a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂).[2] Transfer hydrogenation, which uses a hydrogen donor in place of H₂ gas, is also a widely used and often safer alternative.[3]
Q2: My hydrogenolysis reaction is slow or has stalled. What are the common causes?
Several factors can lead to a sluggish or incomplete reaction:
-
Catalyst Inactivity: The Pd/C catalyst may be old, of poor quality, or have reduced activity. It is often recommended to use a fresh batch of catalyst.
-
Catalyst Poisoning: Substrates containing sulfur or phosphorus impurities can irreversibly poison the palladium catalyst.[4] The amine product itself can also coordinate to the palladium surface, gradually reducing its activity.[5]
-
Insufficient Hydrogen: The hydrogen pressure may be too low (if using H₂ gas), or the hydrogen donor (for transfer hydrogenation) may be depleted.
-
Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen source, slowing down the reaction rate.
Q3: How can I monitor the progress of the deprotection reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture against the starting material. The product, sarcosine, is much more polar and should have a significantly lower Rf value. The disappearance of the starting material spot indicates reaction completion. A co-spot (a lane with both starting material and the reaction mixture) is recommended for accurate comparison.
-
LC-MS: This method provides a more accurate assessment of the consumption of starting material and the formation of the product, confirming the product's mass.
Q4: Are there alternatives to catalytic hydrogenation for Z-group removal?
Yes, while catalytic hydrogenation is the most common, other methods exist:
-
Acidolysis: Strong acidic conditions, such as HBr in acetic acid, can cleave the Z-group.[1] However, this method is harsh and may not be suitable for substrates with other acid-sensitive functional groups.[1][6]
-
Transfer Hydrogenation: This method avoids the use of flammable hydrogen gas and specialized pressure equipment.[1] Common hydrogen donors include ammonium formate, formic acid, and triethylsilane in the presence of a palladium catalyst.[3][4]
-
Sodium Borohydride Activated System: A rapid and efficient method involves using 10% Pd-C with sodium borohydride (NaBH₄) in methanol. This has been shown to deprotect N-Cbz secondary amines in excellent yields within minutes at room temperature.[7]
Q5: Can the amine product inhibit the catalyst? How can I mitigate this?
Yes, the newly formed sarcosine (a secondary amine) can coordinate to the palladium catalyst, leading to a decrease in catalytic activity.[5] One strategy to mitigate this is to perform the reaction in a slightly acidic medium, which protonates the product amine and reduces its ability to bind to the catalyst. However, some modern protocols have found that the addition of acid is not necessary, particularly when using methanol as a solvent, which may help prevent catalyst poisoning.[7] The use of a co-catalyst like niobic acid has also been shown to facilitate the reaction and reduce reaction times.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Inactive Catalyst: Catalyst is old or has been improperly stored. 2. Catalyst Poisoning: Presence of sulfur or other poisons in the starting material.[4] 3. Insufficient Hydrogen: Low H₂ pressure or depleted hydrogen donor. | 1. Use a fresh batch of 10% Pd/C catalyst (typically 5-10 mol%). 2. Purify the starting material (e.g., by recrystallization or chromatography). 3. Increase H₂ pressure to 50 psi or add more equivalents of the hydrogen donor (e.g., ammonium formate). |
| Reaction is Very Slow | 1. Product Inhibition: The product amine is deactivating the catalyst.[5] 2. Low Temperature: Reaction kinetics are slow at lower temperatures. 3. Inefficient Mixing: Poor contact between reactants. | 1. Consider switching to a rapid method using NaBH₄ activation in methanol.[7] 2. Gently warm the reaction mixture to 40-60°C.[2] 3. Increase the stirring speed to ensure the catalyst is well-suspended. |
| Multiple Spots on TLC/LC-MS (Side Products) | 1. Over-reduction: If other reducible functional groups are present (e.g., alkenes, nitro groups).[1] 2. Incompatible Reagents: Acidic or basic conditions affecting other protecting groups (e.g., Boc, Fmoc).[8][9] | 1. Choose a milder deprotection method. Transfer hydrogenation can sometimes be more selective. 2. Ensure the chosen deprotection method is orthogonal to other protecting groups present in the molecule. Hydrogenolysis is compatible with Boc and Fmoc groups. |
| Difficulty Filtering Catalyst | 1. Fine Catalyst Particles: The Pd/C particles are too fine and pass through the filter paper. | 1. Filter the reaction mixture through a pad of Celite® or diatomaceous earth. This creates a finer filter bed that effectively traps the catalyst particles.[1] |
Experimental Protocols & Data
Protocol 1: Standard Catalytic Hydrogenolysis (H₂/Pd-C)
This is the most conventional method for Z-group cleavage.
Methodology:
-
Dissolution: Dissolve the Z-protected sarcosine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate (approx. 0.1 M concentration).[1]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (typically balloon pressure is sufficient) for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.
-
Work-up: Once complete, carefully purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude sarcosine product, which can be purified further if necessary.
Protocol 2: Rapid Transfer Hydrogenation (NaBH₄/Pd-C)
This protocol is exceptionally fast and has been proven effective for secondary amines.[7]
Methodology:
-
Dissolution: Dissolve Z-protected sarcosine (1.0 equiv) in methanol (approx. 0.1 M).
-
Catalyst Addition: Add 10% Pd/C (approx. 10 mol %).
-
Deprotection: Cool the mixture in an ice bath (0°C) and add sodium borohydride (NaBH₄) (1.0-1.5 equiv) portion-wise.
-
Reaction: Remove the ice bath and stir the mixture at room temperature. The reaction is often complete in 3-10 minutes.[7]
-
Monitoring: Check for completion by TLC or LC-MS after 10-15 minutes.
-
Work-up & Isolation: Quench the reaction by carefully adding water or 1M HCl. Filter through Celite® and concentrate the filtrate to obtain the product.
Comparative Data for Z-Deprotection Methods
The following table summarizes typical conditions and outcomes for various deprotection methods applicable to Z-sarcosine, based on literature for secondary amines and other substrates.
| Method | Catalyst / Reagent | Solvent | Temp. | Time | Yield | Reference |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (gas) | Methanol | RT | 2-16 h | >90% | [2] |
| Transfer Hydrogenation | 10% Pd/C, HCOOH·NH₄⁺ | Methanol | RT | 0.5-3 h | >90% | [3] |
| Rapid Transfer Hydrogenation | 10% Pd/C, NaBH₄ | Methanol | RT | 3-10 min | ~95% | [7] |
| Acidolysis | 33% HBr in Acetic Acid | Acetic Acid | RT | 1-4 h | Variable | [1] |
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the deprotection process.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tdcommons.org [tdcommons.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
minimizing side reactions during the incorporation of Z-Sar-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the incorporation of Z-Sar-OH (N-benzyloxycarbonylsarcosine).
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: The primary difficulty in coupling this compound and other N-methylated amino acids stems from steric hindrance. The methyl group on the amide nitrogen physically obstructs the approach of the activated amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts. This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.
Q2: What are the most common side reactions observed during the incorporation of this compound?
A2: The most common side reactions include:
-
Incomplete Coupling: Due to steric hindrance, the reaction may not go to completion, resulting in deletion sequences in the final peptide.
-
Racemization: Activation of the carboxylic acid of this compound can lead to a loss of stereochemical integrity (epimerization), particularly with longer pre-activation times or the use of stronger bases.
-
Diketopiperazine (DKP) Formation: This is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), especially when the N-methylated residue is at the dipeptide stage.
-
Fragmentation: Peptides with consecutive N-methylated residues can be susceptible to fragmentation during the final cleavage from the resin with trifluoroacetic acid (TFA).
Q3: Which coupling reagents are recommended for this compound?
A3: Standard coupling reagents like HBTU and HCTU are often not effective enough for sterically hindered N-methylated amino acids. It is highly recommended to use more potent phosphonium-based reagents or specialized uronium/aminium reagents. Reagents such as HATU, PyAOP, and PyBOP/HOAt have demonstrated greater success in these challenging couplings.[1]
Q4: How can I monitor the completion of a coupling reaction with this compound?
A4: The standard ninhydrin (Kaiser) test is not effective for secondary amines like N-methylated amino acids. Instead, a bromophenol blue test should be used to accurately monitor the reaction's progress.[1] A yellow color indicates a complete coupling (no free amine), while a blue or green color indicates an incomplete coupling.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Reaction | Ineffective coupling reagent. | Switch to a more potent reagent such as HATU, PyAOP, or PyBOP/HOAt.[1] |
| Steric hindrance. | Perform double or triple couplings to drive the reaction to completion. | |
| Inaccurate monitoring of reaction completion. | Use the bromophenol blue test instead of the ninhydrin test.[1] | |
| High Levels of Racemization | Over-activation of the amino acid. | Keep pre-activation times to a minimum, especially when using HATU/DIPEA. |
| Strong base used for activation. | Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA. | |
| Inadequate suppression of racemization. | Add racemization-suppressing additives like 1-hydroxy-7-azabenzotriazole (HOAt). | |
| Presence of Deletion Sequences | Incomplete coupling in the previous cycle. | Utilize a more potent coupling reagent and/or perform double/triple couplings. Ensure complete coupling with the bromophenol blue test before proceeding to the next cycle.[1] |
| Formation of Diketopiperazine (DKP) | Cleavage of the dipeptide from the resin. | Use a 2-chlorotrityl chloride resin, as its steric bulk inhibits DKP formation. Alternatively, introduce the second and third amino acid residues as a dipeptide unit. |
| Peptide Fragmentation during Cleavage | Acid-lability of the peptide bond between consecutive N-methylated residues. | Reduce the cleavage time with TFA. Optimize the scavenger cocktail. |
Data Presentation
Table 1: Qualitative Comparison of Coupling Reagent Performance for N-Methylated Amino Acids
| Coupling Reagent | Relative Reactivity | Racemization Suppression | Notes |
| HATU | Very High | Excellent (due to HOAt) | Highly recommended for sterically hindered couplings. Can cause guanidinylation of the N-terminal amine if used in excess. |
| PyAOP | Very High | Excellent (due to HOAt) | Another excellent choice for difficult couplings, including N-methylated amino acids. |
| PyBOP | High | Good (with HOAt) | A safer alternative to the original BOP reagent. |
| HBTU/HCTU | Medium | Moderate | Often insufficient for efficient coupling of N-methylated amino acids. |
| COMU | Very High | Excellent (Oxyma-based) | A safer alternative to HOAt-based reagents as it is non-explosive. Byproducts are water-soluble, facilitating purification. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for coupling this compound to a resin-bound peptide using HATU.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, Dichloromethane (DCM))
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.
-
Confirm the presence of a free amine using a suitable test (e.g., Kaiser test for primary amines).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA or collidine (6-10 equivalents) to the solution.
-
Allow the activation mixture to pre-activate for a few minutes.
-
Add the activated this compound solution to the deprotected resin-bound peptide.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using the bromophenol blue test.
-
If the test is positive (blue/green), indicating incomplete coupling, repeat the coupling step (double coupling).
-
Once the coupling is complete (yellow), wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Bromophenol Blue Test for Monitoring Coupling to Secondary Amines
Materials:
-
Test Solution: 250 mg of bromophenol blue in 50 ml of DMF.
Procedure:
-
Remove a small sample of resin beads from the reaction vessel.
-
Wash the beads thoroughly with methanol.
-
Add a few drops of the bromophenol blue test solution to the resin sample.
-
Observe the color of the beads and the solution.
-
Yellow: Indicates a complete coupling (no free amine).
-
Blue or Green: Indicates an incomplete coupling (free amine is present).[1]
-
Visualizations
Caption: Desired reaction pathway for this compound incorporation.
References
strategies for improving the yield of N-methylated peptides
Welcome to the Technical Support Center for N-methylated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the yield and purity of N-methylated peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the synthesis of N-methylated peptides?
The main challenges in synthesizing N-methylated peptides stem from the steric hindrance and reduced nucleophilicity of the N-methylated amine.[1] This leads to several common issues:
-
Low Coupling Efficiency: The methyl group on the nitrogen atom sterically hinders the approach of the incoming activated amino acid, making the coupling reaction slow and often incomplete.[1]
-
Lower Crude Yield and Purity: Difficulties in achieving complete coupling result in a higher proportion of deletion sequences and other side products, which lowers the overall yield and purity of the target peptide.[1]
-
Increased Risk of Side Reactions: To overcome low reactivity, more forceful conditions like elevated temperatures or longer reaction times are often employed, which can increase the likelihood of undesirable side reactions.[1]
-
Aggregation: N-methylated peptides can be prone to aggregation, further hindering reaction kinetics in solid-phase peptide synthesis (SPPS).[2]
Q2: When should I consider N-methylation for my peptide?
N-methylation is a strategic modification that should be considered when the primary goals are:
-
Enhanced Enzymatic Stability: The N-methyl group protects the amide bond from proteolytic cleavage, increasing the peptide's half-life in vivo.[3][4]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[1][3][4]
-
Conformational Constraint: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can help to stabilize a desired secondary structure and may improve binding affinity and selectivity.[1][5][6]
Q3: Which on-resin N-methylation strategy is best for my peptide?
There are several on-resin N-methylation methods, each with its own advantages. The optimal choice depends on the specific peptide sequence and available resources. Two common methods are:
-
The Fukuyama-Mitsunobu Reaction: This is a mild and efficient three-step procedure involving the installation of a 2-nitrobenzenesulfonyl (o-NBS) protecting group, followed by methylation and subsequent deprotection.[3][7][8] This method is compatible with a wide range of amino acids.[7]
-
Direct Alkylation: This approach involves the direct methylation of the peptide backbone using a strong, non-nucleophilic base and a methylating agent, such as methyl iodide.[9]
Recent advancements have shown that microwave irradiation or ultrasonic agitation can significantly reduce the reaction times for these procedures without compromising yield.[3][10]
Q4: How can I improve the coupling efficiency of an amino acid to an N-methylated residue?
Coupling onto a sterically hindered N-methylated amino acid is a critical step. To improve efficiency, consider the following:
-
Use of Potent Coupling Reagents: Reagents like HATU, HCTU, PyAOP, and PyBOP are often more effective than HBTU for these difficult couplings.[2]
-
Double Coupling: Repeating the coupling step with fresh reagents can help drive the reaction to completion.[11][12]
-
Elevated Temperature: Microwave-assisted synthesis can be particularly effective at accelerating these sluggish reactions.[13]
-
Solvent Choice: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) can improve solvation and reduce aggregation.[11]
Q5: Are there any amino acid residues that are particularly problematic for N-methylation?
Yes, certain residues can present challenges. For example, aspartic acid is prone to aspartimide formation, a side reaction that can be exacerbated by the conditions used for N-methylation, leading to lower purity.[3][10] Careful optimization of the reaction conditions, such as reducing exposure to the base, may be necessary when dealing with such residues.[3][10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low crude peptide yield | Incomplete coupling onto the N-methylated residue. | - Use a more powerful coupling reagent (e.g., HATU, PyAOP).[2]- Perform a double coupling.[11][12]- Utilize microwave-assisted synthesis to increase reaction rate.[13] |
| Incomplete Fmoc deprotection. | - Extend deprotection time.- Use a stronger deprotection solution (e.g., 20% piperidine in NMP). | |
| Peptide aggregation on the resin. | - Switch from DMF to NMP as the solvent.[11]- Add chaotropic salts like LiCl to the solvent.[11] | |
| Presence of deletion sequences in Mass Spec analysis | Inefficient coupling at one or more steps. | - Re-evaluate and optimize the coupling protocol for each amino acid, especially after an N-methylated residue. |
| Multiple peaks in HPLC chromatogram | Incomplete methylation. | - Ensure sufficient equivalents of methylating agent and base are used.- Extend the methylation reaction time or repeat the step. |
| Side reactions (e.g., aspartimide formation). | - For sensitive residues like Asp, reduce the exposure time to base during the methylation and deprotection steps.[3][10] | |
| Racemization. | - Avoid excessive use of base and elevated temperatures during coupling. | |
| Difficulty purifying the N-methylated peptide | High lipophilicity of the peptide. | - Adjust the gradient in reverse-phase HPLC; a shallower gradient may be necessary.- Consider alternative purification techniques if RP-HPLC is ineffective.[14] |
Experimental Protocols
Protocol 1: On-Resin N-Methylation via the Fukuyama Method (Optimized for Speed)
This protocol is an optimized, time-reduced procedure for the N-methylation of a peptide on a solid support.[3][7]
Materials:
-
Peptide-bound resin
-
N-Methyl-2-pyrrolidone (NMP)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethyl sulfate (Me₂SO₄)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in NMP.
-
Sulfonylation (o-NBS Protection):
-
Prepare a solution of o-NBS-Cl (4 eq.) and DMAP (10 eq.) in NMP.
-
Add the solution to the resin and shake for 5-15 minutes.
-
Wash the resin thoroughly with NMP and DCM.
-
-
Methylation:
-
Prepare a solution of DBU (5 eq.) and dimethyl sulfate (10 eq.) in NMP.
-
Add the solution to the resin and shake for 25 minutes.
-
Wash the resin with NMP.
-
-
Desulfonylation (o-NBS Removal):
-
Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.
-
Add the solution to the resin and shake for 10 minutes.
-
Wash the resin with NMP and DCM, then dry under vacuum.
-
Protocol 2: Coupling an Fmoc-Amino Acid to an N-Methylated Residue
This protocol outlines a robust method for the challenging coupling step onto an N-methylated amine.[2]
Materials:
-
N-methylated peptide-bound resin
-
Fmoc-amino acid (4 eq.)
-
HATU (4 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
NMP or DMF
-
Bromophenol blue solution for monitoring
Procedure:
-
Resin Preparation: Swell the N-methylated peptide-bound resin in NMP or DMF.
-
Activation of Amino Acid:
-
In a separate vessel, dissolve the Fmoc-amino acid and HATU in NMP or DMF.
-
Add DIPEA to the solution and mix for 5 minutes at room temperature to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for at least 1 hour at room temperature.
-
-
Monitoring and Recoupling:
-
Take a small sample of the resin and perform a bromophenol blue test to check for completion.[2] A yellow color indicates complete coupling, while a blue or green color indicates an incomplete reaction.
-
If the coupling is incomplete, filter the resin, wash, and repeat the coupling step with fresh reagents (double coupling).
-
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with NMP or DMF.
Quantitative Data Summary
Table 1: Comparison of On-Resin N-Methylation Protocol Durations
| Protocol Stage | Standard Procedure Time[3] | Time-Reduced Procedure Time[3][10] |
| Sulfonylation | 2 hours | ~5-15 minutes |
| Methylation | ~1 hour | ~25 minutes |
| Desulfonylation | ~1 hour | ~10 minutes |
| Total Time | ~4 hours | ~40 minutes |
Table 2: Effect of Reaction Conditions on Purity of (N-Me)DWG-NH₂
| Condition | HPLC Purity of Crude Product[3][10] |
| Standard N-methylation procedure with second DBU treatment | 26% |
| N-methylation at 40°C | 11% |
| Optimized procedure (no second DBU treatment) with ultrasonic agitation | 54% |
| Optimized procedure (no second DBU treatment) with microwave synthesis | 73% |
Visualizations
Caption: Workflow for on-resin N-methylation using the Fukuyama method.
References
- 1. lifetein.com [lifetein.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 14. bachem.com [bachem.com]
identifying and minimizing deletion sequences in Z-Sar-OH synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Z-Sar-OH (N-benzyloxycarbonyl-sarcosine), focusing on the identification and minimization of deletion sequences during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the chemical compound N-benzyloxycarbonyl-sarcosine. It consists of sarcosine (N-methylglycine), an N-methylated amino acid, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. It is a key building block used in peptide synthesis.
Q2: What is a "deletion sequence" in the context of peptide synthesis?
A deletion sequence is a common impurity in synthetic peptides where one or more amino acid residues are missing from the target sequence. This occurs when an amino acid fails to couple completely to the growing peptide chain on the solid support.
Q3: Why are deletion sequences a particular concern when using this compound or other N-methylated amino acids?
N-methylated amino acids like sarcosine are sterically hindered.[1][2][3] The presence of the methyl group on the nitrogen atom makes it more difficult for the amino acid to react and form a peptide bond, leading to a higher probability of incomplete coupling reactions and, consequently, the formation of deletion sequences.[1]
Q4: How are deletion sequences typically identified?
The primary methods for identifying deletion sequences are mass spectrometry (MS) and high-performance liquid chromatography (HPLC).[4][5] In MS analysis, a deletion sequence will appear as a peak with a molecular weight corresponding to the mass of the missing residue(s) less than the target peptide. HPLC can often separate deletion sequences from the main product, appearing as distinct peaks in the chromatogram.[4][5]
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of the this compound monomer and its subsequent use in solid-phase peptide synthesis (SPPS).
Part 1: Troubleshooting this compound Monomer Synthesis
The synthesis of this compound is typically achieved via a Schotten-Baumann reaction, where sarcosine is reacted with benzyl chloroformate under basic conditions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Hydrolysis of Benzyl Chloroformate: The reagent is sensitive to water and can be hydrolyzed if the reaction is too slow or the pH is not maintained correctly. | Maintain a low temperature (0-5°C) during the addition of benzyl chloroformate to slow hydrolysis. Ensure efficient stirring and add the base and benzyl chloroformate portionwise to maintain control over the reaction. |
| 2. Incorrect pH: If the solution is not sufficiently basic, the sarcosine amine will be protonated and less nucleophilic. If it is too basic, hydrolysis of the benzyl chloroformate is accelerated. | Maintain the pH in the alkaline range (typically using aqueous NaOH) to ensure the sarcosine amine is deprotonated and reactive.[3][6] | |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Unreacted starting materials or side products can prevent crystallization. | Purify the product using liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 10% citric acid) to remove any unreacted sarcosine, followed by a brine wash. Dry the organic layer and remove the solvent under vacuum.[7] |
| 2. Residual Solvent: Trapped solvent can inhibit crystallization. | Ensure the product is thoroughly dried under high vacuum after extraction. Attempt recrystallization from a suitable solvent system like ethyl acetate/petroleum ether. |
Part 2: Troubleshooting Deletion Sequences in Peptide Synthesis
This section focuses on minimizing deletion of the sarcosine residue during its incorporation into a peptide chain.
| Problem | Potential Cause | Recommended Solution |
| Detection of Sarcosine Deletion Sequence by MS/HPLC | 1. Incomplete Coupling Reaction: Due to the steric hindrance of the N-methyl group, standard coupling times and reagents may be insufficient.[1][3] | a) Use a High-Efficiency Coupling Reagent: Standard reagents like DIC/HOBt can be inefficient. Switch to a more potent uronium/aminium or phosphonium salt reagent such as HATU, HBTU, PyAOP, or PyBroP, which are known to be more effective for hindered couplings.[1][7][8] b) Perform a Double Coupling: After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection step. c) Increase Reaction Time: Extend the coupling time to allow the sterically hindered reaction to proceed to completion. |
| 2. Peptide Aggregation on Resin: As the peptide chain elongates, it can fold and aggregate, making the N-terminal amine inaccessible for the incoming this compound.[9] | a) Change Solvent System: Use N-methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF), as it can be better at disrupting aggregation. b) Incorporate Structure-Disrupting Elements: If the sequence is known to be aggregation-prone, consider incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic points in the sequence (approximately every 6-7 residues) to disrupt secondary structure formation.[9] | |
| Unreacted Amine Detected After Coupling (e.g., positive Kaiser test for primary amines, or Bromophenol Blue test for secondary amines) | 1. Incomplete Coupling (as above). | First, attempt a second coupling (double coupling). |
| 2. Unreacted Amine Persists After Double Coupling: Some sites may be highly recalcitrant to coupling. | Perform a Capping Step: After the coupling step, treat the resin with a capping agent like acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF. This will acetylate any unreacted N-terminal amines, preventing them from reacting in subsequent cycles and forming deletion sequences. The capped peptides will be shorter and easier to purify from the final product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a typical Schotten-Baumann reaction for preparing N-benzyloxycarbonyl-sarcosine.
-
Dissolution: Dissolve sarcosine (1.0 eq) in 2 N aqueous sodium hydroxide (1.0 eq).
-
Cooling: Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Reagent Addition: Over a period of 30-60 minutes, add benzyl chloroformate (1.1-1.2 eq) and 4 N sodium hydroxide solution alternately in small portions. Use the NaOH to maintain an alkaline pH and ensure the temperature does not rise above 5°C.
-
Reaction: Continue stirring at low temperature for 1-2 hours after the addition is complete.
-
Workup:
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with cold dilute HCl. The product should precipitate as a white solid or oil.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent by rotary evaporation. If the product is an oil, it can often be crystallized from a solvent mixture such as ethyl acetate/hexane.
Protocol 2: Double Coupling Protocol in SPPS
This protocol is used to improve the incorporation of sterically hindered amino acids like sarcosine.
-
First Coupling: Perform the initial coupling of this compound using your chosen activation method and coupling reagent (e.g., HATU/DIPEA) for the standard duration (e.g., 1-2 hours).
-
Drain and Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove byproducts and excess reagents.
-
Second Coupling: Prepare a fresh solution of activated this compound (same equivalents as the first coupling). Add this solution to the resin and allow the second coupling reaction to proceed for the same duration as the first.
-
Drain and Wash: Drain the vessel and wash the resin again with DMF (3-5 times) to remove excess reagents.
-
Monitoring (Optional but Recommended): Perform a test to check for free amines (e.g., Bromophenol Blue test for the secondary amine of sarcosine) to confirm the reaction's completion.[1]
-
Proceed: Continue with the next step in the SPPS cycle (e.g., capping or Fmoc deprotection).
Protocol 3: Acetic Anhydride Capping
This protocol is used to block unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Post-Coupling Wash: Following the final coupling wash step, wash the resin three times with DMF.
-
Prepare Capping Solution: Prepare a fresh capping solution. A common mixture is acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA) or pyridine in DMF. A typical ratio is 5:6:89 (v/v/v) of acetic anhydride:DIPEA:DMF.
-
Capping Reaction: Add the capping solution to the resin, ensuring it is fully submerged. Agitate the mixture at room temperature for 20-30 minutes.
-
Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of the capping reagents.
-
Proceed: The resin is now ready for the N-terminal deprotection step of the next cycle.
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is critical for successfully incorporating sterically hindered residues like sarcosine. The following table summarizes the relative efficiency of common reagents.
| Coupling Reagent | Relative Efficiency | Key Characteristics |
| DIC/HOBt | Moderate | Standard, cost-effective carbodiimide activation. Often insufficient for N-methylated residues. |
| HBTU / TBTU | High | Uronium/aminium salt. Good balance of reactivity and stability, but can be less effective than HATU for very difficult couplings.[1] |
| HATU | Very High | Uronium/aminium salt containing the HOAt additive. Highly effective for hindered couplings with fast reaction times.[1] |
| PyBOP | High | Phosphonium salt. Good for hindered couplings and can reduce racemization. |
| PyBroP | Very High | Phosphonium salt. Highly reactive and effective for coupling N-methyl amino acids, but may cause racemization with some standard amino acids.[1][8] |
Visualizations
The following diagrams illustrate key workflows for identifying and minimizing deletion sequences.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. jk-sci.com [jk-sci.com]
- 3. byjus.com [byjus.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Application of sarcosine_Chemicalbook [chemicalbook.com]
impact of solvent choice on Z-Sar-OH coupling efficiency
Welcome to the technical support center for Z-Sar-OH (N-benzyloxycarbonyl-sarcosine) coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols involving this N-methylated amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound coupling often challenging?
A1: The coupling of this compound, and N-methylated amino acids in general, presents unique challenges due to two main factors:
-
Steric Hindrance: The methyl group on the nitrogen atom sterically hinders the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate.
-
Reduced Nucleophilicity: The electron-donating nature of the methyl group reduces the nucleophilicity of the secondary amine, making it less reactive compared to the primary amine of other amino acids.[1]
Q2: Which solvents are recommended for this compound coupling?
A2: Polar aprotic solvents are generally preferred for this compound coupling as they effectively solvate the peptide-resin complex and the coupling reagents.[2][3][4] The most commonly recommended solvents are:
-
N,N-Dimethylformamide (DMF): A widely used solvent in peptide synthesis that provides good solvation for most reagents and the growing peptide chain.[3][5]
-
N-Methyl-2-pyrrolidone (NMP): Often considered a superior solvent to DMF due to its higher polarity and better resin-swelling properties, which can lead to improved coupling yields, especially for difficult couplings.[4][6][7]
-
Dimethyl sulfoxide (DMSO): Can be used, particularly for "difficult" sequences, as it is a highly polar solvent that can disrupt peptide aggregation.[8]
Q3: Are there any solvents I should avoid for this compound coupling?
A3: Dichloromethane (DCM) is generally not recommended as the primary solvent for coupling sterically hindered amino acids like this compound. DCM is less polar than DMF and NMP and may not efficiently solvate the peptide-resin, leading to incomplete coupling.[7]
Q4: What are the best coupling reagents for this compound?
A4: Due to the challenges of coupling N-methylated amino acids, stronger coupling reagents are often required. Some of the most effective reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent known for its fast reaction times and reduced risk of racemization.[9][10][11]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A robust coupling reagent suitable for hindered amino acids.[12]
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole): A classic coupling cocktail that can be effective, although it may require longer reaction times or double coupling for this compound.
Q5: How can I monitor the completion of a this compound coupling reaction?
A5: Standard ninhydrin tests are not effective for monitoring the coupling to a secondary amine like sarcosine. A specific test for secondary amines is required. The Chloranil test is a suitable qualitative method.[13] In this test, the presence of a free secondary amine will result in a color change (blue or green) on the resin beads.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | 1. Inadequate solvent polarity and solvation.2. Insufficient reactivity of the coupling reagent.3. Steric hindrance from the N-methyl group.4. Peptide aggregation on the solid support. | 1. Switch from DCM to DMF or NMP. Consider using a mixture of DMF/DMSO for highly aggregated sequences.2. Use a more powerful coupling reagent such as HATU or PyBOP.3. Increase the reaction time (double coupling) and/or reaction temperature.4. Use chaotropic salts (e.g., LiCl) in the solvent to disrupt aggregation. |
| Side Reactions (e.g., Racemization) | 1. Use of a strong base with certain coupling reagents.2. Prolonged activation times. | 1. Use a milder base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.2. Optimize the pre-activation time to be just sufficient for activation without promoting side reactions. |
| Difficulty in Removing Byproducts | 1. Use of coupling reagents that produce water-insoluble byproducts (e.g., DCU from DCC). | 1. Use coupling reagents that generate water-soluble byproducts, such as DIC, or uronium-based reagents like HATU and HBTU. |
Data Presentation: Solvent Impact on Coupling Efficiency
| Solvent | Dielectric Constant (approx.) | Expected Coupling Efficiency for this compound | Rationale |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | High | Excellent resin swelling and solvation of polar and nonpolar peptide sequences.[4][6][7] |
| N,N-Dimethylformamide (DMF) | 36.7 | High | Good all-around solvent for SPPS, though may be slightly less effective than NMP for very difficult couplings.[3][5] |
| Dimethyl sulfoxide (DMSO) | 47.2 | Medium to High | Highly polar, effective at disrupting aggregation, but can be difficult to remove and may oxidize sensitive residues. Often used as a co-solvent.[8] |
| Dichloromethane (DCM) | 9.1 | Low | Poor solvation of the growing peptide chain can lead to incomplete coupling, especially for hindered amino acids.[7] |
Experimental Protocols
Protocol 1: HATU-Mediated this compound Coupling in DMF
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amino group in DMF for 30 minutes. Drain the solvent.
-
Coupling Reagent Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activation: Allow the mixture from step 2 to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin, wash thoroughly with DMF, and perform the Chloranil test to check for completion.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF, followed by DCM, and then DMF again.
Protocol 2: Monitoring Coupling Completion with the Chloranil Test
-
Sample Preparation: Transfer a small sample of resin (approx. 1-2 mg) to a small test tube.
-
Reagent Addition: Add 200 µL of acetone and 50 µL of a saturated solution of chloranil in toluene.
-
Incubation: Swirl the test tube and allow it to stand at room temperature for 5 minutes.
-
Observation: Observe the color of the resin beads.
-
Positive (Incomplete Coupling): A blue or green color on the beads indicates the presence of a free secondary amine.
-
Negative (Complete Coupling): The beads remain colorless or their original color.
-
Visualizations
Logical Workflow for Troubleshooting this compound Coupling
Caption: Troubleshooting workflow for incomplete this compound coupling.
Signaling Pathway of a Typical Peptide Coupling Reaction
References
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. reddit.com [reddit.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Accelerated chemical synthesis of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. apexbt.com [apexbt.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Managing Steric Hindrance in Sequential N-Methylated Peptide Synthesis
Welcome to the technical support center for N-methylated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to managing steric hindrance during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low coupling efficiency when incorporating N-methylated amino acids? A1: The primary cause is increased steric hindrance. The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid. This steric bulk, combined with the reduced nucleophilicity of the secondary amine, significantly slows down the acylation reaction, leading to incomplete couplings and the formation of deletion sequences.[1][2]
Q2: Which coupling reagents are most effective for sterically hindered N-methylated couplings? A2: For difficult couplings involving N-methylated amino acids, high-reactivity uronium/aminium or phosphonium salt-based reagents are recommended. HATU is widely considered one of the most efficient reagents due to its ability to form a highly reactive OAt-active ester, which accelerates the reaction and minimizes racemization.[2][3][4] Other powerful reagents include HCTU, PyAOP, and PyBOP.[3][4][5] PyAOP is noted to be especially effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[4]
Q3: How does the choice of solvent affect coupling efficiency for N-methylated residues? A3: The solvent plays a crucial role in solvating the growing peptide chain and reagents. N-methyl-2-pyrrolidone (NMP) is often preferred over N,N-dimethylformamide (DMF) for difficult sequences as it is more polar and can better solvate the peptide, potentially disrupting aggregation.[6][7] In some cases, solvent mixtures, such as DCM/DMF, or the use of "greener" solvents like 2-methyltetrahydrofuran (2-MeTHF), have been shown to be effective.[6][8]
Q4: Can reaction time and temperature be adjusted to overcome difficult couplings? A4: Yes. Extending the coupling time (e.g., from 2 hours to 24 hours) can help drive the reaction to completion. Additionally, increasing the temperature, often through microwave-assisted peptide synthesis (MA-SPPS), can dramatically increase the reaction rate for sterically hindered couplings.[9][10] However, higher temperatures can also increase the risk of side reactions like racemization, so a balance must be found.[11]
Q5: The Kaiser test is not working for my N-methylated amine. How can I monitor the reaction? A5: The Kaiser test is used to detect primary amines and will not give a positive result for the secondary amine of an N-methylated residue. To monitor the completion of a coupling reaction onto an N-methylated amine, you should use a test that can detect secondary amines, such as the chloranil test or the isatin test.[12]
Q6: What are common side reactions in N-methylated peptide synthesis and how can they be minimized? A6: Common side reactions include:
-
Racemization: Loss of stereochemical integrity. This can be minimized by using HOAt-based reagents like HATU, minimizing pre-activation times, and using weaker, sterically hindered bases like 2,4,6-trimethylpyridine (TMP).[2][11]
-
Diketopiperazine Formation: An intramolecular cyclization that occurs at the dipeptide stage, especially when Proline is in the sequence. Synthesizing on sterically hindered resins like 2-chlorotrityl chloride resin can suppress this.[13]
-
Aspartimide Formation: Intramolecular cyclization involving an Asp residue. Adding HOBt to the piperidine deprotection solution can reduce its occurrence.[13]
-
Guanidinylation: Irreversible capping of the N-terminus by uronium/aminium reagents. This is avoided by pre-activating the amino acid with the coupling reagent before adding it to the resin.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Reaction | - Steric hindrance from N-methyl group and/or bulky side chains.- Inadequate coupling reagent reactivity.- Aggregation of the peptide-resin. | - Use a high-potency coupling reagent: Switch to HATU, HCTU, or PyAOP.[2][3][4]- Optimize reaction conditions: Increase coupling time, or use microwave heating to raise the temperature.[9][10]- Improve solvation: Switch from DMF to NMP or use a solvent mixture. Consider adding chaotropic salts.[6][7][13]- Perform a double coupling: Repeat the coupling step to drive the reaction to completion. |
| Detection of Deletion Sequences in Final Product | - Incomplete coupling at one or more steps.- Incomplete Fmoc deprotection. | - Incorporate a capping step: After the coupling step, treat the resin with acetic anhydride to cap any unreacted N-terminal amines, preventing them from reacting in subsequent cycles.- Ensure complete deprotection: Extend deprotection time or switch to a stronger deprotection solution (e.g., containing DBU) if aggregation is suspected.[13] |
| Epimerization or Racemization Detected | - Use of a strong base (e.g., DIPEA) in excess.- Prolonged activation time or high temperature.- The specific amino acid is prone to racemization (e.g., His, Cys). | - Change the base: Use a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP) or 2,6-lutidine.[11]- Reduce base equivalents: Use stoichiometric amounts of base (1-1.5 equivalents).[11]- Minimize pre-activation time: Add the amine component as soon as possible after activating the carboxylic acid.- Lower the reaction temperature: Perform the coupling at 0°C if possible.[11] |
| Fragmentation of Peptide During Cleavage | - Acid-labile linkages between consecutive N-methylated amino acids. | - Optimize cleavage time: The duration of TFA cleavage can influence the degree of fragmentation. Shorter cleavage times may be beneficial.[5] |
Data Presentation: Coupling Reagent Performance
The following table summarizes the relative performance of common coupling reagents for difficult sequences, including those with N-methylated amino acids.
| Coupling Reagent | Active Ester Leaving Group | Relative Reactivity | Performance Notes |
| HATU | HOAt | Very High | Considered one of the most efficient reagents for hindered couplings and suppressing racemization.[2][3] |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU due to the electron-withdrawing chloro group. Effective for many difficult sequences.[2] |
| PyAOP | HOAt | Very High | A phosphonium salt reagent, particularly effective for coupling and cyclizing N-methylated residues.[4][5] |
| PyBOP | HOBt | High | A widely used phosphonium reagent, often used with HOAt for challenging couplings.[5] |
| HBTU / TBTU | HOBt | Medium-High | Standard, cost-effective reagents. May be less effective than HATU/HCTU for severely hindered couplings.[2][3] |
| COMU | OxymaPure | High | Reactivity is comparable to HATU, with improved safety and solubility profiles as it does not contain explosive HOBt/HOAt derivatives.[2][3] |
| DIC/HOBt | HOBt | Medium | A standard carbodiimide method. Often requires longer reaction times and may be insufficient for the most sterically demanding couplings.[3] |
Experimental Protocols
Protocol 1: Standard Coupling of an Fmoc-N-methyl-amino Acid using HATU
-
Resin Preparation: Swell the solid-phase resin (e.g., Rink Amide) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (3 eq.), HATU (2.9 eq.), and a hindered base such as DIPEA or TMP (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the washed, deprotected resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, this time can be extended up to 24 hours.
-
Monitoring: Take a small sample of resin beads and perform a chloranil test to check for the presence of unreacted secondary amines.
-
Washing: Once the reaction is complete (negative chloranil test), wash the resin with DMF (5x) and DCM (3x).
-
Next Cycle: Proceed to the next Fmoc deprotection step. If the coupling was incomplete, consider performing a second coupling (double coupling) before proceeding.
Protocol 2: On-Resin N-Methylation (o-NBS-Cl Method)
This protocol is an alternative to using pre-methylated amino acid building blocks.
-
Coupling of Standard Amino Acid: Couple the desired standard Fmoc-amino acid to the resin as per standard protocols.
-
Fmoc Deprotection: Remove the Fmoc group using 20% piperidine in DMF.
-
Nosyl (o-NBS) Protection: Treat the resin-bound primary amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base (e.g., collidine) in NMP.[1]
-
Methylation: Treat the resulting sulfonamide with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to alkylate the nitrogen.[1]
-
Nosyl Deprotection: Remove the o-NBS protecting group to reveal the N-methylated (secondary) amine, which is now ready for the next coupling cycle.[1]
Visualizations
Caption: Standard workflow for one cycle of N-methylated amino acid incorporation in SPPS.
Caption: Logical relationship between a common problem, its causes, and potential solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 13. peptide.com [peptide.com]
Technical Support Center: Optimizing Cleavage of Z-Sar-OH from Solid Support
Welcome to the Technical Support Center for optimizing the cleavage of Z-Sar-OH from solid supports. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this critical step. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address specific challenges you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the cleavage process for this compound from a solid support?
A1: The primary goal is to efficiently break the covalent bond linking the C-terminus of this compound to the solid support (resin), releasing the N-protected amino acid into solution with a high yield and purity. This is a crucial step in solid-phase synthesis.[1]
Q2: Which type of resin is commonly used for anchoring this compound, and how does it influence cleavage?
A2: this compound is typically anchored to acid-labile resins. The choice of resin is critical as it dictates the required cleavage conditions. Common choices include:
-
Wang Resin: A standard resin for Fmoc-based peptide synthesis, requiring moderately strong acid for cleavage.[2]
-
2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-sensitive resin that allows for cleavage under milder acidic conditions, which can be advantageous for sensitive compounds.[3][4]
Q3: What are the essential components of a cleavage cocktail for this compound?
A3: A cleavage cocktail typically consists of a strong acid to break the resin linker and scavengers to protect the cleaved molecule.
-
Acid: Trifluoroacetic acid (TFA) is the most common and effective acid for cleaving molecules from acid-labile resins.[1][5]
-
Scavengers: These are crucial for quenching reactive cationic species generated during cleavage, preventing side reactions. Common scavengers include:
-
Triisopropylsilane (TIS): An effective scavenger for trityl cations.
-
Water (H₂O): A general scavenger.
-
Phenol: Used to scavenge various carbocations.[1]
-
Thioanisole: Often used to prevent side reactions with certain amino acids, though less critical for Sarcosine.
-
Q4: Does the Z-protecting group get removed during TFA-mediated cleavage?
A4: The benzyloxycarbonyl (Z) group is generally stable to the strongly acidic conditions of TFA-mediated cleavage.[6] It typically requires catalytic hydrogenation for removal. Therefore, after cleavage from the resin, you will obtain this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the cleavage of this compound from the solid support.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Cleaved this compound | Incomplete cleavage from the resin. | - Increase the cleavage reaction time (e.g., from 1-2 hours to 3-4 hours).[1] - Use a stronger cleavage cocktail (higher percentage of TFA). - Ensure the resin was properly swollen in a suitable solvent (like DCM) before adding the cleavage cocktail. |
| This compound is partially soluble in the precipitation solvent (e.g., cold ether). | - After precipitation and centrifugation, carefully check the ether supernatant for your product. If present, recover it by evaporating the ether.[1] - Concentrate the TFA solution to a smaller volume before precipitating with cold ether.[7] | |
| The resin was not sufficiently dried before synthesis or cleavage. | - Ensure the resin is thoroughly dried under vacuum before proceeding with the cleavage step.[8] | |
| Presence of Unexpected Impurities | Degradation of this compound. | - While this compound is relatively stable, prolonged exposure to strong acid can cause some degradation. Consider optimizing the cleavage time with a small-scale test cleavage.[8][9] |
| Impurities from scavengers or old reagents. | - Use fresh, high-purity TFA and scavengers. Old reagents, especially TFA and ether, can accumulate impurities that affect the reaction.[7] | |
| No Precipitate Upon Addition of Cold Ether | The concentration of the cleaved product is too low. | - Reduce the volume of the TFA filtrate by gently blowing a stream of nitrogen over the surface before adding cold ether.[7] |
| The product is highly soluble in ether (unlikely for this compound but possible). | - Try a different non-polar solvent for precipitation. - If the peptide is very hydrophobic, special precipitation or extraction techniques may be needed.[10] | |
| Cleavage did not occur. | - Re-treat the resin with a fresh cleavage cocktail.[7] - Verify the type of resin used and ensure the cleavage cocktail is appropriate for it. |
Experimental Protocols
Protocol 1: Cleavage of this compound from Wang Resin
-
Resin Preparation: Place the dried this compound-Wang resin (e.g., 100 mg) in a reaction vessel.
-
Swelling: Wash and swell the resin with dichloromethane (DCM) for 15-20 minutes.
-
Cleavage: Remove the DCM and add the cleavage cocktail (e.g., 2 mL of TFA/H₂O/TIS, 95:2.5:2.5 v/v/v).
-
Reaction: Gently agitate the mixture at room temperature for 1.5 to 2 hours.[2]
-
Filtration: Filter the reaction mixture through a sintered glass funnel to separate the resin.
-
Washing: Wash the resin 2-3 times with small portions of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the this compound.
-
Isolation: Centrifuge the mixture to pellet the precipitate. Decant the ether.
-
Washing and Drying: Wash the pellet with cold ether 2-3 times. Dry the final product under a stream of nitrogen or in a vacuum desiccator.[1]
Protocol 2: Cleavage of this compound from 2-Chlorotrityl Chloride (2-CTC) Resin
-
Resin Preparation: Place the dried this compound-2-CTC resin in a reaction vessel.
-
Swelling: Swell the resin in DCM.
-
Cleavage: Use a milder cleavage cocktail. A mixture of hexafluoroisopropanol (HFIP) and DCM (1:4 v/v) can be effective and fast.[3] Alternatively, a solution of 1-2% TFA in DCM can be used.[4]
-
Reaction: Agitate for 30-60 minutes. Monitor the cleavage progress as it is often faster with this resin.
-
Filtration and Neutralization: Filter the resin and immediately neutralize the filtrate with a base such as pyridine or DIPEA to prevent re-attachment or degradation.
-
Work-up: Proceed with solvent evaporation and purification as required. Precipitation with cold ether may also be employed after removing the neutralization base.
Cleavage Cocktail Comparison
| Cocktail Composition (v/v/v) | Target Resin Type | Cleavage Time | Key Scavengers & Purpose | Yield Reference |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Wang, Rink Amide | 1-2 hours | TIS (trityl scavenger), H₂O (general) | 81.2% (for a model peptide)[1] |
| 88% TFA / 5% H₂O / 5% Phenol / 2% TIS | General Purpose | 2-4 hours | Phenol & TIS (carbocation scavengers) | General use[7] |
| 1-2% TFA in DCM | 2-Chlorotrityl | 30-60 min | Minimal scavengers needed due to mild conditions | High yields reported[4] |
| 20% HFIP in DCM | 2-Chlorotrityl | 5-30 min | No scavengers typically required | Fast and effective[3] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Z-Sar-OH and Fmoc-Sar-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide sequences is a widely employed strategy to enhance metabolic stability, improve cell permeability, and modulate conformation. The choice of the Nα-protecting group for sarcosine is a critical decision in solid-phase peptide synthesis (SPPS), directly impacting coupling efficiency, deprotection conditions, and the overall success of the synthesis. This guide provides an objective comparison of two commonly used protected sarcosine derivatives: Z-Sar-OH (benzyloxycarbonyl-sarcosine) and Fmoc-Sar-OH (9-fluorenylmethyloxycarbonyl-sarcosine), supported by representative experimental data and detailed protocols.
Performance Comparison at a Glance
While direct head-to-head quantitative comparisons in the literature are limited, the following table summarizes the expected performance of this compound and Fmoc-Sar-OH in SPPS based on the known characteristics of the Z- and Fmoc-protecting groups and the challenges associated with N-methylated amino acids.
| Parameter | This compound | Fmoc-Sar-OH |
| Protecting Group | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Catalytic hydrogenation (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH) | Mild base (e.g., 20% piperidine in DMF)[1][2] |
| Orthogonality | Orthogonal to acid- and base-labile side-chain protecting groups. | Orthogonal to acid-labile side-chain protecting groups.[2] |
| Coupling Efficiency | Generally good, but can be slower for sterically hindered N-methylated residues.[3] | High, often used in microwave-assisted synthesis for rapid coupling.[3] |
| Racemization Risk | Generally low for urethane-type protecting groups. | Low. |
| Compatibility with Automated SPPS | Less compatible due to the need for specialized deprotection steps (hydrogenation). | Highly compatible with standard automated SPPS protocols.[2] |
| Potential Side Reactions | Incomplete deprotection; side reactions during harsh acid cleavage. | Diketopiperazine formation, especially in sequences with proline. |
| Monitoring | No straightforward real-time monitoring of deprotection. | UV absorbance of the Fmoc group allows for real-time monitoring of deprotection. |
Chemical Structures
Caption: Chemical structures of this compound and Fmoc-Sar-OH.
Experimental Protocols
The following are representative protocols for the incorporation of this compound and Fmoc-Sar-OH into a peptide sequence during manual solid-phase peptide synthesis on a Rink Amide resin.
Fmoc-Sar-OH Coupling Protocol (Standard)
This protocol outlines the standard and widely used method for incorporating Fmoc-Sar-OH.
-
Resin Swelling: Swell 100 mg of Rink Amide resin in 1 mL of N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[4]
-
Fmoc Deprotection: Treat the resin with 1 mL of 20% piperidine in DMF for 5 minutes. Drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 mL) and dichloromethane (DCM) (3 x 1 mL).[5]
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Sar-OH (3 eq.), HCTU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test (will be negative for the secondary amine of sarcosine) or a chloranil test.
-
-
Washing: Wash the resin with DMF (5 x 1 mL) and DCM (3 x 1 mL) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
This compound Coupling and Deprotection Protocol
This protocol is adapted for the use of this compound in a manner that is as compatible as possible with a standard SPPS workflow, utilizing catalytic transfer hydrogenation for deprotection.
-
Resin Swelling and Initial Deprotection: Follow steps 1 and 2 of the Fmoc-Sar-OH protocol to prepare the resin and deprotect the N-terminus of the growing peptide chain.
-
This compound Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential for slower coupling of N-methylated amino acids, extended coupling times or double coupling may be necessary.[6]
-
Monitor the coupling reaction using a chloranil test.
-
-
Washing: Wash the resin with DMF (5 x 1 mL) and DCM (3 x 1 mL).
-
Z-Group Deprotection (Catalytic Transfer Hydrogenation):
-
Swell the resin in a mixture of DMF/isopropanol.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C) and a hydrogen donor (e.g., ammonium formate or cyclohexene).[7][8]
-
Agitate the reaction mixture at room temperature or with gentle heating for 2-4 hours.
-
Filter the resin to remove the catalyst and wash thoroughly with DMF and DCM.
-
-
Repeat: Repeat the coupling and deprotection steps for the subsequent amino acids.
Logical Workflow Comparison
The following diagram illustrates the key differences in the synthetic workflows for this compound and Fmoc-Sar-OH in SPPS.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
A Comparative Guide to Z-Sar-OH and Boc-Sar-OH for N-Methylation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of N-methylated peptides, the choice of protected amino acid building blocks is a critical decision that influences synthetic strategy, yield, and purity. N-methylated amino acids, such as sarcosine (N-methylglycine), are incorporated into peptide backbones to enhance metabolic stability, improve membrane permeability, and modulate conformation.[1] This guide provides an objective comparison of two commonly used protected forms of sarcosine, Z-Sar-OH (benzyloxycarbonyl-sarcosine) and Boc-Sar-OH (tert-butyloxycarbonyl-sarcosine), with a focus on their application in introducing N-methylation.
The fundamental difference between this compound and Boc-Sar-OH lies in their Nα-protecting groups, which dictates their compatibility with different peptide synthesis methodologies and their respective deprotection strategies.[2] The benzyloxycarbonyl (Z) group is traditionally associated with solution-phase peptide synthesis and is removed by catalytic hydrogenation, while the tert-butoxycarbonyl (Boc) group is a cornerstone of solid-phase peptide synthesis (SPPS) and is cleaved under acidic conditions.[2][3]
Performance Comparison: this compound vs. Boc-Sar-OH
| Parameter | This compound | Boc-Sar-OH |
| Primary Synthesis Method | Solution-Phase Peptide Synthesis (SPPS)[5] | Solid-Phase Peptide Synthesis (SPPS)[2] |
| Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH, HF)[6] | Acidolysis (e.g., Trifluoroacetic acid - TFA)[3] |
| Orthogonality | Orthogonal to Boc and Fmoc protecting groups[6] | Orthogonal to Fmoc protecting group[6] |
| Coupling Efficiency | Generally good in solution-phase; can be influenced by solubility.[5] Steric hindrance from the N-methyl group can slow down the reaction.[7] | High in SPPS, but can be lower than non-methylated amino acids due to steric hindrance.[7] Double coupling may be required. |
| Solubility | Variable, dependent on the growing peptide chain. | Generally good solubility in common SPPS solvents like DMF and NMP.[] |
| Potential Side Reactions | Racemization risk is generally low with urethane-type protecting groups.[4] | The tert-butyl cation generated during deprotection can lead to side reactions with sensitive residues if scavengers are not used.[6] |
| Automation Compatibility | Not readily compatible with automated synthesizers.[5] | Highly compatible with automated SPPS synthesizers.[5] |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound in a solution-phase synthesis and Boc-Sar-OH in a solid-phase synthesis.
Protocol 1: Incorporation of this compound in Solution-Phase Peptide Synthesis
This protocol outlines a general procedure for the coupling of this compound to an amino acid ester in solution.
1. Activation of this compound:
-
Dissolve this compound (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1 equivalent) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1 equivalent).
-
Stir the mixture at 0°C for 30 minutes.[2]
2. Coupling:
-
To the activated this compound solution, add the amino acid ester hydrochloride (1 equivalent) and a tertiary amine such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1 equivalent) to neutralize the hydrochloride salt.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or overnight.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
3. Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
The filtrate is then subjected to an appropriate aqueous work-up to remove water-soluble reagents and by-products.
-
The crude product is purified by column chromatography or recrystallization.
Protocol 2: Incorporation of Boc-Sar-OH in Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol describes the manual coupling of Boc-Sar-OH onto a resin-bound peptide chain using standard Boc-SPPS chemistry.
1. Resin Preparation:
-
Swell the peptide-resin (e.g., Merrifield resin) in DCM for 30 minutes.[9]
-
Wash the resin with DMF.
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes to ensure complete removal of the Boc group.[3]
-
Wash the resin with DCM, followed by a neutralization wash with a solution of 5-10% DIPEA in DCM.
-
Wash the resin thoroughly with DCM and then DMF to prepare for the coupling step.[3]
3. Coupling of Boc-Sar-OH:
-
In a separate vessel, dissolve Boc-Sar-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Due to the steric hindrance of the N-methyl group, a longer coupling time or a second coupling (double coupling) may be necessary.[7]
-
Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
4. Washing:
-
After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.
Logical Workflow for Peptide Synthesis
The choice between this compound and Boc-Sar-OH fundamentally alters the synthetic workflow. The following diagrams illustrate the generalized pathways for solution-phase and solid-phase peptide synthesis.
Caption: Workflow for solution-phase synthesis using this compound.
Caption: Workflow for solid-phase synthesis using Boc-Sar-OH.
Conclusion
The selection between this compound and Boc-Sar-OH for the introduction of N-methylation is fundamentally a choice between synthetic methodologies. This compound is a classic reagent best suited for solution-phase synthesis, which allows for purification of intermediates but is labor-intensive and not easily automated.[5][10] In contrast, Boc-Sar-OH is the standard choice for Boc-based solid-phase peptide synthesis, a methodology that is highly amenable to automation and allows for the rapid synthesis of long peptides.[2][3]
For the synthesis of short, N-methylated peptides where purification of intermediates is desired, this compound in a solution-phase strategy remains a viable option. However, for routine peptide synthesis, longer and more complex N-methylated peptides, and for leveraging the benefits of automated synthesis, Boc-Sar-OH within a Boc-SPPS framework is the more efficient and widely adopted approach. Researchers should consider the scale of the synthesis, the desired length of the peptide, and available equipment when making their selection.
References
- 1. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to N-Terminal Protecting Groups: The Enduring Advantages of Z-Protection
In the precise world of peptide synthesis and drug development, the strategic use of N-terminal protecting groups is fundamental to achieving high-purity products. Among the arsenal of protective groups available to chemists, the Benzyloxycarbonyl (or Carboxybenzyl) group, commonly abbreviated as Z or Cbz, remains a cornerstone, offering distinct advantages over other widely used groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). This guide provides an objective comparison of the Z-group with its counterparts, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal protective strategy for their synthetic endeavors.
The Strategic Importance of N-Terminal Protection
The primary role of an N-terminal protecting group is to temporarily block the reactivity of the amine group of an amino acid. This prevents self-polymerization and ensures that the peptide bond forms only at the desired position during the coupling of the next amino acid in the sequence. An ideal protecting group should be easy to introduce, stable under the reaction conditions for peptide bond formation, and readily removable under mild conditions that do not compromise the integrity of the newly formed peptide. The choice of a protecting group dictates the overall synthetic strategy, particularly concerning orthogonality—the ability to deprotect one type of group without affecting another.
Comparative Analysis of Z, Boc, and Fmoc Protecting Groups
The Z, Boc, and Fmoc groups represent three major classes of urethane-type protecting groups, each with a unique deprotection mechanism that forms the basis of their strategic application in peptide synthesis.[1]
-
Z (Benzyloxycarbonyl): Removed by hydrogenolysis or strong acids.
-
Boc (tert-Butoxycarbonyl): Removed by moderate to strong acids.
-
Fmoc (9-Fluorenylmethoxycarbonyl): Removed by bases.
The key advantages of the Z-group lie in its stability, contribution to crystallinity, and its role in minimizing racemization, particularly in solution-phase synthesis.
While direct, side-by-side comparative studies under identical conditions are scarce in the literature, the following tables summarize typical performance metrics gleaned from various sources. It is crucial to note that yields, deprotection times, and racemization levels are highly dependent on the specific amino acid sequence, coupling reagents, and reaction conditions.
Table 1: General Characteristics and Deprotection Conditions
| Characteristic | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1]; Strong Acid (e.g., HBr/AcOH) | Moderate to Strong Acid (e.g., TFA)[1] | Base (e.g., 20% piperidine in DMF)[1] |
| Typical Synthesis Strategy | Solution-Phase Synthesis[1] | Solid-Phase & Solution-Phase Synthesis[1] | Solid-Phase Peptide Synthesis (SPPS)[1] |
| Orthogonality | Orthogonal to Boc and Fmoc[2] | Orthogonal to Z and Fmoc[3] | Orthogonal to Z and Boc[4] |
Table 2: Performance Metrics in Peptide Synthesis
| Performance Metric | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Typical Coupling Yield | >95%[5] | >99% (in SPPS) | >99% (in SPPS) |
| Typical Deprotection Time | 1-16 hours (Hydrogenolysis) | 1-3 hours (TFA)[6] | 5-20 minutes (Piperidine)[6] |
| Racemization Potential | Very low (<1% under optimized conditions)[5][7] | Low to moderate | Low to moderate[8] |
Key Advantages of Z-Protection
-
Reduced Racemization: The Z-group is well-regarded for its ability to suppress racemization during peptide coupling.[9] The urethane bond structure helps to prevent the formation of the oxazolone intermediate, which is a primary pathway for the loss of stereochemical integrity.[6] Studies have shown that peptide coupling of N-Z-protected aminoacyl benzotriazoles can result in less than 1% racemization.[5]
-
Enhanced Crystallinity: Z-protected amino acids and small peptide fragments often exhibit a higher degree of crystallinity.[9] This property can be a significant advantage in solution-phase synthesis, as it facilitates purification by recrystallization, a cost-effective and scalable alternative to chromatography.
-
Orthogonality and Strategic Flexibility: The deprotection of the Z-group via catalytic hydrogenolysis provides a truly orthogonal strategy to the acid-labile Boc and base-labile Fmoc groups.[2][10] This allows for the selective deprotection of different parts of a complex molecule, which is invaluable in the synthesis of modified peptides or in fragment condensation strategies. For instance, a Z-protected lysine side chain will remain intact during the repeated acidolytic cleavage of a Boc group on the N-terminus in SPPS.
-
Stability: The Z-group is stable to a wide range of reagents and conditions encountered in organic synthesis, including mild acids and bases, making it a robust protecting group for multi-step syntheses.[2]
Experimental Protocols
Detailed methodologies for the introduction and removal of Z, Boc, and Fmoc groups are provided below.
-
Materials: Amino acid, sodium carbonate, water, dioxane, benzyl chloroformate (Cbz-Cl).
-
Procedure:
-
Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Add a solution of benzyl chloroformate in dioxane dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours.
-
Acidify the reaction mixture to precipitate the Z-protected amino acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
-
Materials: Z-protected peptide, methanol (or other suitable solvent), 10% Palladium on carbon (Pd/C), Hydrogen gas.
-
Procedure:
-
Dissolve the Z-protected peptide in methanol in a round-bottom flask.[6]
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).[6]
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
-
-
Materials: Boc-protected peptide, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the Boc-protected peptide in DCM.[6]
-
Cool the solution in an ice bath.[6]
-
Slowly add a solution of TFA in DCM (typically 25-50%). A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[6]
-
Stir the reaction at room temperature for 1-3 hours.[6]
-
Evaporate the solvent and TFA under reduced pressure.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the product by filtration and dry under vacuum.[6]
-
-
Materials: Fmoc-protected peptide-resin, N,N-Dimethylformamide (DMF), Piperidine.
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.[6]
-
Prepare a 20% (v/v) solution of piperidine in DMF.[6]
-
Drain the DMF from the swollen resin.[6]
-
Add the 20% piperidine/DMF solution to the resin.[6]
-
Agitate the mixture at room temperature for 5-20 minutes.[6]
-
Drain the piperidine solution and wash the resin thoroughly with DMF.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to N-terminal protecting groups.
Caption: Overview of deprotection pathways for Z, Boc, and Fmoc groups.
Caption: Solution-phase peptide synthesis workflow using Z-protection.
Caption: Decision tree for selecting an N-terminal protecting group.
Conclusion
While modern peptide synthesis, particularly automated SPPS, is dominated by Fmoc and Boc strategies, the Z-group retains significant advantages that make it an indispensable tool for chemists. Its robustness, contribution to crystallinity, and, most importantly, its ability to suppress racemization, ensure its continued relevance in solution-phase synthesis and the preparation of complex peptide fragments. The orthogonality of its deprotection by hydrogenolysis provides a level of strategic flexibility that is often crucial for the successful synthesis of intricate target molecules. A thorough understanding of the comparative strengths and weaknesses of Z, Boc, and Fmoc protecting groups allows researchers to make informed decisions, optimizing their synthetic routes for yield, purity, and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Analysis of Coupling Reagents for Z-Sar-OH: A Guide for Researchers
The synthesis of peptides containing N-methylated amino acids, such as N-benzyloxycarbonylsarcosine (Z-Sar-OH), presents a significant challenge due to steric hindrance.[1] This steric hindrance, caused by the methyl group on the amide nitrogen, obstructs the approach of the activated amino acid, leading to slower and less efficient coupling reactions.[1] The reduced nucleophilicity of the N-methylated amine often necessitates the use of more potent coupling reagents to achieve high yields and minimize side reactions.[1] This guide provides a comparative analysis of various coupling reagents for the amidation of this compound and other sterically hindered N-methylated amino acids, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful incorporation of this compound into a peptide sequence. While standard uronium-based reagents like HBTU and HCTU often result in low yields, more potent phosphonium-based and specialized uronium/aminium reagents have demonstrated greater success.[1] The following table summarizes the performance of various coupling reagents in the context of sterically hindered N-methylated amino acid couplings.
| Coupling Reagent | Reagent Type | Typical Yield | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium | High | Fast reaction times, less epimerization, highly effective for difficult couplings.[2][3] | Can react with unprotected N-termini if used in excess.[2] |
| PyBOP | Phosphonium | High | Good for sterically hindered couplings, non-toxic by-product (compared to BOP).[4][5] | May be less effective than HATU for the most challenging couplings.[6] |
| PyAOP | Phosphonium | High | Very effective for coupling N-methyl amino acids.[2][7] | |
| COMU | Uronium | High | Safer (non-explosive byproduct), good solubility, requires only one equivalent of base.[2][8] | |
| HBTU/HCTU | Uronium/Aminium | Low to Moderate | Commonly used, but less effective for N-methylated amino acids.[1] | Can lead to incomplete couplings and deletion sequences.[1] |
| BOP-Cl | Phosphonium | Moderate | Can be useful for couplings of N-methylated amino acids.[1] | |
| PyBrOP | Phosphonium | High | More reactive than PyBOP, used for difficult couplings where other reagents are inefficient.[2][4] | High reactivity can lead to racemization with prolonged coupling times.[4] |
| T3P | Phosphonium | Moderate | ||
| DIC/HOBt | Carbodiimide | Moderate | A classic method, addition of HOBt minimizes racemization.[2] | Can be less efficient for sterically hindered couplings. |
Note: Yields are generalized and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the coupling of a Z-protected N-methylated amino acid. Researchers should optimize these conditions for their specific application.
1. Solution-Phase Coupling using HATU
-
Activation: Dissolve this compound (1 equivalent) and HATU (1 equivalent) in an anhydrous aprotic solvent such as DMF or NMP. Add a tertiary amine base, typically N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (2 equivalents), to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amino component (e.g., an amino acid ester hydrochloride, 1.1 equivalents) and an additional equivalent of the tertiary amine base to the activated this compound solution.
-
Monitoring and Work-up: Monitor the reaction progress using an appropriate method such as TLC or LC-MS. Once the reaction is complete, the product can be isolated by aqueous work-up and purified by chromatography.
2. Solid-Phase Peptide Synthesis (SPPS) using PyBOP
-
Resin Preparation: Swell the resin (e.g., Rink amide resin) in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), PyBOP (3-5 equivalents), and an activating agent like HOBt (3-5 equivalents) in DMF. Add a tertiary amine base such as DIEA (6-10 equivalents) and allow the mixture to pre-activate for 5-10 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Washing and Capping: After the coupling is complete, wash the resin with DMF. To block any unreacted amino groups, a capping step using acetic anhydride and a base can be performed.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (for primary amines) or the isatin test (for secondary amines).
Visualizing the Process
Experimental Workflow for Peptide Coupling
The following diagram illustrates a generalized workflow for a peptide coupling reaction, a crucial step in peptide synthesis.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Analytical Validation of Peptides Containing Z-Sar-OH
For researchers, scientists, and drug development professionals, the integrity of synthetic peptides is paramount. The inclusion of modified amino acids, such as the N-terminally protected Z-Sar-OH (N-benzyloxycarbonyl-sarcosine), introduces unique challenges and considerations in the validation of peptide sequence and purity. This guide provides a comparative overview of the essential analytical techniques, complete with experimental protocols and data interpretation, to ensure the quality and reliability of your this compound-containing peptides.
The benzyloxycarbonyl (Z) group, a common protecting group in peptide synthesis, imparts a significant hydrophobic character to the peptide. This property, while useful during synthesis, can influence the peptide's behavior during purification and analysis, necessitating optimized protocols. This guide will compare the analytical profiles of a model peptide containing this compound with its counterparts, highlighting the key differences and best practices for validation.
Comparative Analysis of Analytical Techniques
The comprehensive validation of a this compound-containing peptide relies on a suite of orthogonal analytical methods. The primary techniques—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—each provide critical and complementary information regarding the peptide's purity, identity, and structural integrity.
Data Presentation: Purity and Sequence Validation
The following tables summarize typical quantitative data obtained from the analysis of a model this compound peptide compared to an analogous peptide with a more polar N-terminal protecting group (e.g., Fmoc) or a free N-terminus.
Table 1: Comparative RP-HPLC Purity Analysis
| Analytical Parameter | Peptide A: Z-Sar-Peptide | Peptide B: Fmoc-Sar-Peptide | Peptide C: H-Sar-Peptide |
| Retention Time (minutes) | 22.5 | 18.2 | 10.8 |
| Purity by UV at 220 nm (%) | > 98% | > 98% | > 98% |
| Peak Shape | Symmetrical | Symmetrical | Symmetrical |
| Common Impurities Detected | Hydrophobic, synthesis-related impurities (e.g., deletion sequences with Z-group).[1][2][3][4][5] | Less hydrophobic impurities. | Polar impurities. |
Note: Retention times are illustrative and highly dependent on the specific peptide sequence and chromatographic conditions.
Table 2: Mass Spectrometry Identity Confirmation
| Analytical Parameter | Peptide A: Z-Sar-Peptide | Peptide B: Fmoc-Sar-Peptide | Peptide C: H-Sar-Peptide |
| Observed [M+H]⁺ (m/z) | Matches Theoretical Mass | Matches Theoretical Mass | Matches Theoretical Mass |
| Fragmentation Pattern (MS/MS) | Characteristic b- and y-ion series observed. The Z-group can influence fragmentation efficiency. | Clear b- and y-ion series. | Unambiguous b- and y-ion series. |
| Potential for Ion Suppression | Higher due to hydrophobicity. | Moderate. | Lower. |
Table 3: NMR Spectroscopy Structural Confirmation
| Analytical Parameter | Peptide A: Z-Sar-Peptide |
| ¹H NMR Chemical Shifts | Characteristic peaks for Z-group protons (aromatic region) and sarcosine N-methyl protons. |
| 2D NMR (COSY, TOCSY, NOESY) | Confirms connectivity and spatial proximity of amino acid residues.[6][7][8][9] |
| Structural Integrity | Confirms the absence of major structural impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate validation. The following are standard protocols that can be adapted for your specific this compound-containing peptide.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[10][11][12][13] The hydrophobicity of the Z-group necessitates a robust gradient to ensure sharp peaks and good resolution from impurities.[11]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Gradient: A linear gradient tailored to the peptide's hydrophobicity. A typical starting point is 5-95% B over 30 minutes. Due to the Z-group, a shallower gradient may be required for optimal separation.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm (for the peptide bond) and 280 nm (if aromatic residues are present).[10][13]
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Protocol 2: Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the peptide, thereby verifying its amino acid sequence.[14][15]
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation (ESI): The eluent from the RP-HPLC can be directly coupled to the ESI-MS. Alternatively, dissolve the peptide in a suitable solvent (e.g., 50:50 ACN:water with 0.1% formic acid).
-
Sample Preparation (MALDI): Co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Data Acquisition: Acquire spectra in positive ion mode. For sequence confirmation, perform tandem MS (MS/MS) on the parent ion to generate fragment ions (b- and y-ions).
-
Data Analysis: Compare the observed monoisotopic mass with the theoretical mass of the this compound-containing peptide. Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide and can be used to identify and quantify impurities that may not be resolved by HPLC.[6][7][8][9]
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of 1-5 mM.[8]
-
Experiments:
-
1D ¹H NMR: To obtain a general spectrum and identify characteristic peaks of the Z-group and amino acid residues.
-
2D COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within each amino acid residue.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's conformation.[16]
-
-
Data Analysis: Assign all proton resonances and analyze the chemical shifts and coupling constants to confirm the peptide's structure and identify any structural impurities.
Mandatory Visualizations
Experimental Workflow for Peptide Validation
Caption: Workflow for the synthesis, purification, and analytical validation of a this compound-containing peptide.
Hypothetical Signaling Pathway Inhibition
This compound containing peptides can be designed as inhibitors of specific protein-protein interactions. The Z-group can enhance cell permeability and binding affinity.
Caption: Inhibition of a signaling pathway by a this compound-containing peptide that disrupts a key protein-protein interaction.
By adhering to these rigorous analytical practices, researchers can confidently ascertain the quality of their this compound-containing peptides, ensuring the validity and reproducibility of their scientific findings.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omizzur.com [omizzur.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. pekcuralabs.com [pekcuralabs.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. chem.uzh.ch [chem.uzh.ch]
comparing the stability of peptides with and without Z-Sar-OH incorporation.
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their inherent instability in biological systems. Rapid degradation by proteases necessitates frequent administration and can limit efficacy. A key strategy to overcome this challenge is the incorporation of modified amino acids. This guide provides a comprehensive comparison of peptide stability with and without the incorporation of Z-Sar-OH (N-benzyloxycarbonyl-sarcosine), a proline analog, offering insights into its potential to enhance peptide drug performance.
The Impact of this compound on Peptide Stability: A Quantitative Comparison
| Peptide Sequence | Modification | Half-life (t½) in Human Serum | Fold Increase in Stability | Reference |
| Angiotensin II (DRVYIHPF) | None | ~30 seconds | - | Fictionalized Data for Illustration |
| [Sar¹]-Angiotensin II | Sarcosine at position 1 | > 24 hours | > 2880 | Fictionalized Data for Illustration |
| Bradykinin (RPPGFSPFR) | None | < 1 minute | - | Fictionalized Data for Illustration |
| [Sar¹]-Bradykinin | Sarcosine at position 1 | Several hours | > 60 | Fictionalized Data for Illustration |
Note: The data presented in this table is illustrative and based on the generally observed significant increase in stability upon N-methylation. Specific half-life improvements will vary depending on the peptide sequence and the position of the modification.
The benzyloxycarbonyl (Z) group in this compound is a common protecting group in peptide synthesis and is not expected to negatively impact the stabilizing effect of the N-methylated backbone of sarcosine. In fact, depending on the final application, the Z-group might offer additional benefits or could be removed in the final peptide product.
Experimental Protocols for Assessing Peptide Stability
To quantitatively assess the impact of this compound incorporation on peptide stability, a serum stability assay is a standard and crucial experiment.
Protocol: In Vitro Serum Stability Assay
1. Materials and Reagents:
-
Peptide with and without this compound incorporation (lyophilized)
-
Human serum (pooled, commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system with a C18 column
2. Procedure:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the native and the this compound modified peptides in an appropriate solvent (e.g., DMSO or water).
-
Incubation:
-
Pre-warm human serum and PBS to 37°C.
-
In microcentrifuge tubes, prepare a 50% human serum solution in PBS.
-
Spike the serum solution with the peptide stock solution to a final peptide concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the peptide-serum mixture.
-
The time point 0 sample should be taken immediately after adding the peptide and processed to represent 100% intact peptide.
-
-
Reaction Quenching and Protein Precipitation:
-
To each aliquot, add an equal volume of a quenching solution (e.g., 10% TFA in ACN) to stop enzymatic degradation and precipitate serum proteins.
-
Vortex the samples and incubate at -20°C for at least 30 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide.
-
-
Analysis by HPLC or LC-MS:
-
Analyze the supernatant using a reverse-phase HPLC or LC-MS method capable of separating the intact peptide from its degradation products.
-
Monitor the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide by fitting the data to a one-phase decay model.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflow
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
Many peptide hormones and neurotransmitters that act through G-protein coupled receptors (GPCRs) have very short half-lives. Enhancing their stability through this compound incorporation could prolong their signaling activity, leading to improved therapeutic outcomes.
Caption: GPCR signaling pathway initiated by a stabilized peptide ligand.
Experimental Workflow: Peptide Stability Assessment
The following diagram illustrates the key steps involved in comparing the stability of a native peptide with its this compound modified counterpart.
Assessing Racemization of Chiral Amino Acids During Peptide Synthesis with Z-Sar-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide structures is a widely used strategy to enhance their therapeutic properties, including increased metabolic stability and improved membrane permeability. However, the synthesis of peptides containing these residues can present challenges, particularly concerning the preservation of the stereochemical integrity of the adjacent chiral amino acids. This guide provides a comparative assessment of the factors influencing racemization during the coupling of a chiral amino acid to Z-Sar-OH (N-Benzyloxycarbonyl-sarcosine) and its alternatives.
It is crucial to note that sarcosine (N-methylglycine) is an achiral amino acid and, therefore, cannot itself undergo racemization. The focus of this guide is the racemization of the C-terminal chiral amino acid that is being coupled to the N-protected sarcosine derivative. The choice of protecting group on the sarcosine, the coupling reagents, and the reaction conditions all play a significant role in the extent of this undesirable side reaction.
The Mechanism of Racemization
Racemization during peptide bond formation primarily proceeds through two mechanisms: direct enolization and the formation of a 5(4H)-oxazolone intermediate. The oxazolone pathway is generally considered the major route for racemization. The activated carboxylic acid of the N-protected amino acid cyclizes to form the oxazolone. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine component on the achiral oxazolone intermediate results in a mixture of L- and D-isomers of the newly formed peptide.
Comparison of Racemization under Various Coupling Conditions
Direct comparative data on the racemization of chiral amino acids coupled to this compound versus other N-protected sarcosine derivatives is limited in the literature. However, extensive studies on racemization-prone amino acids like histidine and cysteine provide valuable insights into the impact of different coupling reagents and conditions. This data can be extrapolated to predict the potential for racemization when coupling to any N-methylated amino acid.
| N-Protected Amino Acid | Coupling Reagent/Additive | Base | Temperature (°C) | % D-Isomer (Racemization) | Reference |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | NMM | Room Temp | 1.8% | [1] |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | NMM | 55 | 31.0% | [1] |
| Fmoc-L-Cys(Trt)-OH | HATU/NMM | NMM | Room Temp | >5% (estimated from graph) | [1] |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | NMM | Room Temp | Negligible | [1] |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | NMM | Room Temp | ~1% (estimated from graph) | [1] |
| Z-Phe-Val-OH | Carbodiimide/HOBt | DIEA | - | 22% | [2] |
| Z-Phe-Val-OH | Carbodiimide/HOBt + CuCl₂ | DIEA | - | <0.1% | [2] |
*Coupled to Sarcosine. This highlights the significant potential for racemization when coupling to an N-methylated amino acid and a strategy to suppress it.
Key Observations:
-
Temperature: Elevated temperatures dramatically increase the rate of racemization, as seen with Fmoc-L-His(Trt)-OH.[1]
-
Coupling Reagents and Additives: The choice of coupling reagent and additive system is critical. Oxyma-based reagents like DIC/Oxyma are shown to be very effective at suppressing racemization.[1] Additives like HOBt are also beneficial, and the inclusion of copper(II) salts can virtually eliminate racemization in some cases.[2]
-
Amino Acid Structure: Amino acids with electron-withdrawing side chains or those that are sterically hindered are more susceptible to racemization. Histidine and cysteine are particularly notorious in this regard.[1]
-
Base: The type and amount of base used can influence racemization. Sterically hindered bases such as 2,4,6-collidine are generally preferred over less hindered bases like DIEA or triethylamine.
Experimental Protocols
Protocol 1: Peptide Coupling with Minimized Racemization
This protocol is a general guideline for coupling a Z-protected chiral amino acid to a sarcosine-containing peptide chain on a solid support, designed to minimize racemization.
Materials:
-
Z-protected amino acid (e.g., Z-L-Phe-OH)
-
Resin-bound peptide with N-terminal sarcosine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
2,4,6-Collidine
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the Z-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Coupling: Add DIC (3 equivalents) to the amino acid solution and immediately add the resulting solution to the resin.
-
Base Addition: Add 2,4,6-collidine (6 equivalents) to the resin slurry.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Assessment of Racemization by Chiral HPLC
This protocol outlines the steps to determine the percentage of the undesired D-isomer in the synthesized peptide.
Materials:
-
Crude peptide cleaved from the resin
-
Trifluoroacetic acid (TFA)
-
Appropriate solvents for HPLC (e.g., acetonitrile, water, TFA)
-
Chiral HPLC column (e.g., CHIROBIOTIC V, Astec)
-
Reference standards for the desired L-peptide and the corresponding D-diastereomer (if available).
Procedure:
-
Peptide Cleavage: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Sample Preparation: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase. The mobile phase composition will depend on the specific column and peptide and may require optimization (e.g., a gradient of acetonitrile in water with 0.1% TFA).
-
Inject the prepared peptide sample.
-
Run the HPLC method and record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired L-peptide and the D-diastereomer. If a standard for the D-isomer is not available, the minor, closely eluting peak is often the diastereomer.
-
Integrate the peak areas for both isomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100
-
Experimental Workflow for Assessing Racemization
The following diagram illustrates a typical workflow for synthesizing a peptide and assessing the level of racemization.
References
A Comparative Study of Linkers for Z-Sar-OH in Solid-Phase Peptide Synthesis
For researchers and professionals in drug development, the efficient solid-phase peptide synthesis (SPPS) of N-methylated amino acids, such as Z-Sar-OH (N-benzyloxycarbonyl-sarcosine), is a critical step in the development of peptide-based therapeutics. The choice of a suitable resin linker is paramount to the success of the synthesis, directly impacting loading efficiency, overall yield, and the purity of the final product. This guide provides a comparative analysis of two commonly used linkers, Wang and 2-chlorotrityl chloride (2-CTC), for the SPPS of this compound.
Performance Comparison of Linkers for this compound SPPS
The selection of a linker for the immobilization of this compound is a crucial decision that influences the entire synthesis strategy. The properties of the linker dictate the conditions required for both the initial attachment and the final cleavage, which in turn affect the stability of the Z-protecting group and the overall purity of the product.
| Parameter | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin | Key Considerations for this compound |
| Typical Loading Capacity (mmol/g) | 0.5 - 1.0 | 0.8 - 1.6 | Higher loading on 2-CTC can be advantageous for maximizing yield from a smaller amount of resin. |
| Loading Conditions | DIC/DMAP or other carbodiimide-based coupling agents. Can be sluggish. | DIPEA in DCM. Generally faster and occurs under milder conditions. | The sterically hindered nature of this compound may lead to slower loading on Wang resin. |
| Cleavage Conditions | Strong acid (e.g., 95% TFA) | Mild acid (e.g., 1-5% TFA in DCM) or stronger acids for complete deprotection. | The acid lability of the Z-group must be considered. The milder cleavage from 2-CTC resin is a significant advantage for preserving the Z-group. |
| Expected Yield | Moderate to High | High | Higher yields are often observed with 2-CTC resin due to more efficient loading and milder cleavage conditions that minimize side reactions. |
| Expected Purity | Good to High | Very High | Milder cleavage from 2-CTC resin typically results in fewer side products and a purer crude product. |
| Side Reactions | Risk of side reactions due to harsh acid cleavage. | Reduced risk of side reactions due to mild cleavage conditions. | The potential for side reactions is a critical factor in selecting the appropriate linker. |
Experimental Protocols
Detailed methodologies for the key steps in the SPPS of this compound using Wang and 2-CTC resins are provided below.
Resin Loading: Attachment of this compound
a) Loading on Wang Resin
-
Swell Wang resin (1 g, ~0.8 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (3 equivalents to the resin loading), 1-hydroxybenzotriazole (HOBt) (3 eq.), and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) to the solution and stir for 10 minutes at 0°C.
-
Add the activated this compound solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Filter the resin and wash thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
b) Loading on 2-Chlorotrityl Chloride (2-CTC) Resin
-
Swell 2-CTC resin (1 g, ~1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes under an inert atmosphere.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (1.5 equivalents to the resin loading) in anhydrous DCM.
-
Add N,N-diisopropylethylamine (DIPEA) (3 eq.) to the this compound solution.
-
Add the this compound/DIPEA solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 2-4 hours.
-
To cap any remaining reactive sites, add a solution of DCM/methanol/DIPEA (17:2:1, v/v/v) and shake for 30 minutes.
-
Filter the resin and wash thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Determination of Resin Loading
The loading of this compound onto the resin can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc group cleavage (if an Fmoc-amino acid was used for a test loading). For a Z-protected amino acid, a gravimetric method or cleavage of a small sample followed by HPLC quantification can be employed.
Cleavage of this compound from the Resin
a) Cleavage from Wang Resin
-
Swell the this compound-loaded Wang resin in DCM (10 mL) for 30 minutes.
-
Drain the DCM.
-
Add a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved this compound.
-
Wash the resin with fresh TFA (2 x 2 mL) and combine the filtrates.
-
Precipitate the crude product by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
b) Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin
-
Swell the this compound-loaded 2-CTC resin in DCM (10 mL) for 30 minutes.
-
Drain the DCM.
-
Add a mild cleavage cocktail of 1-5% TFA in DCM to the resin.
-
Gently agitate the mixture at room temperature for 30-60 minutes.
-
Filter the resin and collect the filtrate.
-
Neutralize the filtrate with a dilute solution of a non-nucleophilic base (e.g., pyridine in DCM) to prevent re-attachment.
-
Evaporate the solvent to obtain the crude this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solid-phase synthesis of this compound, highlighting the key stages of loading and cleavage for the two different linkers.
Caption: SPPS workflow for this compound on Wang and 2-CTC resins.
Conclusion
The choice between Wang and 2-chlorotrityl chloride linkers for the solid-phase synthesis of this compound depends on the specific requirements of the synthesis. While Wang resin is a cost-effective and widely used option, the 2-CTC resin offers significant advantages in terms of milder cleavage conditions, which can lead to higher yields and purity, particularly when the preservation of the acid-sensitive Z-group is crucial. For syntheses where the final product is a single N-protected amino acid like this compound, the 2-CTC resin is generally the superior choice due to the ability to cleave the product under very mild conditions, thereby minimizing potential side reactions and simplifying purification. Researchers should carefully consider the trade-offs between cost, loading efficiency, and the desired purity of the final product when selecting the appropriate linker for their specific application.
evaluating the impact of Z-Sar-OH on receptor binding affinity
For researchers, scientists, and drug development professionals, understanding the interaction between a compound and its target receptor is a cornerstone of modern pharmacology. This guide provides a framework for evaluating the impact of Z-Sar-OH, a derivative of the amino acid glycine, on receptor binding affinity. Due to the current lack of publicly available, specific binding data for this compound, this document will focus on the established methodologies and comparative context that would be essential for such an evaluation.
While this compound, chemically known as N-Benzyloxycarbonyl-N-methylglycine, is recognized as a glycine derivative[1][2], specific quantitative data on its receptor binding affinity, such as Ki, Kd, or IC50 values, are not presently available in the public domain. General information suggests that amino acid derivatives can be utilized as ergogenic supplements, influencing anabolic hormone secretion and other physiological activities[1][3]. However, the specific molecular targets and binding characteristics of this compound remain to be elucidated.
Evaluating Receptor Binding Affinity: A Methodological Overview
To assess the binding affinity of a compound like this compound, a variety of established experimental protocols are employed. The selection of a specific assay depends on the nature of the receptor and the research question at hand.
Radioligand Binding Assays
A primary and widely used method for quantifying receptor-ligand interactions is the radioligand binding assay. This technique involves the use of a radioactively labeled ligand that has a known high affinity for the target receptor.
Key Principles:
-
Saturation Assays: These experiments determine the density of receptors in a given sample (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. By incubating the receptor preparation with increasing concentrations of the radioligand, a saturation curve is generated, from which these parameters can be derived.
-
Competition Assays: To determine the binding affinity of an unlabeled compound, such as this compound, a competition assay is performed. In this setup, a fixed concentration of the radioligand is competed for by increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
Table 1: Hypothetical Data Presentation for this compound Receptor Binding Affinity
| Compound | Target Receptor | Radioligand | Ki (nM) | Assay Type |
| This compound | Undetermined | To be determined | Not Available | Competition |
| Alternative 1 | Receptor X | [³H]-Ligand Y | 15 | Competition |
| Alternative 2 | Receptor X | [³H]-Ligand Y | 50 | Competition |
| Glycine | NMDA Receptor | [³H]-Glycine | 104 | Competition |
This table illustrates how quantitative data for this compound could be presented alongside relevant alternatives, once such data becomes available.
Experimental Workflow for a Radioligand Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Potential Signaling Pathways and Structure-Activity Relationships
Given that this compound is a derivative of glycine, it is plausible that it could interact with receptors where glycine or its derivatives are known to bind. For instance, the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor is a well-characterized target for glycine and related compounds[4][5]. Sarcosine (N-methylglycine), a close structural relative of this compound, has been shown to act as a co-agonist at the NMDA receptor[4][6].
The structure-activity relationship (SAR) of glycine derivatives has been explored for various targets, including the strychnine-insensitive glycine site of the NMDA receptor[7], metabotropic glutamate receptors[8], and Vascular Adhesion Protein-1 (VAP-1)[9]. These studies highlight how modifications to the core glycine structure can significantly alter binding affinity and efficacy. The presence of the benzyloxycarbonyl group in this compound would be a critical factor in determining its binding characteristics.
Hypothetical Signaling Pathway Modulation
Should this compound be found to interact with a G-protein coupled receptor (GPCR) or an ion channel like the NMDA receptor, its binding could initiate or inhibit a downstream signaling cascade. The following diagram illustrates a generic signaling pathway that could be modulated by a ligand binding to a cell-surface receptor.
Caption: A generic cell signaling pathway.
Conclusion and Future Directions
The evaluation of this compound's impact on receptor binding affinity is a crucial step in understanding its potential pharmacological effects. While direct experimental data is currently unavailable, the methodologies and conceptual frameworks outlined in this guide provide a clear path for future research. The primary objective for researchers will be to identify the molecular target(s) of this compound and to quantify its binding affinity using established techniques such as radioligand binding assays. Subsequent studies can then elucidate the downstream signaling consequences of this binding and establish a comprehensive structure-activity relationship in comparison to other relevant compounds. This will ultimately pave the way for a deeper understanding of this compound's biological role and its potential applications in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. This compound | CAS#:39608-31-6 | Chemsrc [chemsrc.com]
- 4. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationships of novel strychnine-insensitive glycine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship studies of novel 2-diarylethyl substituted (2-carboxycycloprop-1-yl)glycines as high-affinity group II metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Data for Z-Sar-OH Modified Peptides
For researchers, scientists, and drug development professionals, the rigorous characterization of modified peptides is a cornerstone of reliable and reproducible results. The introduction of modifications such as the N-terminal benzyloxycarbonyl-sarcosine (Z-Sar-OH) group necessitates a multi-faceted analytical approach to ensure identity, purity, and structural integrity. Cross-validation of analytical methods—using multiple, orthogonal techniques to assess the same sample—provides the highest level of confidence in the analytical data.
This guide offers an objective comparison of the three principal analytical techniques for the characterization of this compound modified peptides: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By presenting supporting data and detailed methodologies, this document serves as a practical resource for validating the quality of these critical research and therapeutic molecules.
The Imperative of Orthogonal Method Cross-Validation
Cross-validation involves employing analytical methods that rely on different physicochemical principles to characterize a peptide.[1][2] This orthogonality is crucial; if distinct methods provide comparable results, it significantly strengthens the validity of the data. Conversely, discrepancies can reveal potential issues with a specific technique or highlight unexpected properties of the modified peptide. For this compound modified peptides, this approach is essential for confirming the successful incorporation of the this compound moiety and for detecting potential side products or degradants.
Comparative Analysis of Key Analytical Techniques
The introduction of the this compound modification imparts specific characteristics to a peptide that are reflected in the data from different analytical techniques. The benzyloxycarbonyl (Z) group is hydrophobic, which typically increases the retention time of the peptide in Reversed-Phase HPLC (RP-HPLC) compared to its unmodified counterpart. Mass spectrometry is essential for confirming the expected mass increase due to the modification, while NMR spectroscopy provides detailed structural information, confirming the presence and integrity of the Z-group and its location on the sarcosine residue.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the analysis of a hypothetical this compound modified peptide (e.g., Z-Sar-Ala-Phe-OH) versus its unmodified counterpart (Sar-Ala-Phe-OH). This data is representative and illustrates the expected differences.
| Analytical Technique | Parameter | Unmodified Peptide (Sar-Ala-Phe-OH) | This compound Modified Peptide (Z-Sar-Ala-Phe-OH) | Interpretation of the Modification's Impact |
| RP-HPLC | Retention Time (tʀ) | 12.5 min | 18.2 min | The hydrophobic Z-group increases interaction with the C18 stationary phase, leading to a longer retention time. |
| Purity | >98% | >98% | Both peptides can be synthesized and purified to a high degree. The purity is determined by the peak area. | |
| Mass Spectrometry | Observed [M+H]⁺ (m/z) | 294.15 | 428.19 | The mass difference of 134.04 Da corresponds to the addition of the benzyloxycarbonyl group (C₈H₈O₂). |
| Mass Accuracy | < 5 ppm | < 5 ppm | High-resolution mass spectrometry provides high confidence in the elemental composition. | |
| NMR Spectroscopy | ¹H Chemical Shift (δ) | Sarcosine N-CH₃: ~2.3 ppm | Sarcosine N-CH₃: ~2.8 ppm | The electronic environment of the N-methyl protons is shifted downfield by the adjacent carbonyl of the Z-group. |
| ¹H Chemical Shift (δ) | Not Applicable | Z-group CH₂: ~5.1 ppm; Z-group Aryl: ~7.3 ppm | Appearance of characteristic signals confirms the presence and integrity of the benzyloxycarbonyl group. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are standard protocols for the three key analytical techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This technique is the workhorse for determining the purity of synthetic peptides.[3][4]
-
System: A standard HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for a scouting run. The gradient can then be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV absorbance at 210-230 nm, where the peptide backbone absorbs strongly.
-
Sample Preparation: The peptide is dissolved in a minimal amount of a strong solvent like DMSO or DMF and then diluted with Mobile Phase A. The sample should be filtered through a 0.22 µm filter before injection.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the peptide, verifying the correct sequence and the presence of the this compound modification.[5]
-
System: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Sample Preparation: The peptide sample is typically diluted to a concentration of 1-10 µM in a solution of 50% acetonitrile in water with 0.1% formic acid to facilitate ionization.
-
Infusion: The sample can be directly infused into the ESI source or analyzed online via LC-MS coupling.
-
Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺).
-
Data Analysis: The resulting mass spectrum is analyzed to find the peak corresponding to the theoretical mass of the this compound modified peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural confirmation of the peptide, including the presence and integrity of the Z-group and the overall conformation.
-
System: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) at a concentration typically greater than 0.5 mM.[6] A small amount of D₂O is often added to samples in organic solvents to allow for field locking.
-
Experiments:
-
1D ¹H NMR: To get an overview of the proton signals and confirm the presence of characteristic peaks for the Z-group and the sarcosine N-methyl group.
-
2D NMR (e.g., COSY, TOCSY, HSQC): To assign specific proton and carbon signals and confirm the connectivity of the amino acid residues.
-
-
Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to build a complete picture of the peptide's structure.
Visualizing the Workflow
To effectively implement a cross-validation strategy, a clear workflow is essential. The following diagrams illustrate the logical flow of the analytical cross-validation process and a generalized experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Z-Sar-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Z-Sar-OH (N-Benzyloxycarbonyl-sarcosine), a protected amino acid derivative commonly utilized in peptide synthesis, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and its associated waste streams. Adherence to these protocols is essential to mitigate risks to personnel and prevent environmental contamination.
Chemical and Hazard Data Summary
Before initiating any disposal procedures, it is imperative to be fully aware of the chemical properties and associated hazards of this compound. This information dictates the necessary safety precautions and disposal protocols.
| Property | Data |
| Chemical Name | N-Benzyloxycarbonyl-sarcosine |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| Appearance | White solid |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH411: Toxic to aquatic life with long lasting effects |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP280: Wear protective gloves/eye protection/face protection |
Experimental Protocol: Standard Disposal Procedure
The disposal of this compound, whether in solid form or in solution, must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste receptacles.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated laboratory consumables (e.g., weighing boats, pipette tips, vials).
-
Contaminated Personal Protective Equipment (PPE), such as gloves.
-
Solvent rinses from containers that held this compound.
Segregate the waste based on its physical state (solid or liquid) and chemical compatibility with other waste materials.
Step 2: Waste Collection
-
Solid Waste: Collect unused this compound powder, contaminated weighing paper, and disposable labware in a designated, robust, and clearly labeled hazardous waste container. The container should be kept closed when not in use.
-
Liquid Waste: Collect solutions containing this compound and the initial solvent rinse of any container in a dedicated, leak-proof, and shatter-resistant liquid hazardous waste container. Ensure the container is compatible with the solvents used.
Step 3: Container Rinsing and Disposal
Triple rinse any empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone).
-
The first rinseate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.
-
Subsequent rinses may also need to be collected as hazardous waste, depending on institutional and local regulations.
-
After thorough rinsing, deface or remove the original label from the container before disposing of it as non-hazardous waste or recycling, in accordance with your institution's policies.
Step 4: Labeling and Storage
Clearly label all hazardous waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant"). Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be located at or near the point of waste generation and away from general lab traffic.
Step 5: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow your organization's specific procedures for waste pickup requests. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste streams.
Personal protective equipment for handling Z-Sar-OH
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Z-Sar-OH (N-Benzyloxycarbonyl-N-methylglycine) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary method for protecting laboratory personnel from chemical hazards. A risk assessment should be conducted for specific procedures involving this compound to determine if additional PPE is required.[1][2]
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat. | Chemical-resistant or disposable coveralls. |
| Hand Protection | Disposable nitrile gloves. | Double gloving is recommended; consider Silver Shield gloves under nitrile gloves for enhanced protection. |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87"). | Full-face shield or safety goggles for splash hazards.[1] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | An N95 respirator or higher should be used if there is a risk of aerosolization or when handling powdered peptide.[1][3] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots. |
Experimental Protocols: Safe Handling and Operational Plan
Proper handling and storage are crucial to maintain the integrity of this compound and ensure personnel safety.
Preparation:
-
Don Appropriate PPE: Before handling, put on all required PPE as outlined in the table above.[3] This includes a lab coat, safety goggles, and gloves.[3]
-
Prepare a Sanitized Workspace: Work should be conducted in a clean, tidy, and well-ventilated area, such as a laminar flow hood, to avoid contamination and exposure.[1][4]
-
Gather Materials: Ensure all necessary sterile materials, such as vials, pipettes, and solvents, are readily available.
Handling this compound:
-
Reconstitution: If preparing a solution, slowly add the solvent to the lyophilized powder and securely cap the container before mixing to avoid generating dust.[3]
-
Aliquoting: If the entire quantity is not for immediate use, it is best to aliquot the peptide into working solutions to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below.[3]
-
Perform Experiment: Carry out the experimental procedure, adhering to all laboratory safety protocols.
Cleanup and Disposal Plan:
Proper disposal of this compound and any contaminated materials is essential to prevent environmental release.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Solid Waste: Place all contaminated solid waste, including gloves, pipette tips, and empty vials, into a designated and clearly labeled chemical waste container.[1][3]
-
Liquid Waste: Collect unused or waste solutions of this compound in a labeled waste container. Do not pour peptide solutions or reagents down public drains.[3]
-
-
Container Sealing: Securely seal all waste containers to prevent leakage.[3]
-
Institutional Protocol: Follow your institution's specific Environmental Health and Safety (EHS) office procedures for the collection and disposal of chemical waste.[1]
-
Decontaminate Workspace: After handling is complete, wipe down all surfaces and equipment with an appropriate cleaning agent.[3]
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with plenty of soap and water.[3][5] Remove contaminated clothing.[6]
-
Eye Contact: If the peptide comes into contact with the eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do, and continue rinsing.[7] Seek medical advice if irritation persists.[7]
-
Ingestion: If swallowed, rinse the mouth with water and seek medical advice.[3]
Visualization of Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. benchchem.com [benchchem.com]
- 4. Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 5. angenechemical.com [angenechemical.com]
- 6. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
